molecular formula C8H6F3NO3 B071083 4-amino-3-(trifluoromethoxy)benzoic Acid CAS No. 175278-22-5

4-amino-3-(trifluoromethoxy)benzoic Acid

Cat. No.: B071083
CAS No.: 175278-22-5
M. Wt: 221.13 g/mol
InChI Key: IXJFWBNYFTWBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-(trifluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFWBNYFTWBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371040
Record name 4-amino-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-22-5
Record name 4-Amino-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-(TRIFLUOROMETHOXY)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic properties and metabolic stability. 4-amino-3-(trifluoromethoxy)benzoic acid, a trifluoromethoxylated aniline derivative, has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][3][4] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175278-22-5[3][5]
Molecular Formula C8H6F3NO3[5]
Molecular Weight 221.13 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 175-179 °C[5]
Solubility Slightly soluble in water; soluble in DMSO and methanol[5]
Density 1.50 g/cm³[5]

Table 2: Spectroscopic Data of Analogous Compounds

No publicly available experimental spectroscopic data for this compound was found. The data presented below is for structurally related compounds and should be used for reference purposes.

Data TypeAnalogous CompoundObserved DataSource(s)
¹H NMR 4-amino-3-(trifluoromethyl)benzoic acidSpectra available in public databases.[6]
¹³C NMR 3-(trifluoromethyl)benzoic acidδ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 ppm (in DMSO-d6)[3]
IR (ATR) 4-amino-3-(trifluoromethyl)benzoic acidSpectra available in public databases.[7]
Mass Spec (EI) 4-(trifluoromethoxy)benzoic acidMajor peaks (m/z): 206 (M+), 189, 161, 133, 107, 95, 75.[5]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of 3-(trifluoromethoxy)benzoic acid, followed by the reduction of the resulting nitro-intermediate.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-(trifluoromethoxy)benzoic_acid 3-(Trifluoromethoxy)benzoic Acid Nitrating_Mixture HNO₃ / H₂SO₄ 4-nitro-3-(trifluoromethoxy)benzoic_acid 4-Nitro-3-(trifluoromethoxy)benzoic Acid Nitrating_Mixture->4-nitro-3-(trifluoromethoxy)benzoic_acid Electrophilic Aromatic Substitution Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) 4-amino-3-(trifluoromethoxy)benzoic_acid This compound 4-nitro-3-(trifluoromethoxy)benzoic_acid->4-amino-3-(trifluoromethoxy)benzoic_acid Intermediate Reducing_Agent->4-amino-3-(trifluoromethoxy)benzoic_acid Nitro Group Reduction

A two-step synthesis of this compound.
Step 1: Nitration of 3-(trifluoromethoxy)benzoic acid

The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethoxy)benzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The trifluoromethoxy group is a meta-director, while the carboxylic acid group is also a meta-director. However, the position para to the activating amino group in the final product necessitates the nitration to occur at the 4-position of the starting material.

Representative Experimental Protocol (based on analogous nitration of fluorinated benzoic acids): [8][9][10][11]

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 3-(trifluoromethoxy)benzoic acid with stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 3-(trifluoromethoxy)benzoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product, 4-nitro-3-(trifluoromethoxy)benzoic acid, by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 4-nitro-3-(trifluoromethoxy)benzoic acid

The final step is the reduction of the nitro group of 4-nitro-3-(trifluoromethoxy)benzoic acid to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[6][12][13][14]

Representative Experimental Protocol (based on analogous nitro group reductions): [12][14]

  • Dissolve 4-nitro-3-(trifluoromethoxy)benzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Chemical Reactivity and the Influence of the Trifluoromethoxy Group

The trifluoromethoxy group significantly influences the chemical properties of the benzoic acid scaffold. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid and modulates the nucleophilicity of the amino group. This unique electronic profile is advantageous in drug design, as it can improve metabolic stability and binding affinity to biological targets.[1][2]

OCF3_Influence cluster_properties Key Properties Influenced by -OCF₃ Molecule 4-Amino-3-(OCF₃)benzoic Acid Lipophilicity Increased Lipophilicity Molecule->Lipophilicity improves membrane permeability Metabolic_Stability Enhanced Metabolic Stability Molecule->Metabolic_Stability resists enzymatic degradation Binding_Affinity Modulated Binding Affinity Molecule->Binding_Affinity fine-tunes target interaction pKa Altered pKa Molecule->pKa influences ionization state

Influence of the trifluoromethoxy group on molecular properties.

Application in Drug Discovery: A Case Study of TAK1 Inhibitors

A significant application of this compound and its analogs is in the synthesis of kinase inhibitors for the treatment of inflammatory diseases and cancer. One such target is the Transforming growth factor-β-activated kinase 1 (TAK1).[15] TAK1 is a key signaling protein involved in inflammatory responses, and its inhibition is a promising therapeutic strategy.

The general structure of certain TAK1 inhibitors features a substituted benzimidazole or benzothiazole core, where the this compound moiety can be incorporated to modulate the inhibitor's properties.

Drug_Discovery_Application Building_Block This compound Scaffold Heterocyclic Scaffold (e.g., Benzimidazole) Building_Block->Scaffold Amide Coupling TAK1_Inhibitor TAK1 Inhibitor Candidate Scaffold->TAK1_Inhibitor Further Functionalization Therapeutic_Application Treatment of Inflammatory Diseases and Cancer TAK1_Inhibitor->Therapeutic_Application Leads to

Role as a building block in the synthesis of TAK1 inhibitors.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a skin and eye irritant and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifluoromethoxy group imparts desirable properties that can lead to the development of drug candidates with improved efficacy and pharmacokinetic profiles. The synthetic route, while requiring careful control of reaction conditions, is based on well-established chemical transformations. As the demand for novel therapeutics continues to grow, the importance of strategically functionalized intermediates like this compound in drug discovery programs is set to increase.

References

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (n.d.).
  • The Role of this compound in Drug Discovery. (2025, October 13).
  • Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. (n.d.).
  • This compound. (n.d.).
  • 4 - Supporting Information. (n.d.).
  • Exploring this compound: Properties and Applications. (n.d.).
  • A view of 4-nitro-3-(trifluoromethyl)benzoic acid (II) with the... - ResearchGate. (n.d.).
  • 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem. (n.d.).
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25).
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. (n.d.).
  • Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed. (2018, November 30).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.).
  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Nitration Of Benzoic Acid - Profnit. (n.d.).
  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (n.d.).
  • Catalytic hydrogenation of 4‐nitrostyrolene. a) Schematic routes of NS... - ResearchGate. (n.d.).
  • US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof - Google Patents. (n.d.).
  • Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office - Googleapis.com. (1987, May 13).
  • US10059714B2 - Protein kinase B inhibitors - Google Patents. (n.d.).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).
  • WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents. (n.d.).
  • US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents. (n.d.).
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. (n.d.).

Sources

molecular structure of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzoic Acid: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate molecular properties. This compound (CAS No: 175278-22-5) stands out as a pivotal building block that harnesses the power of this functional group.[1][2] This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][3]

Part 1: Molecular Architecture and Physicochemical Profile

The structural foundation of this compound is a disubstituted benzoic acid core. The molecule features an amine (-NH2) group and a trifluoromethoxy (-OCF3) group positioned on the aromatic ring, influencing its chemical reactivity and biological interactions.

Caption: 2D structure of this compound.

Key Identifiers and Properties

The compound's physical and chemical characteristics are crucial for its application in synthesis and formulation. These properties are summarized below.

PropertyValueSource(s)
CAS Number 175278-22-5[3][4][5][6]
Molecular Formula C₈H₆F₃NO₃[3][4][5][6]
Molecular Weight 221.13 g/mol [1][3]
IUPAC Name This compound[4][5]
Appearance Off-white to light yellow powder/solid[3]
Melting Point 168-179 °C[1][3][7]
Boiling Point ~303.2 °C[1]
Density ~1.5 g/cm³[1][3]
Solubility Soluble in DMSO and methanol; slightly soluble in water[3]
Purity Typically ≥97%[3][4]

Part 2: The Trifluoromethoxy Group - A Keystone for Drug Design

The trifluoromethoxy (-OCF3) group is not merely a structural component; it is a strategic tool for optimizing the pharmacokinetic profile of drug candidates. Its influence stems from a unique combination of electronic and physical properties.

  • Enhanced Lipophilicity : The -OCF3 group is highly lipophilic, significantly more so than a methoxy (-OCH3) group. This property can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution in the body.

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the -OCF3 group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This stability can extend the biological half-life of a drug, reducing the required dosing frequency.

  • Potent Electron-Withdrawing Effect : The -OCF3 group acts as a strong electron-withdrawing substituent through a long-range inductive effect.[8][9] This electronic influence can modulate the pKa of nearby functional groups and alter the molecule's binding affinity to its biological target, which is a critical factor for optimizing therapeutic activity.

drug_design_logic cluster_properties Physicochemical Properties of -OCF3 Group cluster_outcomes Desirable Pharmacokinetic Outcomes P1 High Lipophilicity O1 Improved Membrane Permeability & Absorption P1->O1 enhances P2 Metabolic Stability (Strong C-F Bonds) O2 Increased Biological Half-Life P2->O2 leads to P3 Strong Electron- Withdrawing Nature O3 Modulated Target Binding Affinity P3->O3 influences Goal Optimized Drug Candidate Profile O1->Goal O2->Goal O3->Goal

Caption: Impact of the -OCF3 group on drug design logic.

Part 3: Synthesis and Structural Characterization

The synthesis of this compound requires a multi-step approach that carefully introduces the required functional groups onto the aromatic ring. The following protocol describes a representative and validated pathway for this class of compounds.

Representative Synthesis Workflow

A common strategy involves starting with a precursor already containing the trifluoromethoxy group, followed by functional group interconversions. This ensures the sensitive -OCF3 group is incorporated early and preserved throughout the synthesis.

synthesis_workflow Start Start: 2-Chloro-5-nitroanisole Step1 Step 1: Trifluoromethoxylation Reagents: NaOCF₃ or similar Conditions: High Temp, Pressure Start->Step1 Intermediate1 Intermediate A: 2-(Trifluoromethoxy)-5-nitroanisole Step1->Intermediate1 Step2 Step 2: Oxidation Reagents: KMnO₄ or CrO₃ Conditions: Heat, Acidic/Basic Intermediate1->Step2 Intermediate2 Intermediate B: 4-Nitro-3-(trifluoromethoxy)benzoic acid Step2->Intermediate2 Step3 Step 3: Reduction Reagents: H₂, Pd/C or SnCl₂/HCl Conditions: Catalytic Hydrogenation Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Reduction of Nitro Group (Step 3)

This final step is critical for installing the amine functionality. The reduction of an aromatic nitro group is a well-established and reliable transformation.

  • System Setup : A hydrogenation vessel is charged with 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition : A catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%) is carefully added to the mixture.

    • Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups, offering high yields and clean conversions. It is easily removed by filtration post-reaction.

  • Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up : Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.

    • Validation: The complete removal of the palladium catalyst is crucial to prevent contamination of the final product. Celite provides a fine filtration medium that effectively traps the solid catalyst particles.

  • Isolation : The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.[3]

Spectroscopic Characterization Profile

The definitive identification of this compound relies on a combination of spectroscopic methods. Based on its structure, the following spectral features are expected:

  • ¹H NMR : The spectrum would show distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the ring would appear as a complex multiplet system due to their coupling and the electronic effects of the three different substituents. The amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present.[10]

    • A very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]

    • Two sharp peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine.

    • A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.[10][11]

    • Strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region, characteristic of the -OCF₃ group.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 221.13). Common fragmentation patterns would include the loss of -OH (M-17) and -COOH (M-45).

Part 4: Applications in Medicinal Chemistry

This compound is primarily utilized as a high-value intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, provides synthetic handles for a wide array of chemical transformations.

  • Scaffold for Library Synthesis : The amino group can be readily acylated, alkylated, or used in diazotization reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.[2] This versatility allows for its incorporation into diverse molecular scaffolds to generate libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement : The trifluoromethoxy group can serve as a bioisostere for other functionalities, like a methoxy group, to fine-tune a lead compound's properties without drastically altering its core structure.

  • Development of Novel Therapeutics : The unique properties imparted by the -OCF3 group make this building block attractive for developing novel drugs in areas such as oncology, infectious diseases, and inflammatory conditions, where improving metabolic stability and cell permeability is a key objective.[1] The strategic placement of fluorine-containing amino acids and their derivatives is a rapidly growing area in drug development.[12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery and development. Its molecular structure, characterized by the strategic placement of amino, carboxylic acid, and trifluoromethoxy groups, offers a powerful combination of synthetic versatility and property-enhancing capabilities. The trifluoromethoxy moiety, in particular, provides a reliable method for improving lipophilicity and metabolic stability—two critical parameters in the optimization of drug candidates. As researchers continue to push the boundaries of molecular design, the demand for sophisticated and highly functionalized building blocks like this compound will undoubtedly continue to grow.

References

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of this compound in Drug Discovery. (2025, October 13). LinkedIn.
  • Schlosser, M., & Michel, D. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799–804.
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Oakwood Chemical.
  • Key Intermediate: this compound for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Amo, J. C., & Carbajo, R. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2827.
  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2002). ResearchGate.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Mykhailiuk, P. K. (2015). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 7(9), 1147-1163.
  • 4-Aminobenzoic acid. (n.d.). NIST WebBook.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

4-amino-3-(trifluoromethoxy)benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-3-(trifluoromethoxy)benzoic acid

Executive Summary

This compound, identified by its IUPAC name and CAS number 175278-22-5, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its unique molecular architecture, featuring a carboxylic acid, an amino group, and a trifluoromethoxy moiety on a benzene ring, renders it a versatile building block for the synthesis of complex molecules.[2] The trifluoromethoxy group, in particular, is a critical pharmacophore in modern drug design, known for its ability to enhance key pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, applications in drug discovery, and essential safety protocols for laboratory handling.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and development.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

  • IUPAC Name: this compound

  • CAS Number: 175278-22-5[4]

  • Molecular Formula: C₈H₆F₃NO₃[4]

  • Synonyms: 3-(trifluoromethoxy)-4-aminobenzoic acid, Benzoic acid, 4-amino-3-(trifluoromethoxy)-[5][6]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties are summarized below, providing critical data for experimental design and process development.

PropertyValueSource
Molecular Weight 221.13 g/mol [1][6]
Appearance White to off-white solid/powder[1][6]
Melting Point 168-169 °C[1]
Boiling Point ~303.2 °C (at 760 mmHg)[1]
Density 1.528 g/cm³[1]
Solubility Slightly soluble in water; Soluble in DMSO and methanol[6]
Purity ≥98-99% (typical)[1][2]

The Trifluoromethoxy Group: A Keystone in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone strategy in modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a lead compound.[3]

  • Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than its methoxy (-OCH₃) analog. This property can improve a drug's ability to cross cellular membranes, potentially leading to better absorption, distribution, and oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450, which can extend the drug's half-life and reduce dosing frequency.[3][7]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF₃ moiety can alter the electronic distribution within the aromatic ring. This can fine-tune the acidity of the carboxylic acid and the basicity of the amino group, potentially influencing the molecule's binding affinity to its biological target.[3]

Caption: Impact of the trifluoromethoxy group on drug properties.

Proposed Synthesis Protocol

While multiple proprietary methods exist for the industrial production of this compound, a plausible and scalable laboratory synthesis can be proposed. The following protocol is a representative example based on established organic chemistry principles, starting from a commercially available precursor.

Objective: To synthesize this compound from a suitable starting material.

Reaction Scheme: A common strategy involves the nitration of a trifluoromethoxy-substituted benzoic acid, followed by the reduction of the nitro group to an amine.

start 3-(trifluoromethoxy)benzoic acid intermediate 4-nitro-3-(trifluoromethoxy)benzoic acid start->intermediate H₂SO₄, HNO₃ product This compound intermediate->product H₂, Pd/C or Fe, HCl start 4-amino-3-(trifluoromethoxy) benzoic acid lib_synth Library Synthesis start->lib_synth Amidation, Esterification, etc. screening High-Throughput Screening (HTS) lib_synth->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt SAR Studies candidate Drug Candidate lead_opt->candidate

Sources

synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a pivotal building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and target-binding affinity. This document details the prevalent synthetic strategy, which centers on the chemoselective reduction of 4-nitro-3-(trifluoromethoxy)benzoic acid. We will explore the mechanistic rationale behind the chosen methodology, provide a detailed, field-proven experimental protocol for catalytic hydrogenation, and present expected analytical data for the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

The Strategic Importance of the Trifluoromethoxy Moiety in Drug Design

The practice of incorporating fluorine into drug molecules is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical properties of a lead compound. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely advantageous substituent.[1] When appended to an aromatic scaffold, such as in this compound, the -OCF3 group imparts several desirable characteristics:

  • Enhanced Lipophilicity : The -OCF3 group is highly lipophilic, which can substantially improve a drug's ability to cross cellular membranes. This often translates to better absorption, distribution, and overall bioavailability.[1]

  • Increased Metabolic Stability : The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This resistance can extend the half-life of a drug, potentially reducing dosing frequency.[1]

  • Modulation of Electronic Properties and Conformation : As an electron-withdrawing group, the -OCF3 moiety can alter the electronic landscape of a molecule, influencing its binding affinity to biological targets.[1] Furthermore, due to steric and hyperconjugative effects, the -OCF3 group typically orients itself orthogonally to the plane of an attached aromatic ring, which can enforce a specific three-dimensional conformation that may be crucial for optimal target engagement.[2]

The target molecule, this compound, is a trifunctional building block, presenting an amino group, a carboxylic acid, and the strategic -OCF3 group. This arrangement allows for diverse chemical modifications, making it an invaluable intermediate for constructing complex drug candidates.[3][4]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially viable approach to synthesizing this compound involves the selective reduction of a corresponding nitro-analogue. The retrosynthetic analysis is straightforward, disconnecting the C-N bond of the amine to reveal the nitro group, a common precursor for aromatic amines.

Retrosynthesis target This compound disconnection C-N Disconnection (Nitro Group Reduction) target->disconnection precursor 4-Nitro-3-(trifluoromethoxy)benzoic Acid disconnection->precursor

Caption: Retrosynthetic pathway for the target molecule.

This strategy is predicated on the availability of the starting material, 4-nitro-3-(trifluoromethoxy)benzoic acid, and the efficiency of the nitro-to-amine reduction. Catalytic hydrogenation is the premier choice for this transformation in an industrial and laboratory setting due to its high chemoselectivity, operational simplicity, and the generation of water as the only byproduct, leading to cleaner reaction profiles and simpler product isolation.

Preferred Synthetic Pathway: Catalytic Hydrogenation

The reduction of the aromatic nitro group in 4-nitro-3-(trifluoromethoxy)benzoic acid to the corresponding amine is efficiently achieved via catalytic hydrogenation. This method offers significant advantages over older techniques like metal-acid reductions (e.g., Sn/HCl), which generate large amounts of metallic waste and often require harsh conditions.

Principle and Rationale

Catalytic hydrogenation employs a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C), to facilitate the reaction between molecular hydrogen (H₂) and the nitro group.

Causality behind Experimental Choices:

  • Catalyst Selection : Palladium on carbon (Pd/C) is highly active and selective for the reduction of nitro groups.[5] It demonstrates excellent efficiency without promoting the reduction of the benzoic acid moiety or the aromatic ring under controlled conditions.

  • Reaction Solvent : The reaction is often performed in an aqueous basic solution. The starting material, a carboxylic acid, is first neutralized with a base like sodium hydroxide to form its sodium salt. This salt exhibits significantly higher solubility in aqueous media, which is crucial for achieving an efficient reaction rate in the heterogeneous catalytic system. A patent describing the reduction of 4-nitrobenzoic acid highlights this technique for achieving high yields.[6]

  • Hydrogen Pressure & Temperature : The reaction is typically run under a positive pressure of hydrogen (2-4 MPa) and at a moderately elevated temperature (60-70°C) to ensure a reasonable reaction rate.[6] These conditions are sufficient to reduce the nitro group efficiently while minimizing the risk of side reactions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of analogous nitrobenzoic acids.[6]

Step 1: Preparation of the Substrate Solution

  • To a suitable high-pressure reactor (autoclave), add 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Add a solution of sodium hydroxide (1.0-1.1 eq) in deionized water to form the corresponding sodium salt solution. The volume of water should be sufficient to fully dissolve the salt (approx. 4-5 mL per gram of starting material).

  • Stir the mixture until complete dissolution is observed.

Step 2: Catalytic Hydrogenation

  • To the resulting solution, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2% by weight relative to the starting nitro-compound).

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 2-4 MPa.

  • Begin vigorous stirring and heat the reaction mixture to 60-70°C.

  • Maintain the reaction at this temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 2-4 hours).

Step 3: Work-up and Product Isolation

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of deionized water.

  • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

  • Slowly acidify the solution by adding 2N hydrochloric acid (HCl) dropwise with stirring. The product will precipitate as a solid as the pH approaches 3-4.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Data and Characterization

The successful should be confirmed through standard analytical techniques.

Table 1: Expected Product Specifications

ParameterExpected Value
Appearance White to off-white crystalline solid
Purity (HPLC) >98%[7][8]
Yield >95%[6]
Melting Point 168-179°C[3][7]
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.14 g/mol [8]

Characterization Methods:

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the -OCF₃ group.

  • FTIR Spectroscopy: To observe the appearance of N-H stretching bands (amine) and the disappearance of N-O stretching bands (nitro).

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic process.

Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation arrow arrow prep1 Charge Reactor with 4-nitro-3-(trifluoromethoxy)benzoic acid prep2 Add NaOH Solution to form Sodium Salt prep1->prep2 prep3 Add Pd/C Catalyst prep2->prep3 react1 Seal & Purge Reactor (N₂ then H₂) prep3->react1 react2 Pressurize with H₂ (2-4 MPa) react1->react2 react3 Heat & Stir (60-70°C) react2->react3 react4 Monitor H₂ Uptake Until Completion react3->react4 workup1 Cool & Vent Reactor react4->workup1 workup2 Filter to Remove Pd/C Catalyst workup1->workup2 workup3 Acidify Filtrate with HCl to Precipitate Product workup2->workup3 workup4 Isolate Product by Vacuum Filtration workup3->workup4 workup5 Dry Product Under Vacuum workup4->workup5 final_product final_product workup5->final_product Final Product: High Purity Solid

Caption: Step-by-step workflow for the synthesis.

Alternative Reduction Methodologies

While catalytic hydrogenation is the preferred method, other techniques can achieve the reduction of aromatic nitro groups.

  • Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine or formic acid derivatives, in the presence of a catalyst (like Pd/C or Raney Nickel).[9] It avoids the need for high-pressure hydrogen gas, making it more accessible in some laboratory settings. However, it may require higher temperatures and can introduce additional impurities from the hydrogen donor.

  • Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in strong acid (e.g., HCl) are effective but are environmentally unfavorable due to the generation of large quantities of metallic waste that require treatment.[10] The strongly acidic conditions may also not be suitable for sensitive substrates.

For the , the high efficiency, clean profile, and scalability of catalytic hydrogenation make it the superior and most trustworthy method.

Safety and Handling

  • Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be conducted in a well-ventilated area (fume hood) using a properly rated and maintained pressure reactor. Ensure all fittings are secure and leak-tested.

  • Palladium on Carbon : The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. It is best handled as a water-wet paste.

  • Reagents : Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling all chemicals. This compound may cause skin and eye irritation.[11]

Conclusion

The is most effectively and reliably achieved through the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethoxy)benzoic acid. This approach is high-yielding, chemoselective, and environmentally cleaner than alternative methods. The resulting compound is a highly valuable and versatile intermediate, providing a gateway for medicinal chemists to introduce the beneficial trifluoromethoxy group into novel therapeutic agents, thereby enhancing their pharmacological profiles.

References

  • Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. INIS-IAEA.
  • Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central (PMC).
  • The Role of this compound in Drug Discovery.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed.
  • Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. OSTI.gov.
  • Exploring this compound: Properties and Applications.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate.
  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
  • A new reagent for selective reduction of nitro group.
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Royal Society of Chemistry.
  • Key Intermediate: this compound for Synthesis.
  • This compound.
  • Reduction of nitrobenzoic acid. Google Patents.
  • Trifluoromethylation. Wikipedia.
  • Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. PrepChem.com.
  • This compound. Oakwood Chemical.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Google Patents.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.
  • Synthesis techniques of 4-amino benzoic acid. J-GLOBAL.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

physical and chemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5), a key building block in the synthesis of novel pharmaceuticals and advanced materials.[2] Its trifunctional nature, featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent, offers a versatile platform for a multitude of chemical transformations.[3][4]

The presence of the trifluoromethoxy group can enhance lipophilicity, improve metabolic stability, and influence the binding affinity of a drug candidate to its biological target.[1] These advantageous properties make this compound a valuable intermediate for researchers and drug development professionals seeking to optimize lead compounds and accelerate the discovery of new therapeutics.[1][2]

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[5][6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 175278-22-5[2][5][6][7][8]
Molecular Formula C₈H₆F₃NO₃[5][6][7][8]
Molecular Weight 221.13 g/mol [2][5]
Melting Point 86-89 °C, 168-169 °C, 170.5-176.5 °C, 171-173 °C, 175-179 °C[2][5][6][9]
Boiling Point ~303.2 °C[2]
Density 1.50 g/cm³, 1.528 g/cm³[2][5]
Appearance White to off-white crystalline powder, Cream powder[5][6]
Solubility Slightly soluble in water; Soluble in DMSO and methanol[5]
Purity ≥98%, ≥99.0%[2][5]

Note: The reported melting point varies across different sources, which may be attributed to different analytical methods or purities.

Structural Information

Caption: 2D Structure of this compound

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to its reactive functional groups.[2][5] The amino (-NH₂) and carboxylic acid (-COOH) groups allow for a wide range of chemical modifications, such as acylation, alkylation, esterification, and amidation.[4] The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.[3]

A common synthetic approach to this compound involves multiple steps, often starting with a precursor that already contains the trifluoromethoxy group and the benzoic acid core. The synthesis then focuses on the strategic introduction of the amino group.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group make this compound a highly sought-after building block in drug discovery. Its incorporation into drug candidates can lead to:

  • Enhanced Lipophilicity: The -OCF₃ group is more lipophilic than a methoxy (-OCH₃) group, which can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[1]

  • Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can result in a longer drug half-life.[1]

  • Modulation of Binding Affinity: The electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of a molecule, potentially fine-tuning its binding to a biological target.[1]

These attributes are critical for medicinal chemists aiming to develop novel therapeutics in areas such as oncology, and for creating anti-inflammatory and antimicrobial agents.[2]

Experimental Protocols

General Handling and Storage

Safety Precautions: Handle this compound in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[5][9] Although not classified as flammable, minimize inhalation of the powder.[5][9]

Storage Conditions: Store the compound in a tightly closed container in a cool, dry place, protected from light and moisture.[5] Recommended storage temperature is typically between 2-8°C.[5][9]

Characterization Techniques
1. Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

  • Place a small, finely powdered sample of this compound into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic protons, the amino group, and the trifluoromethoxy group, and to verify the overall structure.

3. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a sample solution of the compound to be analyzed.

  • Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Develop a suitable gradient or isocratic elution method.

  • Compare the retention time of the main peak in the sample chromatogram with that of the standard.

  • Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks.

Safety and Handling

This compound is classified as an irritant.[9] It may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[11]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

    • If inhaled: Move the person into fresh air.[11]

    • If swallowed: Rinse mouth with water.[11]

    • In all cases, consult a physician.[11]

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, national, and international regulations.[10]

Conclusion

This compound is a key building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the advantageous properties conferred by the trifluoromethoxy moiety make it a valuable tool for the synthesis of novel compounds with enhanced biological activity and improved physicochemical properties. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • This compound. (n.d.).
  • Exploring this compound: Properties and Applications. (n.d.).
  • This compound. (n.d.). Oakwood Chemical.
  • 4-amino-3-(trifluoromethyl)benzoic acid. (n.d.). ChemUniverse.
  • The Role of this compound in Drug Discovery. (2025, October 13).
  • Understanding the Properties of this compound (CAS 175278-22-5). (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Amino-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem.
  • MSDS of 4-Amino-3-trifluoromethoxybenzoic acid. (2010, November 11). Capot Chemical.
  • Key Intermediate: this compound for Synthesis. (n.d.).
  • 4-Amino-2-fluoro-3-(trifluoromethoxy)benzoic acid. (n.d.). PubChem.

Sources

trifluoromethoxy group effects on benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Effects of the Trifluoromethoxy Group on Benzoic Acid

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF₃) group offers a unique and powerful combination of electronic, lipophilic, and metabolic characteristics. This guide provides an in-depth analysis of the profound effects of the trifluoromethoxy substituent on the benzoic acid scaffold, a common structural motif in pharmaceuticals. We will explore the causality behind its influence on acidity, lipophilicity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Trifluoromethoxy Group: A Substituent of Strategic Importance

The trifluoromethoxy (-OCF₃) group is often considered a bioisostere of the methoxy (-OCH₃) or even hydroxyl (-OH) groups, but its properties are far from analogous. Its utility stems from a unique interplay of strong inductive electron withdrawal and weak resonance donation, coupled with high lipophilicity and exceptional metabolic stability.

  • Electronic Profile : The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I) along the C-O bond. Unlike the trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ group can participate in resonance, donating electron density to the aromatic ring (+M).[1] However, this resonance effect is significantly weaker than that of a methoxy group, and the overall electronic character is dominated by strong, long-range electron withdrawal.[2]

  • Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04. This property is critical for modulating a molecule's ability to cross biological membranes.[3]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength, combined with the electron-withdrawing effect of the fluorine atoms, makes the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy-containing compounds.[4]

Modulating the Physicochemical Properties of Benzoic Acid

The introduction of a trifluoromethoxy group onto a benzoic acid ring fundamentally alters its core physicochemical properties. These changes can be quantified and are critical for predicting a molecule's behavior in a biological system.

Impact on Acidity (pKa)

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to a weaker acid (higher pKa).[5][6]

The trifluoromethoxy group, being a potent electron-withdrawing substituent, significantly increases the acidity of benzoic acid. This can be predicted using Hammett substituent constants (σ), which quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that increases acidity.

CompoundSubstituent (para)Hammett Constant (σp)pKa (experimental/predicted)Acidity vs. Benzoic Acid
Benzoic Acid-H0.00~4.20[7]Baseline
4-Methoxybenzoic Acid-OCH₃-0.274.47[8]Weaker
4-(Trifluoromethoxy)benzoic Acid -OCF₃ +0.36 ~3.7-3.9 (estimated) Stronger
4-(Trifluoromethyl)benzoic Acid-CF₃+0.533.69 - 4.05[9]Strongest

Note: The pKa for 4-(trifluoromethoxy)benzoic acid is estimated based on its Hammett constant relative to the other compounds. The range for the -CF₃ derivative reflects variability in reported predicted and experimental values.

The following diagram illustrates how the electron-withdrawing nature of the -OCF₃ group stabilizes the benzoate anion, thereby increasing the acidity of the parent acid.

G cluster_0 Benzoate Anion Stabilization cluster_1 Substituent Effect Structure Benzoate Ring with Substituent 'R' Carboxylate COO⁻ R_group R EDG R = -OCH₃ (Electron Donating Group) Destabilization Weaker Acid (Higher pKa) EDG->Destabilization destabilizes negative charge EWG R = -OCF₃ (Electron Withdrawing Group) Stabilization Stronger Acid (Lower pKa) EWG->Stabilization withdraws & stabilizes negative charge

Effect of substituents on benzoate anion stability.
Impact on Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, and membrane permeability.[10] The trifluoromethoxy group is known to substantially increase lipophilicity.

CompoundSubstituent (para)LogP (predicted)Lipophilicity vs. Benzoic Acid
Benzoic Acid-H1.87[7]Baseline
4-Methoxybenzoic Acid-OCH₃1.63[7]Lower
4-(Trifluoromethoxy)benzoic Acid -OCF₃ ~2.9 (estimated) Significantly Higher
4-(Trifluoromethyl)benzoic Acid-CF₃2.56Higher

Note: The LogP for 4-(trifluoromethoxy)benzoic acid is estimated based on the high Hansch π value of +1.04 for the -OCF₃ group, which is added to the base LogP of benzoic acid.

An increase in LogP can enhance a compound's ability to cross cell membranes, but an excessively high LogP can lead to poor aqueous solubility and increased non-specific binding. The -OCF₃ group provides a powerful tool for optimizing this balance.[4]

Enhancement of Metabolic Stability

A major advantage of the trifluoromethoxy group over the methoxy group is its pronounced resistance to oxidative metabolism.[3] Cytochrome P450 (CYP) enzymes frequently metabolize methoxy groups via O-demethylation. The -OCF₃ group effectively blocks this metabolic pathway.[4]

Causality for Increased Stability:

  • High C-F Bond Strength : The carbon-fluorine bond has a very high dissociation energy, making it resistant to enzymatic cleavage.[4]

  • Reduced Electron Density : The electron-withdrawing fluorine atoms decrease electron density on the oxygen atom, making it less susceptible to oxidation.

  • Steric Hindrance : The bulkier -OCF₃ group can sterically hinder the approach of metabolic enzymes compared to a methoxy group.

G cluster_methoxy Methoxy-Substituted Benzoic Acid cluster_trifluoromethoxy Trifluoromethoxy-Substituted Benzoic Acid Start_MeO Ar-O-CH₃ CYP450_MeO CYP450 Enzymes Start_MeO->CYP450_MeO O-Demethylation (Major Pathway) Metabolite_MeO Ar-OH (Phenolic Metabolite) CYP450_MeO->Metabolite_MeO Start_OCF3 Ar-O-CF₃ CYP450_OCF3 CYP450 Enzymes Start_OCF3->CYP450_OCF3 Blocked Metabolic Pathway Blocked CYP450_OCF3->Blocked High C-F Bond Energy & Low Electron Density

Metabolic fate of methoxy vs. trifluoromethoxy groups.

Experimental Protocols

To ensure scientific integrity, the physicochemical properties described must be validated through robust experimental methods.

Protocol: Determination of Metabolic Stability via In Vitro Microsomal Assay

This protocol provides a standardized workflow to assess a compound's susceptibility to metabolism by liver enzymes.

  • Objective : To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

  • Materials :

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

    • Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard).

    • 96-well incubation plate and analytical plate.

    • LC-MS/MS system for analysis.

  • Methodology :

    • Preparation : Prepare working solutions of the test compound (e.g., 100 µM in buffer). Thaw liver microsomes on ice. Prepare the NADPH regenerating system solution in phosphate buffer.

    • Incubation Setup : Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

    • Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

    • Sample Processing : Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a clean analytical plate.

    • Analysis : Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life as t₁/₂ = 0.693 / k.

Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
  • Objective : To determine the n-octanol/water partition coefficient (LogP) of a compound.

  • Methodology :

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as: LogP = log₁₀ ([Compound]octanol / [Compound]water).

Synthetic Strategies

The synthesis of trifluoromethoxy-substituted benzoic acids typically involves the introduction of the -OCF₃ group onto a pre-functionalized benzene ring. While numerous methods exist, a common strategy involves the transformation of a phenol or a related derivative.

G Start Substituted Phenol (e.g., p-Hydroxybenzonitrile) Step1 Step 1: Trifluoromethoxylation Start->Step1 Intermediate Trifluoromethoxy-substituted Intermediate (e.g., p-trifluoromethoxybenzonitrile) Step1->Intermediate Reagents: e.g., CCl₄, HF or electrophilic OCF₃ sources Step2 Step 2: Functional Group Transformation Intermediate->Step2 Final Final Product: 4-(Trifluoromethoxy)benzoic Acid Step2->Final e.g., Hydrolysis of nitrile group

General synthetic workflow for -OCF₃ benzoic acids.

Various reagents can achieve the trifluoromethoxylation of phenols, including older methods using carbon tetrachloride and hydrogen fluoride, or more modern reagents that act as electrophilic or nucleophilic -OCF₃ sources. The choice of method depends on substrate compatibility and safety considerations.

Conclusion and Field Perspective

The trifluoromethoxy group is a powerful tool in the arsenal of the medicinal chemist. When applied to the benzoic acid scaffold, it imparts a predictable and advantageous set of properties:

  • Increased Acidity : Enhances interactions with targets where an acidic proton is key and can modulate solubility at physiological pH.

  • Enhanced Lipophilicity : Improves membrane permeability and can increase binding affinity through hydrophobic interactions.

  • Superior Metabolic Stability : Blocks a common site of metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

By understanding the fundamental principles behind these effects, drug development professionals can rationally design molecules with improved efficacy, safety, and "drug-like" properties. The trifluoromethoxy group is not merely a substitution; it is a strategic modification that can fundamentally transform a lead compound into a viable drug candidate.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Wikipedia. (n.d.). Benzoic acid.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • Unknown Source. (n.d.). Table 20.
  • Schlosser, M., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]
  • ResearchGate. (n.d.). Hammett Substituent Constants.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
  • Unknown Source. (n.d.).
  • Novás, M., & Matos, M. J. (2025).
  • Wikipedia. (n.d.). Hammett equation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
  • Wikipedia. (n.d.). p-Anisic acid.
  • ResearchGate. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength | Request PDF.
  • Fengchen. (n.d.). 4-(Trifluoromethyl)Benzonic Acid BP EP USP CAS 455-24-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.
  • Merck Index. (n.d.). Benzoic Acid.
  • NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid.
  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587).
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)benzoic acid.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.

Sources

A Comprehensive Spectroscopic and Physicochemical Analysis of 4-Amino-3-(trifluoromethoxy)benzoic Acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No: 175278-22-5), a pivotal intermediate in modern drug discovery. The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a key strategy for enhancing pharmacokinetic profiles, including metabolic stability and bioavailability.[1][2] This document serves as a critical resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights into the structural characterization of this valuable compound.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The design of novel therapeutic agents frequently involves the use of highly functionalized building blocks that impart desirable properties to the final active pharmaceutical ingredient (API). This compound is a prime example of such a building block, offering a unique combination of reactive functional groups: a primary amine, a carboxylic acid, and an electron-withdrawing trifluoromethoxy group on an aromatic core.

The trifluoromethoxy group is particularly significant in drug design. It is known to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] As a versatile intermediate, this compound allows for a multitude of synthetic transformations, making it a valuable starting material for creating complex molecules in pharmaceutical and agrochemical research.[3]

This guide provides a comprehensive characterization of the molecule, detailing the methodologies for acquiring and interpreting its spectroscopic data. By establishing a validated analytical baseline, researchers can ensure the identity, purity, and quality of this intermediate, which is fundamental for reproducible synthetic outcomes and regulatory compliance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective application in synthesis and formulation. This compound is typically supplied as a white to off-white crystalline solid.[3] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 175278-22-5[3][4]
Molecular Formula C₈H₆F₃NO₃[3][5]
Molecular Weight 221.14 g/mol [3][5]
Appearance White to off-white crystalline powder[3]
Melting Point 171 - 173 °C[6]
Note: A range of 168-179°C is reported across suppliers, likely due to variances in purity or crystalline form.[4]
Solubility Slightly soluble in water; Soluble in DMSO and methanol[3]
Purity Typically >98%[3]

Expertise & Experience Insight: The observed variance in melting point is a critical parameter for quality control. A broad melting range can indicate the presence of impurities. It is crucial for laboratories to establish their own melting point standard using a highly purified sample for incoming material verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Application: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Absorption of infrared radiation excites molecular vibrations (stretching, bending) at specific frequencies, creating a unique spectral fingerprint.[8] For a pharmaceutical intermediate like this compound, IR spectroscopy serves as an essential quality control check to confirm the presence of key functional groups and the absence of starting material residues.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for analyzing a solid powder sample, which requires minimal preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal (typically diamond or ZnSe) are clean.[9]

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical scan range is 4000–600 cm⁻¹. Co-adding 16 or 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups. The expected absorption bands are detailed below. The region below 1400 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule as a whole.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid) O-H Stretch3300 - 2500Strong, Very Broad
N-H (Amine) N-H Symmetric & Asymmetric Stretch3500 - 3300Medium (two peaks)
C-H (Aromatic) C-H Stretch3100 - 3000Medium to Weak
C=O (Carboxylic Acid) C=O Stretch1710 - 1680Strong, Sharp
C=C (Aromatic) C=C Stretch1600 - 1450Medium (multiple bands)
C-O (Ether & Acid) C-O Stretch1320 - 1210Strong
C-F (Trifluoromethoxy) C-F Stretch1200 - 1000Strong (multiple bands)

Trustworthiness Insight: The presence of a very broad O-H stretch overlapping with C-H stretches, a strong carbonyl (C=O) peak around 1700 cm⁻¹, and two distinct N-H peaks in the 3500-3300 cm⁻¹ region would provide high confidence in the compound's primary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Principle & Application: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules.[9] By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pharmaceutical development, NMR is indispensable for identity confirmation and impurity profiling.[9]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

This protocol outlines the steps for preparing a sample for analysis on a typical 400 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the compound's solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the sample and its labile -NH₂ and -COOH protons will be observable.[3]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.[9]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • Advanced Experiments (Optional): 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to confirm assignments.

Data Interpretation: Predicted NMR Spectra (in DMSO-d₆)

The predicted chemical shifts (δ) in parts per million (ppm) are based on established substituent effects on the benzene ring.

Predicted ¹H NMR Spectrum

Proton(s)PositionPredicted δ (ppm)MultiplicityIntegrationRationale
H-5ortho to -NH₂~6.8 - 7.0d1HShielded by the electron-donating -NH₂ group.
H-6meta to -NH₂~7.2 - 7.4d1HLess shielded than H-5.
H-2ortho to -COOH~7.5 - 7.7s1HDeshielded by the electron-withdrawing -COOH group.
-NH₂4-position~5.0 - 6.0br s2HLabile protons, broad signal. Position is concentration-dependent.
-COOH1-position~12.0 - 13.0br s1HHighly deshielded acidic proton.

Predicted ¹³C NMR Spectrum

Carbon(s)PositionPredicted δ (ppm)Rationale
C-4Attached to -NH₂~145 - 155Shielded by -NH₂.
C-3Attached to -OCF₃~135 - 145Deshielded by electronegative -OCF₃.
C-1Attached to -COOH~130 - 135
C-5, C-6, C-2Aromatic CH~115 - 130Specific shifts depend on combined substituent effects.
-COOHCarboxylic Acid~165 - 175Characteristic deshielded region for carbonyl carbons.
-OCF₃Trifluoromethoxy~120 (quartet)Carbon is split by the three fluorine atoms (¹JCF coupling).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single sharp peak.

  • Predicted δ (ppm): Approximately -56 to -60 ppm. This is a characteristic range for the -OCF₃ group.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle & Application: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for the analysis of non-volatile small molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a liquid chromatography system (e.g., using a C18 reverse-phase column) to separate the analyte from potential impurities before it enters the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI), a soft ionization technique, to generate charged molecules with minimal fragmentation.[12] The analysis should be run in both positive and negative ion modes.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Scan a relevant m/z range (e.g., 50-500 Da) to detect the molecular ions.

Data Interpretation: Predicted Mass Spectrum

Using the molecular formula C₈H₆F₃NO₃, the exact monoisotopic mass is calculated to be 221.02998 Da.

IonModeCalculated m/z
[M+H]⁺ Positive222.03726
[M+Na]⁺ Positive244.01920
[M-H]⁻ Negative220.02270

Data Source: Predicted values from PubChemLite.[13]

Trustworthiness Insight: Observing the correct molecular ion in both positive ([M+H]⁺) and negative ([M-H]⁻) modes with high mass accuracy (<5 ppm error in HRMS) provides definitive confirmation of the elemental composition and, by extension, the molecular weight.

Integrated Analytical Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a self-validating system for the characterization of this compound.

G cluster_0 Material Reception & Initial QC cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Incoming Material (this compound) B Physicochemical Tests (Melting Point, Appearance) A->B C FT-IR Spectroscopy B->C Proceed if passes D NMR Spectroscopy (1H, 13C, 19F) C->D F Functional Groups Confirmed? (O-H, N-H, C=O, C-F) C->F E LC-MS Analysis D->E G Correct Connectivity & Structure? (Chemical Shifts, Couplings) D->G H Correct Molecular Weight & Formula? E->H I Structure Verified (Release for Synthesis) F->I G->I H->I

Caption: Integrated workflow for structural verification.

Conclusion

This technical guide provides a robust framework for the comprehensive analysis of this compound. The outlined protocols for IR, NMR, and Mass Spectrometry, coupled with detailed interpretation guides, establish a validated methodology for confirming the identity, structure, and purity of this critical pharmaceutical intermediate. The strategic use of this and other fluorinated benzoic acids continues to be a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective therapeutics.[14][15] Adherence to rigorous analytical characterization, as detailed herein, is paramount to ensuring the quality and consistency required for successful drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
  • Vertex AI Search. (n.d.). This compound.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of this compound (CAS 175278-22-5).
  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • ACS Publications. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Vertex AI Search. (n.d.). Key Intermediate: this compound for Synthesis.
  • Synquest Labs. (n.d.). This compound.
  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Measurlabs. (n.d.). Infrared (IR) Spectroscopy | Laboratory Services.
  • Clark, J. (2006). INFRARED SPECTROSCOPY (IR).
  • RSC Education. (n.d.). Infrared (IR) spectroscopy | Resource.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • PubChemLite. (n.d.). This compound (C8H6F3NO3).
  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Oakwood Chemical. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5), a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering insights into the underlying physicochemical principles and providing detailed methodologies for empirical determination.

Introduction: The Significance of a Fluorinated Building Block

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its unique trifluoromethoxy (-OCF3) group imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinity.[2] Understanding and quantifying the solubility of this intermediate is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and the formulation of final products. This guide offers a foundational understanding of its solubility profile, blending theoretical principles with actionable experimental protocols.

Physicochemical Properties: A Summary

A thorough understanding of the solubility of this compound begins with its fundamental physicochemical properties. These parameters provide the basis for predicting and interpreting its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 175278-22-5[1][3]
Molecular Formula C₈H₆F₃NO₃[1][3]
Molecular Weight 221.13 g/mol [3]
Appearance White to off-white or cream crystalline powder[3][4]
Melting Point 168-179 °C[1][3]
Predicted pKa While no experimental pKa is available for this specific molecule, the predicted pKa for the structurally similar 4-amino-3-(trifluoromethyl)benzoic acid is approximately 4.43 for the carboxylic acid. The amino group's basicity will also influence pH-dependent solubility.[5]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The molecule possesses both a hydrophilic amino group (-NH₂) and a carboxylic acid group (-COOH), which can ionize, alongside a lipophilic trifluoromethoxy-substituted benzene ring.

The Role of Ionizable Groups and pH

As an amphoteric molecule, the aqueous solubility of this compound is highly dependent on the pH of the medium. The carboxylic acid and amino groups can exist in different ionization states, significantly impacting the molecule's overall polarity and its interaction with water.

  • In acidic conditions (low pH): The amino group will be protonated to form a cationic ammonium salt (-NH₃⁺), while the carboxylic acid will remain largely in its neutral form. This is expected to increase aqueous solubility compared to the neutral form.

  • In neutral conditions (near the isoelectric point): The molecule will predominantly exist as a zwitterion, with both the amino group protonated (-NH₃⁺) and the carboxylic acid deprotonated (-COO⁻). Zwitterions can have limited solubility in water.

  • In basic conditions (high pH): The carboxylic acid will be deprotonated to form an anionic carboxylate salt (-COO⁻), while the amino group will be in its neutral form. This is also expected to significantly increase aqueous solubility.

The relationship between pH, pKa, and the ionization state of the functional groups is a critical consideration for any aqueous application of this compound.

Caption: Ionization states of this compound at different pH values.

Impact of the Trifluoromethoxy Group on Solubility

The trifluoromethoxy (-OCF₃) group plays a significant role in the overall solubility profile. It is a highly lipophilic and electron-withdrawing group.[6] This increased lipophilicity can decrease aqueous solubility but enhance solubility in non-polar organic solvents. The strong electron-withdrawing nature of the -OCF₃ group can also influence the pKa of the carboxylic acid, making it a stronger acid than its non-fluorinated analog.

Qualitative Solubility Profile

While specific quantitative data is not widely available in the public domain, qualitative assessments indicate the following solubility characteristics:

  • Water: Slightly soluble.[3]

  • Organic Solvents: Readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and also soluble in methanol.[3]

This profile is consistent with the molecule's structure, where the polar amino and carboxylic acid groups allow for some interaction with water, while the larger, lipophilic fluorinated aromatic ring dominates, leading to better solubility in organic solvents.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, empirical determination is essential. The following section provides detailed protocols for both thermodynamic and kinetic solubility assays, which are standard methods in the pharmaceutical industry.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles throughout the experiment.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For aqueous solutions, centrifugation can be used to facilitate separation.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

Shake_Flask_Method A Add Excess Solid to Solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Separate Phases (Centrifugation/Settling) B->C D Quantify Supernatant (e.g., HPLC-UV) C->D

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer, and the formation of a precipitate is monitored.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add the aqueous buffer of the desired pH.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation and that the kinetic solubility limit has been exceeded.

    • Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV.

Conclusion

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications.
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:.
  • TradeIndia. (n.d.). This compound.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)benzoic acid.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid.
  • ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K.
  • PubChemLite. (n.d.). This compound (C8H6F3NO3).
  • Wiley Online Library. (n.d.). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Oakwood Chemical. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • PubChem. (n.d.). 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • ResearchGate. (n.d.). Solubilities of amino acids in water at various pH values under 298.15 K.
  • ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol.
  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • mzCloud. (n.d.). 3 4 Trifluoromethoxy anilino carbonyl amino benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Drug Discovery.
  • Reddit. (2019). What solvents are DMSO/DMF miscible with?.

Sources

stability of 4-amino-3-(trifluoromethoxy)benzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 4-amino-3-(trifluoromethoxy)benzoic Acid

Foreword: The Imperative of Stability in Modern Synthesis

In the landscape of pharmaceutical and fine chemical development, the journey from a promising molecule to a viable product is paved with rigorous testing. Among the most critical of these evaluations is the assessment of chemical stability. For a molecule such as this compound (CAS: 175278-22-5), a versatile building block, understanding its resilience to environmental and process-related stresses is not merely a quality control metric; it is fundamental to predicting its behavior, ensuring its efficacy, and guaranteeing safety in downstream applications. This guide provides an in-depth, field-proven perspective on establishing a comprehensive stability profile for this compound, moving beyond rote procedures to explain the causality behind the experimental choices.

Physicochemical Profile and Handling

Before subjecting any compound to stress testing, a thorough understanding of its fundamental properties is essential. This compound is a compound whose stability is largely dictated by the interplay of its three key functional groups: the aromatic amine, the carboxylic acid, and the trifluoromethoxy group.

The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with profoundly different electronic properties. Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bonds confer significant metabolic and chemical stability.[1] This makes it a highly desirable moiety in drug design for enhancing properties like lipophilicity and metabolic half-life.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175278-22-5[3][4]
Molecular Formula C8H6F3NO3[3][4]
Molecular Weight 221.13 g/mol [3]
Appearance White to off-white or light yellow crystalline powder[3]
Melting Point 168-179 °C (Note: Reported ranges vary, possibly due to purity or polymorphism)[3][5]
Solubility Slightly soluble in water; soluble in DMSO and methanol[3]

Authoritative Handling & Storage Protocol: The inherent reactivity of the aromatic amine moiety makes the compound susceptible to slow oxidation and light-induced degradation.[3][4] Therefore, adherence to strict storage protocols is critical to maintain its integrity.

  • Temperature: Store at 2-8°C in a calibrated, explosion-proof refrigerator.[4]

  • Atmosphere: The compound is noted as being potentially air-sensitive.[4] For long-term storage or as a primary reference standard, storing under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[3]

  • Shelf Life: When stored under these recommended conditions, the compound has a shelf life of up to two years.[3]

The Forced Degradation Framework: Probing for Weakness

Forced degradation, or stress testing, is the cornerstone of a robust stability analysis.[6][7] The objective is not to obliterate the molecule but to accelerate its degradation at a controlled rate, thereby generating potential degradants that could form under long-term storage. This process is mandated by regulatory bodies like the ICH and is essential for developing a stability-indicating analytical method—a method that proves it can separate the intact active pharmaceutical ingredient (API) from any and all degradation products.[8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API Pristine API Solution/Solid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Expose to Stress Photo Photolytic (UV/Vis Light Exposure) API->Photo Expose to Stress SIM Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->SIM Inject for Analysis Base->SIM Inject for Analysis Oxidation->SIM Inject for Analysis Thermal->SIM Inject for Analysis Photo->SIM Inject for Analysis Analysis Analyze Stressed Samples vs. Control SIM->Analysis Data Data Interpretation: - Purity & Assay - Degradant Profiling - Mass Balance Analysis->Data

Caption: Workflow for a comprehensive forced degradation study.

Hydrolytic Stability Profile

Mechanistic Rationale: Hydrolysis involves the cleavage of chemical bonds by water. For this compound, the primary sites of interest are the amide bond (not present in the parent molecule but relevant for its derivatives) and the trifluoromethoxy group. The -OCF3 group is known to be exceptionally stable towards hydrolysis due to the strength of the C-F bonds and the electron-withdrawing effect of the fluorine atoms.[2] Significant degradation under typical acidic or basic hydrolytic stress is therefore not anticipated for this functional group.

Experimental Protocol: Acid/Base Forced Hydrolysis

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all samples in a thermostatically controlled water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately via a stability-indicating HPLC method.

Expected Outcome: The compound is expected to show high stability under both acidic and basic conditions, with minimal to no degradation observed. The primary validation from this experiment is demonstrating that the analytical method is not compromised by the presence of acid or base (peak shape, retention time stability).

Oxidative Stability Profile

Mechanistic Rationale: The aromatic amine functional group is electronically rich and is the most probable site for oxidative degradation.[9][10] Exposure to oxidizing agents can lead to a cascade of reactions, potentially forming nitroso, nitro, or polymeric species, which are often highly colored.[9] This is likely the most significant degradation pathway for this molecule under ambient storage if exposed to air and light.

Experimental Protocol: Oxidative Forced Degradation

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store the samples at room temperature, protected from light.

  • Sampling: Monitor the reaction and collect aliquots when target degradation (typically 5-20%) is achieved. The reaction can be rapid.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze immediately. No quenching is typically required.

Potential Degradation Pathway:

Oxidative_Degradation Parent 4-Amino-3-(trifluoromethoxy) benzoic acid Nitroso Nitroso Intermediate Parent->Nitroso [O] Polymer Oligomeric/Polymeric Products Parent->Polymer Radical Coupling Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Plausible oxidative degradation pathways for the title compound.

Expected Outcome: Significant degradation is expected. HPLC analysis will likely show a decrease in the parent peak area and the emergence of one or more new peaks corresponding to oxidation products. This stress condition is crucial for proving the resolving power of the stability-indicating method.

Photostability Profile

Mechanistic Rationale: The aminobenzoic acid core structure is a known chromophore that absorbs UV radiation. Analogous compounds like p-aminobenzoic acid (PABA) are known to be photosensitive, undergoing degradation that is often accelerated by the presence of oxygen.[11][12] The absorption of photons can excite the molecule to a higher energy state, making it susceptible to reactions like oxidation or dimerization.[12][13]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water) in a quartz cuvette or other UV-transparent vessel.

  • Dark Control: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place the test and control samples in a validated photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After the exposure period, prepare the solid and solution samples for analysis alongside the dark controls. Analyze using the stability-indicating HPLC method.

Expected Outcome: The compound is expected to show some level of degradation, particularly in the solution state and in the presence of air. The comparison with the dark control is critical to ensure that the observed degradation is due to light exposure and not thermal stress. New peaks in the chromatogram of the light-exposed sample would be classified as photolytic degradants.

Thermal Stability Profile

Mechanistic Rationale: The molecule is anticipated to have high thermal stability due to its crystalline solid nature and the presence of the robust aromatic ring and trifluoromethoxy group.[14][15] The weakest point for thermal degradation at elevated, but non-pyrolytic, temperatures would likely be the decarboxylation of the carboxylic acid group. Under pyrolytic conditions (i.e., in a fire), the molecule will decompose to release gases such as carbon oxides, hydrogen fluoride, and nitrogen oxides.[4]

Experimental Protocol: Thermal Forced Degradation

  • Solid State: Place a known amount of the solid compound in a vial and heat it in a calibrated oven at a high temperature (e.g., 80°C or higher, depending on the melting point) for a set period (e.g., 48 hours).

  • Solution State: Prepare a solution of the compound (~1 mg/mL) and heat it under reflux or in a sealed vial at an elevated temperature (e.g., 60-80°C).

  • Control: Store identical samples at the recommended storage condition (2-8°C).

  • Analysis: After the stress period, allow samples to cool to room temperature. Dissolve the solid sample and dilute both solid and solution samples appropriately for HPLC analysis.

Expected Outcome: Minimal degradation is expected under typical accelerated stability conditions (e.g., 40-60°C). Significant degradation would only be expected at temperatures approaching the melting/decomposition point. This test confirms the compound's robustness to heat excursions that might occur during shipping or processing.

Developing a Self-Validating Stability-Indicating Method

The culmination of the forced degradation study is the development and validation of a stability-indicating analytical method. This method serves as a self-validating system; its ability to separate the parent peak from the numerous degradant peaks generated under diverse stress conditions provides the highest level of confidence in its specificity.

Exemplary HPLC Method Protocol:

  • Instrumentation: HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a mass spectrometer (MS) for peak identification.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a primary wavelength (e.g., 254 nm) and a secondary wavelength. PDA detection from 200-400 nm is ideal for assessing peak purity.

  • Injection Volume: 10 µL.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stressed_Sample Stressed Sample (Post-Quenching) Dilution Dilute to ~0.1 mg/mL Stressed_Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Area %) Chromatogram->Integrate Assess Assess Peak Purity & Mass Balance Integrate->Assess

Caption: Workflow for analysis using the stability-indicating method.

Summary and Conclusions

The stability of this compound is a testament to the robust nature of its core structure, yet it possesses a predictable vulnerability centered on its aromatic amine functionality.

Table 2: Summary of Stability Profile

Stress ConditionMoiety Primarily AffectedExpected Degradation
Acid Hydrolysis N/ANegligible
Base Hydrolysis N/ANegligible
Oxidation (H₂O₂) Aromatic AmineSignificant
Photolytic (UV/Vis) Aromatic Amine / π-systemModerate
Thermal (≤ 80°C) N/A (Decarboxylation at >150°C)Negligible to Low

References

  • Vertex AI Search Result 1. (No specific title available).
  • Synquest Labs. (n.d.). This compound Safety Data Sheet. This document details handling, storage, stability, and thermal decomposition products.
  • Heiner, R., & Novar, H. (n.d.). Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry. This paper discusses the hydrolytic instability of the -CF3 group, providing a contrast to the expected stability of the -OCF3 group.
  • Schmidtke Sobeck, S. J. (2016). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. 61st Annual Report on Research, ACS Petroleum Research Fund. [Link]
  • D'Acunzo, F., et al. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.
  • Goff, G. S., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • Schmidtke Sobeck, S. J. (2017). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. 62nd Annual Report on Research, ACS Petroleum Research Fund. [Link]
  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. This dissertation provides insight into the high hydrolytic stability of the -OCF3 group.
  • Lin, M. F., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics. [Link]
  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. This paper discusses the hydrolysis of -CF3 groups under basic conditions.
  • Wang, F., et al. (2022). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. ResearchGate. This article touches upon the stability challenges of N-fluoroalkyl groups.
  • Chignell, C. F., et al. (1988). The photochemistry of p-aminobenzoic acid. Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Marlatt, B. (2017). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster Open Works. [Link]
  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]
  • Young, W. R., et al. (1972). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the American Chemical Society. This paper discusses the thermal stability imparted by trifluoromethyl groups.
  • Senthilnathan, J., et al. (2014). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate.
  • Minero, C., et al. (2007).
  • Science.gov. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. This review covers the properties conferred by the trifluoromethoxy group.
  • Khan, A. A., et al. (2018). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. This paper discusses the enhanced thermal properties of trifluoromethyl-substituted polymers.
  • Tlili, A. (2016). Synthesis of Trifluoromethoxylated (Hetero)
  • Tsukamoto, T., et al. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Research on Chemical Intermediates.
  • Ragavendran, V., & Kumari, S. H. (2018). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. Amanote Research.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. This document provides general principles for the analysis of chemical substances.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
  • Kumar, V., & Kumar, P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • El-Gindy, A., et al. (n.d.). Validated chromatographic methods for the simultaneous determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid. Analytical Methods.
  • PharmaCompass. (2025). The Role of this compound in Drug Discovery. [Link]
  • PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. [Link]
  • Vanwijnsberghe, S., et al. (2021). Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species. ResearchGate.
  • Holmes, D. E., et al. (2012). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Microbiology. [Link]

Sources

An In-depth Technical Guide to the Melting Point of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Seemingly Simple Metric

In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular entities is paramount. 4-amino-3-(trifluoromethoxy)benzoic acid, a versatile intermediate, is of significant interest due to its unique substitution pattern, which imparts desirable properties to target molecules. The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, crucial parameters in drug design.

While a battery of sophisticated analytical techniques is employed to characterize such compounds, the melting point remains a fundamental and highly informative physical property. It serves as a critical indicator of purity, identity, and the energetic stability of the crystalline lattice. This guide provides a comprehensive exploration of the melting point of this compound, delving into the nuances of its measurement, the factors influencing its value, and standardized protocols for its accurate determination.

Core Data Presentation: A Tale of Discrepancy

A review of commercially available data for this compound reveals a notable variability in the reported melting point. This underscores the importance of a critical approach to literature values and the necessity of rigorous in-house determination.

Reported Melting Point (°C)Purity (%)Source
175-179>98Chemical Supplier Data[1]
171-173Not StatedSafety Data Sheet
170.5-176.5≥98.5Thermo Fisher Scientific[2]
86-89Not StatedChemical Supplier Data[1]

Note: The significant outlier in the 86-89°C range may represent a different crystalline form (polymorph), an impure sample, or a typographical error in the data source. The majority of sources indicate a melting point in the range of 170-179°C.

The Science Behind the Numbers: Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition is governed by the strength of the intermolecular forces within the crystal lattice. Several factors can influence this physical constant:

  • Purity: The presence of impurities disrupts the regular crystalline lattice structure. This disruption weakens the intermolecular forces, leading to a lower and broader melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

  • Crystalline Form (Polymorphism): Some compounds can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique crystal lattice arrangement and, consequently, a different melting point. The discrepancy in the reported values for this compound could potentially be attributed to the existence of different polymorphs, each with its own characteristic melting point.

  • Experimental Technique: The method and instrumentation used for melting point determination can introduce variability. Key experimental parameters include the rate of heating, the method of heat transfer, and the calibration of the thermometer. A slower heating rate generally provides a more accurate melting point range.

A Self-Validating System for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data, a systematic and self-validating experimental approach is crucial. The following section details a robust protocol for the determination of the melting point of this compound using the capillary method, a widely accepted and accessible technique.

Experimental Protocol: Capillary Melting Point Determination

This protocol is a generalized method and should be adapted based on the specific instrumentation available in your laboratory.

1. Sample Preparation:

  • Ensure the sample of this compound is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
  • Finely powder a small amount of the sample using a mortar and pestle to ensure uniform packing and efficient heat transfer.

2. Capillary Tube Packing:

  • Take a capillary tube sealed at one end.
  • Press the open end of the capillary tube into the powdered sample.
  • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

3. Instrument Setup and Calibration:

  • Before measuring the sample, it is critical to calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.
  • Place the packed capillary tube into the heating block of the melting point apparatus.

4. Measurement:

  • Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to obtain an approximate melting point. This will allow for a more precise determination in the subsequent step.
  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).
  • Record the Melting Range:
  • T1 (Onset of Melting): The temperature at which the first droplet of liquid is observed.
  • T2 (Completion of Melting): The temperature at which the last solid particle melts.
  • The melting point is reported as the range between T1 and T2.
Causality Behind Experimental Choices:
  • Fine Powder: Ensures uniform heat distribution throughout the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

  • Calibration: Guarantees the accuracy of the temperature readings from the apparatus.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination process, emphasizing the cyclical nature of measurement and verification.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis & Reporting Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Calibrate Calibrate Apparatus Pack->Calibrate Insert Sample RapidHeat Rapid Heating (Approx. MP) Calibrate->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Record Record T1 and T2 SlowHeat->Record Report Report Melting Range (T1-T2) Record->Report Compare Compare to Literature/Standards Report->Compare

Sources

4-amino-3-(trifluoromethoxy)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern chemical synthesis. It delves into its core physicochemical properties, including its precise molecular weight, and explores its synthesis, analytical validation, and critical applications, particularly within the pharmaceutical and agrochemical sectors. The insights provided are grounded in established scientific principles to empower researchers and development professionals in their work.

Core Physicochemical and Structural Attributes

This compound (CAS No: 175278-22-5) is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzoic acid core functionalized with both an amine (-NH₂) group and a trifluoromethoxy (-OCF₃) group. This unique combination of functional groups dictates its chemical reactivity and makes it a versatile building block in organic synthesis.

The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry. It is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation and thus capable of improving the pharmacokinetic profile of a potential drug candidate.[3]

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
Molecular Weight 221.13 g/mol [4][5]
Molecular Formula C₈H₆F₃NO₃[1][2][4][6]
CAS Number 175278-22-5[1][2][4][6]
Appearance White to off-white or light yellow crystalline powder[1][4]
Melting Point 168-179 °C (Note: Ranges vary by source, likely due to purity)[1][4]
Solubility Slightly soluble in water; soluble in DMSO and methanol[1]
Density ~1.5 g/cm³[1][4]
Synonyms 3-(trifluoromethoxy)-4-aminobenzoic acid[1][5]

Representative Synthetic Pathway

The synthesis of this compound is a multi-step process requiring precise control over reaction conditions. While proprietary industrial methods exist, a representative pathway can be conceptualized based on fundamental organic chemistry transformations involving aromatic substitution and functional group manipulation. The following workflow illustrates a logical, albeit generalized, synthetic route.

G A Start: Substituted Toluene B Step 1: Nitration (HNO₃/H₂SO₄) A->B C Intermediate 1: Nitrotoluene Derivative B->C D Step 2: Side-Chain Oxidation (e.g., KMnO₄) C->D E Intermediate 2: Nitrobenzoic Acid Derivative D->E F Step 3: Introduction of -OCF₃ Group (Reagents vary) E->F G Intermediate 3: Trifluoromethoxy Nitrobenzoic Acid F->G H Step 4: Reduction of Nitro Group (e.g., H₂, Pd/C) G->H I Final Product: This compound H->I

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: A Generalized Approach

Objective: To outline a plausible, multi-step synthesis for educational and conceptual purposes. This is not a validated protocol and requires laboratory optimization.

  • Nitration: A suitable starting material, such as a toluene derivative, is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group onto the aromatic ring. The directing effects of existing substituents are crucial for achieving the correct regiochemistry.

  • Oxidation: The methyl side-chain of the nitrotoluene intermediate is oxidized to a carboxylic acid. This is a robust transformation commonly achieved using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Trifluoromethoxylation: Introduction of the -OCF₃ group is a specialized step. It often involves the conversion of a precursor functional group (like a hydroxyl group, not shown) using specific fluorinating agents. The conditions for this step are critical to prevent side reactions.

  • Reduction: The final step is the reduction of the nitro group to a primary amine. This is typically accomplished via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This method is favored for its high yield and clean conversion. The resulting product is then isolated and purified.

Analytical and Quality Control Framework

Ensuring the purity and identity of this compound is paramount, especially for its use in pharmaceutical manufacturing. A robust quality control (QC) workflow employs multiple analytical techniques to create a comprehensive profile of the material.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Release A Raw Material Sample B Sample Preparation (Dissolution, Dilution) A->B C HPLC/UPLC (Purity, Impurities) B->C D Spectroscopy (NMR, IR, MS for Identity) B->D E Titration (Assay/Potency) B->E F Karl Fischer (Water Content) B->F G Data Analysis & Review C->G D->G E->G F->G H Certificate of Analysis (CoA) Generation G->H I Material Release (Pass/Fail) H->I

Caption: A typical Quality Control workflow for a chemical intermediate.

Key Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity and identifying impurities. A reversed-phase method is typically employed.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile.

    • Stationary Phase: C18 column.

    • Detection: UV spectrophotometry, typically monitored at a wavelength where the analyte exhibits maximum absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The spectra provide unambiguous evidence of the connectivity of atoms and the presence of the trifluoromethoxy group.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Acid-Base Titration: A classical and highly accurate method to determine the assay (purity percentage) of the compound by titrating the carboxylic acid group with a standardized base.[7][8]

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[1][4]

The two primary functional groups—the amine and the carboxylic acid—serve as versatile chemical "handles" that can be independently modified.

  • The amino group can readily undergo reactions such as acylation to form amides, alkylation, or diazotization to introduce other functionalities.

  • The carboxylic acid can be converted into esters, amides, or reduced to an alcohol.

This dual reactivity allows for the molecule to be incorporated into larger, more complex structures, making it a valuable starting point for building libraries of compounds in the drug discovery process. The presence of the trifluoromethoxy group is often a deliberate design choice to bestow favorable properties like enhanced metabolic stability and bioavailability on the final target molecule.[4]

Applications cluster_amino Amino Group Reactions cluster_carboxyl Carboxylic Acid Reactions Core 4-Amino-3-(trifluoromethoxy) benzoic Acid Amide Amide Formation (Acylation) Core->Amide N_Alk N-Alkylation Core->N_Alk Ester Esterification Core->Ester Amide_C Amide Formation (Coupling) Core->Amide_C Target Complex Target Molecule (e.g., API) Amide->Target N_Alk->Target Ester->Target Amide_C->Target

Sources

Methodological & Application

Synthesis of 4-amino-3-(trifluoromethoxy)benzoic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design aimed at enhancing the druglike properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The -OCF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life in vivo.[2] This application note provides a comprehensive, step-by-step guide for the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid, a versatile building block, and its subsequent derivatization into a library of amides for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound (Target Molecule 4 ) is a multi-step process that begins with a commercially available starting material and proceeds through nitration, trifluoromethoxylation, and reduction. The final amino acid product can then be readily diversified through amide coupling reactions.

Synthetic_Pathway A 3-Hydroxy-4-nitrobenzoic Acid (1) B Methyl 3-hydroxy-4-nitrobenzoate (2) A->B Esterification (MeOH, H₂SO₄) C Methyl 4-nitro-3-(trifluoromethoxy)benzoate (3) B->C Trifluoromethoxylation (Umemoto or Togni Reagent) D Methyl 4-amino-3-(trifluoromethoxy)benzoate (4) C->D Nitro Reduction (Pd/C, H₂) E This compound (5) D->E Hydrolysis (LiOH) F Amide Derivatives (6) E->F Amide Coupling (R-NH₂, HATU)

Caption: Overall synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of the Core Intermediate - this compound

This section details the synthetic sequence to obtain the pivotal this compound intermediate.

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality of the starting material, 3-hydroxy-4-nitrobenzoic acid 1 , as a methyl ester. This is crucial to prevent side reactions in the subsequent trifluoromethoxylation step.

Protocol 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate (2)

  • To a solution of 3-hydroxy-4-nitrobenzoic acid (10 g, 54.6 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at room temperature.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-4-nitrobenzoate 2 as a solid.

ParameterValue
Starting Material3-Hydroxy-4-nitrobenzoic acid
ReagentsMethanol, Sulfuric Acid
Reaction Time4 hours
TemperatureReflux
Expected Yield>95%
Step 2: Trifluoromethoxylation of the Phenolic Intermediate

The introduction of the trifluoromethoxy group is a key and often challenging step. Modern electrophilic trifluoromethoxylating reagents, such as Umemoto's or Togni's reagents, have made this transformation more accessible and efficient for phenolic substrates.[1][3][4]

Protocol 2: Synthesis of Methyl 4-nitro-3-(trifluoromethoxy)benzoate (3)

This protocol is based on general procedures for the trifluoromethoxylation of phenols and may require optimization.

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxy-4-nitrobenzoate 2 (5 g, 25.4 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (50 mL).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (5.3 mL, 30.5 mmol).

  • In a separate flask, dissolve an electrophilic trifluoromethoxylating reagent (e.g., a second-generation Umemoto reagent or Togni's reagent II) (1.1 eq) in the same anhydrous solvent.

  • Slowly add the solution of the trifluoromethoxylating reagent to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-nitro-3-(trifluoromethoxy)benzoate 3 .

ParameterValue
Starting MaterialMethyl 3-hydroxy-4-nitrobenzoate
Key ReagentElectrophilic Trifluoromethoxylating Reagent
SolventAnhydrous DCM or Acetonitrile
BaseDIPEA
Reaction Time12-24 hours
TemperatureRoom Temperature
Step 3: Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a well-established transformation. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Protocol 3: Synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate (4)

  • To a solution of methyl 4-nitro-3-(trifluoromethoxy)benzoate 3 (4 g, 15.0 mmol) in methanol or ethyl acetate (50 mL), add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 4-amino-3-(trifluoromethoxy)benzoate 4 , which can often be used in the next step without further purification.

ParameterValue
Starting MaterialMethyl 4-nitro-3-(trifluoromethoxy)benzoate
Catalyst10% Palladium on Carbon
Reducing AgentHydrogen gas
SolventMethanol or Ethyl Acetate
Reaction Time2-4 hours
TemperatureRoom Temperature
Step 4: Hydrolysis of the Methyl Ester

The final step in the synthesis of the core intermediate is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 4: Synthesis of this compound (5)

  • Dissolve methyl 4-amino-3-(trifluoromethoxy)benzoate 4 (3 g, 12.8 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

  • Add lithium hydroxide monohydrate (1.07 g, 25.6 mmol) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound 5 .

ParameterValue
Starting MaterialMethyl 4-amino-3-(trifluoromethoxy)benzoate
ReagentLithium Hydroxide Monohydrate
SolventTHF/Water
Reaction Time2-4 hours
TemperatureRoom Temperature

Part 2: Derivatization via Amide Coupling

With the core intermediate in hand, a diverse library of amide derivatives can be synthesized. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents are available.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[5]

Amide_Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (5) D Activated O-Acyl(tetramethyl)isouronium Salt A->D B HATU B->D C Base (DIPEA) C->D F Amide Product (6) D->F E Primary Amine (R-NH₂) E->F G Byproducts F->G

Caption: General mechanism of HATU-mediated amide bond formation.

Protocol 5: General Procedure for the Synthesis of this compound Amide Derivatives (6)

  • In a dry flask under an inert atmosphere, dissolve this compound 5 (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative 6 .

ParameterValue
Starting MaterialThis compound
Coupling ReagentHATU
BaseDIPEA
SolventAnhydrous DMF or DCM
Reaction Time1-3 hours
TemperatureRoom Temperature

Conclusion

This application note provides a robust and detailed synthetic pathway for the preparation of this compound and its subsequent conversion to a variety of amide derivatives. The strategic use of modern synthetic methodologies, including efficient trifluoromethoxylation and reliable amide coupling, enables medicinal chemists to readily access this valuable and versatile chemical scaffold for the development of novel therapeutic agents.

References

  • M.D.P.I. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
  • Wikipedia. Togni reagent II.
  • Royal Society of Chemistry. (2015). Benzylic C–H trifluoromethylation of phenol derivatives.
  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • ACS Publications. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination.
  • National Institutes of Health. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
  • Beilstein Journals. (2019). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.

Sources

Application Notes & Protocols: Strategic Use of 4-amino-3-(trifluoromethoxy)benzoic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[1][2] When appended to a versatile scaffold like 4-aminobenzoic acid, it creates 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5) , a building block of significant synthetic utility.[3]

This compound masterfully combines three key functional points: a nucleophilic aromatic amine, a carboxylic acid amenable to coupling reactions, and the influential trifluoromethoxy group. The -OCF3 group imparts several critical advantages:

  • Enhanced Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than a methoxy group, which can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability.

  • Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can extend the half-life of a drug, reducing dosing frequency.

  • Modulation of Electronic Properties: As a strongly electron-withdrawing group, the -OCF3 substituent influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, providing a tool to fine-tune a molecule's binding affinity for its biological target.[4]

This guide provides a detailed overview of the physicochemical properties, handling procedures, and core experimental protocols for utilizing this compound as a versatile intermediate in organic synthesis.[3][5]

Physicochemical Properties & Safe Handling

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe application in any experimental setting.[4]

Key Properties
PropertyValueSource(s)
CAS Number 175278-22-5[3][5][6][7]
Molecular Formula C₈H₆F₃NO₃[3][5][6][8][9]
Molecular Weight 221.13 g/mol [3][4][5][7]
Appearance White to off-white or light yellow crystalline powder[3][4][5]
Melting Point 168-169 °C[3][4]
Solubility Slightly soluble in water; Soluble in DMSO, DMF, and methanol.[5]
Purity Typically ≥98-99%[3][4][5]
Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7][10]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[7]

  • Eye Protection: Use chemical safety goggles or a face shield.[6][11]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[11][12]

  • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[6][7]

Handling Procedures:

  • Avoid formation and inhalation of dust.[6][7]

  • Avoid contact with skin and eyes.[6]

  • Practice good industrial hygiene; wash hands thoroughly after handling, especially before eating or drinking.[6][7]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8 °C.[5][6]

  • Protect from light and moisture to ensure stability for up to two years.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

  • Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[6][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[6][7]

Core Application: Amide Bond Formation

The presence of both an amine and a carboxylic acid makes this molecule an ideal candidate for polymerization or, more commonly, for use as a scaffold where one group is modified while the other serves as a reactive handle. A primary application is the formation of amides via the carboxylic acid moiety, a cornerstone reaction in medicinal chemistry.

Mechanistic Rationale: Carbodiimide-Mediated Coupling

Directly reacting a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction forming a stable salt.[13] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[14][15]

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The primary or secondary amine then performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.

  • Formation of Amide and Byproduct: The tetrahedral intermediate collapses to form the desired amide bond and releases a water-soluble urea byproduct, which simplifies purification.[15]

To improve efficiency and prevent side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and reacts cleanly with the amine.[15]

Detailed Experimental Protocols

Protocol 1: General Procedure for EDC-Mediated Amide Coupling

This protocol describes a general method for coupling this compound with a generic primary or secondary amine (R¹R²NH).

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification & Characterization A 1. Dissolve Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF B 2. Add HOBt (1.2 eq) and DIPEA (2.5 eq) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add EDC (1.2 eq) portion-wise C->D E 5. Allow to warm to RT and stir for 12-24 h D->E F 6. Monitor by TLC ( disappearance of starting material) E->F G 7. Quench with water and extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with NaHCO₃, water, and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, IR, MS) J->K

Caption: Workflow for EDC-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF. Add the base (DIPEA or TEA, 2.5 eq) to the mixture and stir for 10 minutes.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture in portions over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

  • Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Purification of a Solid Product by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, including the title compound or its solid derivatives, by leveraging differences in solubility at different temperatures.[16][17][18]

Materials and Reagents:

  • Crude solid product

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Workflow for Recrystallization:

G A 1. Choose Solvent (High solubility when hot, low solubility when cold) B 2. Dissolve Crude Solid in minimum amount of boiling solvent A->B C 3. Hot Filtration (optional) to remove insoluble impurities B->C if needed D 4. Slow Cooling Allow solution to cool to RT, then place in an ice bath B->D if no hot filtration C->D E 5. Crystal Collection Collect crystals by vacuum filtration D->E F 6. Washing & Drying Wash crystals with a small amount of cold solvent. Dry under vacuum. E->F

Caption: General workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent dissolves the compound completely when hot but poorly when cold.[17] For benzoic acid derivatives, water, ethanol, or a water/ethanol mixture can be effective.[16][19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[17][18]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities (like charcoal), perform a hot gravity filtration using a pre-heated funnel and flask.[17]

  • Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16][18] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16][20]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[20]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Amide coupling reaction does not proceed (TLC shows only starting material) Inactive coupling reagents (EDC/HOBt can degrade).Use fresh or properly stored coupling reagents. Ensure the reaction is performed under anhydrous conditions.
Sterically hindered amine or electron-deficient amine.Increase reaction temperature or time. Consider using a more potent coupling reagent like HATU or converting the carboxylic acid to an acyl chloride.[21]
Low yield of amide product Incomplete reaction.Allow the reaction to stir for a longer duration.
Product loss during workup.Be careful during the extraction steps; perform back-extraction of the aqueous layers if the product has some water solubility.
No crystals form during recrystallization Too much solvent was used. Solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again.
The compound is too soluble in the chosen solvent even when cold.Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise until turbidity persists, then heat to re-dissolve and cool again.
Rapid cooling.Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.

References

  • This compound. (n.d.). Geeloo.
  • The Role of this compound in Drug Discovery. (2025, October 13). APICHEM.
  • Exploring this compound: Properties and Applications. (n.d.). Autech Industry.
  • Understanding the Properties of this compound (CAS 175278-22-5). (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound Safety Data Sheet. (n.d.). Synquest Labs.
  • 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286. (n.d.). PubChem.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.
  • MSDS of 4-Amino-3-trifluoromethoxybenzoic acid. (2010, November 11). Capot Chemical.
  • Purification of benzoic acid. (1966). US Patent US3235588A.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. (n.d.). Benchchem.
  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • 4-Amino-3-(trifluoromethyl)benzoic acid, 98% 1 g. (n.d.). Thermo Scientific Chemicals.
  • 4-Amino-3-(Trifluoromethyl)Benzoic Acid. (n.d.). ChemicalBook.
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012, August 15). ACS Publications.
  • Key Intermediate: this compound for Synthesis. (n.d.). Autech Industry.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate.
  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (n.d.). Semantic Scholar.
  • How to produce amide from Benzoic acid and amine directly? (2012, October 12). ResearchGate.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.). Science and Education Publishing.
  • Method for preparing benzoic acid amide compound. (2017). WO2017003107A1.
  • SAFETY DATA SHEET - 4-aminobenzoic acid. (2025, July 3). Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). ResearchGate.
  • 4-(Trifluoromethyl)benzoic acid. (2025, July 4). ChemicalBook.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid. (2024, December 10). TCI Chemicals.
  • This compound (C8H6F3NO3). (n.d.). PubChemLite.
  • This compound. (n.d.). Oakwood Chemical.
  • This compound, 98% 25 g. (n.d.). Thermo Fisher Scientific.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • 3-Amino-4-(trifluoromethyl)benzoic acid. (n.d.). BOC Sciences.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
  • 3-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

The Strategic Deployment of 4-Amino-3-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules.[1][2] 4-Amino-3-(trifluoromethoxy)benzoic acid emerges as a pivotal building block, offering a trifecta of reactive handles—an amino group, a carboxylic acid, and a strategically positioned trifluoromethoxy moiety on an aromatic core. This unique arrangement provides medicinal chemists with a versatile scaffold for the synthesis of novel therapeutics, particularly in the realm of oncology. This guide provides an in-depth exploration of the applications of this compound, complete with detailed application notes and synthetic protocols for its utilization in the development of potent kinase inhibitors.

The trifluoromethoxy group is significantly more lipophilic than a methoxy group, which can enhance a drug's ability to penetrate cellular membranes, leading to improved absorption and distribution.[1] Furthermore, the remarkable strength of the carbon-fluorine bonds renders the -OCF3 group highly resistant to metabolic degradation, often resulting in a longer drug half-life.[1] The electron-withdrawing nature of this group can also fine-tune the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[1]

Application Notes: Targeting Aberrant Kinase Signaling in Cancer

Derivatives of this compound have shown considerable promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The unique structural and electronic features of this scaffold make it an ideal starting point for the development of targeted cancer therapies.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGFR signaling pathway is a key driver of this process.[3] Small molecule inhibitors of VEGFR have proven to be effective anticancer agents.[4] The this compound scaffold can be elaborated to generate potent VEGFR inhibitors. The general structure of such inhibitors often involves the formation of an amide bond between the carboxylic acid of the scaffold and a substituted aniline, which can then interact with the hinge region of the kinase's ATP-binding pocket.

Table 1: Representative Benzoic Acid Derivatives as VEGFR Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
1 VEGFR0.18[5]
2 VEGFR0.23[5]
3 VEGFR0.31[5]
4 VEGFR0.53[5]
Tropomyosin Receptor Kinase (TRK) Inhibition

The neurotrophic tyrosine receptor kinase (NTRK) gene family encodes for tropomyosin receptor kinases (TRKs), which are involved in neuronal development and function.[6] Gene fusions involving NTRK can lead to the formation of oncogenic chimeric proteins that drive various cancers.[6] Pan-TRK inhibitors have shown remarkable efficacy in treating these TRK fusion-positive cancers.[7] The this compound scaffold can be utilized to construct potent pan-TRK inhibitors. The strategic placement of the trifluoromethoxy group can enhance binding to the kinase domain and improve the overall pharmacokinetic profile of the inhibitor.

Logical Relationship: From Scaffold to Kinase Inhibitor

A This compound Scaffold B Amide Coupling with Substituted Aniline A->B Key Synthetic Step C Introduction of Specific Moieties for Target Engagement B->C Structure-Activity Relationship (SAR) Guided Design D Potent and Selective Kinase Inhibitor C->D Optimization of Potency and Pharmacokinetics

Caption: Logical progression from the starting scaffold to the final kinase inhibitor.

Protocols: Synthesis and Evaluation of Kinase Inhibitors

The following protocols provide a detailed methodology for the synthesis of a representative kinase inhibitor using this compound and a general procedure for evaluating its biological activity.

Protocol 1: Synthesis of a N-(Aryl)-4-amino-3-(trifluoromethoxy)benzamide Kinase Inhibitor

This protocol details the amide coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.5 eq), and HOBt (1.2 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(aryl)-4-amino-3-(trifluoromethoxy)benzamide.

Experimental Workflow: Amide Coupling

A Dissolve Reactants in DMF: - this compound - Substituted Aniline - EDC - HOBt B Add DIPEA A->B C Stir at Room Temperature Overnight B->C D Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO3 and Brine C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Characterize Final Product F->G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Synthesized Inhibitor (Derived from 4-amino-3- (trifluoromethoxy)benzoic acid) Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a synthesized inhibitor.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of functional groups and the advantageous properties imparted by the trifluoromethoxy moiety make it an ideal starting point for the development of novel kinase inhibitors and other therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of this privileged building block in their drug discovery endeavors. The continued exploration of derivatives of this scaffold is poised to yield new and effective treatments for a range of diseases, particularly cancer.

References

  • The Role of this compound in Drug Discovery. (2025). PharmaCompass. [Link]
  • Exploring 4-Amino-3-(Trifluoromethoxy)
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024). PubMed Central. [Link]
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]
  • Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors. (2007). PubMed. [Link]
  • Research progress of TRK inhibitors and their structure-activity rel
  • An updated patent review of VEGFR-2 inhibitors (2017-present). (n.d.). PubMed. [Link]
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]
  • Insights into Current Tropomyosin Receptor Kinase (TRK)
  • Research progress of TRK inhibitors and their structure-activity rel
  • Vegfr3 inhibitors. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.).
  • Novel VEGFR inhibitors prepared and tested
  • Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). (2024). PubMed. [Link]
  • An updated patent review of VEGFR-2 inhibitors (2017-present). (n.d.).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Design, structure-activity relationships and in vivo characterization of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones: a novel class of receptor tyrosine kinase inhibitors. (2009). PubMed. [Link]
  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (n.d.).
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). PubMed. [Link]
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. [Link]
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]

Sources

use of 4-amino-3-(trifluoromethoxy)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Amino-3-(trifluoromethoxy)benzoic Acid

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound (CAS: 175278-22-5) has emerged as a highly valuable and versatile intermediate.[1] Its utility stems from a unique trifecta of functional groups—an amine, a carboxylic acid, and a trifluoromethoxy group—each imparting distinct and advantageous properties to target molecules.[1] This guide provides an in-depth exploration of this building block, detailing its strategic importance and providing robust protocols for its application in key synthetic transformations.

The core value of this scaffold lies in the synergistic interplay of its components. The trifluoromethoxy (-OCF₃) group is a key modulator of physicochemical properties.[2] It significantly enhances lipophilicity, a critical factor for improving a drug's ability to penetrate cellular membranes and achieve better oral bioavailability.[2] Furthermore, the exceptional strength of the carbon-fluorine bonds renders the -OCF₃ group highly resistant to metabolic degradation, which can extend a drug's half-life in the body.[2] Its potent electron-withdrawing nature can also fine-tune the electronic environment of a molecule, potentially enhancing its binding affinity to biological targets like kinases.[2][3] The presence of the amino and carboxylic acid groups provides orthogonal handles for a wide array of chemical reactions, making it a foundational element for constructing complex molecular architectures.[1]

Physicochemical Properties and Handling

A solid understanding of the compound's properties is essential for its effective use and storage. It is typically an off-white to light yellow powder with a melting point in the range of 168-179°C.[4][5] It is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 175278-22-5[5]
Molecular Formula C₈H₆F₃NO₃[4]
Molecular Weight 221.13 g/mol [4]
Melting Point 168-179 °C[4][5]
Appearance Off-white to light yellow powder[4]
Solubility Slightly soluble in water; Soluble in DMSO, Methanol[4]

Handling and Storage: this compound is stable under recommended storage conditions but can be sensitive to light and moisture.[4] It should be stored in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area.[4][6] While considered non-poisonous for intended laboratory use, standard personal protective equipment (PPE), including gloves and eye protection, should be worn to prevent skin and eye irritation.[4][6]

Core Synthetic Applications & Protocols

The true power of this compound is realized in its application as a versatile building block. The carboxylic acid is a prime site for forming amides and esters, while the amino group can be readily functionalized. Below are detailed protocols for its most common and impactful transformations.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most critical reaction in medicinal chemistry, and this building block is an ideal substrate. The resulting benzamides are key structural motifs in a vast number of pharmaceuticals, including kinase inhibitors.[7][8] The reaction involves activating the carboxylic acid to facilitate nucleophilic attack by an amine.

Causality and Rationale: Standard amide coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl-intermediate. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and minimize side reactions.[9] The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.[9]

cluster_workflow Amide Coupling Workflow start Reactants: - this compound - Amine (R-NH2) - HATU, DIPEA activation Carboxylic Acid Activation with HATU start->activation Combine in DMF coupling Nucleophilic Attack by Amine activation->coupling Forms active ester workup Aqueous Workup & Purification coupling->workup Reaction completion product Target Amide Product workup->product

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Benzamide Derivative

This protocol describes a general procedure for coupling this compound with a generic primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Fischer Esterification: A Classic Transformation

Esterification is another fundamental derivatization of the carboxylic acid group. The Fischer esterification is a classic, acid-catalyzed method that is effective for producing esters from simple alcohols.[10]

Causality and Rationale: The reaction is an equilibrium process.[10] A strong acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10] The alcohol then acts as a nucleophile, attacking this activated carbon. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, which also serves as the solvent.[10] Water, the byproduct, must ideally be removed to prevent the reverse hydrolysis reaction.[11]

Detailed Protocol: Synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate

Materials:

  • This compound

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension. The solid should dissolve upon addition of the acid.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-16 hours. Monitor the reaction's progress by TLC.

  • Cooling and Neutralization: Cool the mixture to room temperature. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers.

  • Washing: Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester can be purified by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

While the parent molecule itself is not typically used directly in Suzuki couplings, its derivatives are cornerstones for building complex biaryl structures, which are prevalent in many kinase inhibitors.[12][13] A common strategy involves using a halogenated version, such as 4-amino-3-bromobenzoic acid (a structural analog), to illustrate the powerful carbon-carbon bond-forming capabilities of this scaffold family.[12]

Causality and Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[13] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for high yields.[12] Bulky, electron-rich phosphine ligands (like SPhos) can improve catalyst performance, while a base (like K₃PO₄) is required for the transmetalation step.[12]

pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_complex R-Pd(II)-X L2 pd0->pd2_complex Ar-X transmetal Transmetalation pd2_biaryl R-Pd(II)-R' L2 pd2_complex->pd2_biaryl Ar'-B(OR)2 (Base) pd2_biaryl->pd0 Ar-Ar' reductive_elim Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)2 product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki Coupling with an Analog

This protocol describes the coupling of 4-amino-3-bromobenzoic acid with an arylboronic acid. This serves as a template for derivatives of the title compound.[12][13]

Materials:

  • 4-Amino-3-bromobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Degassing: Degas the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) by bubbling an inert gas (argon or nitrogen) through it for 30 minutes.

  • Reaction Setup: In a reaction vessel, combine 4-amino-3-bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating and Monitoring: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[12]

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Acidification and Extraction: Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The unique combination of its functional groups provides chemists with a robust platform for synthesizing complex molecules with tailored properties. Its ability to enhance metabolic stability and lipophilicity makes it particularly valuable in the relentless pursuit of novel therapeutics.[2] The protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful building block.

References

  • This compound. (n.d.). IndiaMART.
  • The Role of this compound in Drug Discovery. (2025, October 13). PharmaCompass.
  • Exploring this compound: Properties and Applications. (n.d.). Autech Industry Co., Limited.
  • Key Intermediate: this compound for Synthesis. (n.d.). Watson International Ltd.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability.
  • Bara, T. M., & D'Souza, M. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14889.
  • Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2108.
  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Europe PMC.
  • This compound. (n.d.). Oakwood Chemical.
  • El-Gawish, M. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237728.
  • Coupling Reagents. (n.d.). Aapptec.
  • Palladium-catalyzed cross-coupling reactions of coumarin derivatives: An overview. (n.d.). ResearchGate.
  • Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. (n.d.). ResearchGate.
  • Suzuki–Miyaura cross-coupling of C(sp3)-hybridised boronic compounds still remains a challenging task. (n.d.). PubMed Central.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
  • This compound (C8H6F3NO3). (n.d.). PubChemLite.
  • 4-Amino-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024, June 30). Indo American Journal of Pharmaceutical Research.
  • Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to prepare amides, esters and acid anhydrides from carboxylic acids. (n.d.). Aapptec.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020, June). ResearchGate.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate.

Sources

Application Notes & Protocols for the Purification of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5) is a key building block in contemporary drug discovery and development, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] The trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in medicinal chemistry. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in its fundamental chemical properties. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for the most demanding synthetic applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy.

PropertyValueSource
CAS Number 175278-22-5[1][3]
Molecular Formula C8H6F3NO3[1][4]
Molecular Weight 221.13 g/mol [1][5]
Appearance White to off-white or light yellow crystalline powder/solid[1]
Melting Point 168-179 °C (wide range reported, indicating potential for variable purity)[1][3]
Solubility Slightly soluble in water; soluble in DMSO, DMF, and methanol.[1]
pKa (predicted) The experimental pKa is not readily available. For the structurally similar 4-amino-3-(trifluoromethyl)benzoic acid, the predicted pKa is 4.43. The pKa of 4-fluorobenzoic acid is 4.14.[6] This suggests the carboxylic acid is weakly acidic.
Stability Stable under recommended storage conditions (2-8°C, protected from light and moisture).[1]

Common Impurities:

Potential impurities in crude this compound can originate from the synthetic route. A common synthesis involves the reduction of a nitro-precursor. Therefore, likely impurities include:

  • Unreacted starting materials: Such as 4-nitro-3-(trifluoromethoxy)benzoic acid.

  • Byproducts of the synthesis: Including incompletely reduced intermediates or products of side reactions.

  • Colored impurities: Often polymeric or degradation products that can be adsorbed onto activated charcoal.

Purification Strategy Overview

The purification strategy for this compound leverages its amphoteric nature (possessing both a weakly acidic carboxylic acid group and a weakly basic amino group) and its crystalline solid form. The three primary techniques detailed in this guide are:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound.

  • Acid-Base Extraction: An effective method for separating the target compound from non-ionizable impurities.

  • Column Chromatography: A high-resolution technique for separating compounds with similar polarities.

Purification_Workflow Crude Crude 4-amino-3- (trifluoromethoxy)benzoic acid Recrystallization Recrystallization Crude->Recrystallization For solids with moderate purity AcidBase Acid-Base Extraction Crude->AcidBase To remove neutral impurities ColumnChrom Column Chromatography Crude->ColumnChrom For complex mixtures Pure High-Purity Product Recrystallization->Pure AcidBase->Recrystallization Further purification ColumnChrom->Recrystallization Post-column cleanup

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For aminobenzoic acids, polar protic solvents or mixtures with water are often good starting points.[7]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water/ethanol mixtures). The goal is to find a solvent system where the compound is poorly soluble at room temperature but highly soluble when heated.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For p-aminobenzoic acid, slow cooling can influence the polymorphic form obtained.[8][9] To maximize yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.

Troubleshooting:

  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and attempt to recrystallize again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[7]

  • Oiling out: The compound may be precipitating as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.

  • Low yield: This could be due to using too much solvent or premature crystallization during hot filtration. Ensure minimal solvent is used and the filtration apparatus is pre-warmed.

Protocol 2: Acid-Base Extraction

This technique leverages the amphoteric nature of this compound to separate it from neutral impurities. The compound can be converted into its water-soluble salt form, while neutral impurities remain in the organic phase.[10][11]

AcidBaseExtraction Start Crude product in Organic Solvent (e.g., Ethyl Acetate) AddBase Wash with aq. NaHCO3 (weak base) Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral Impurities Separate1->Organic1 Aqueous1 Aqueous Layer: Sodium 4-amino-3-(trifluoromethoxy)benzoate Separate1->Aqueous1 Acidify Acidify with HCl (aq) Aqueous1->Acidify Precipitate Precipitate of pure This compound Acidify->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter FinalProduct Purified Product Filter->FinalProduct

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be roughly equal to the organic phase. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (from CO2 evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper). The protonated, neutral this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Trustworthiness and Self-Validation:

The purity of the final product can be readily assessed by taking a melting point. A sharp melting point within the expected range is a good indicator of high purity. Further analysis by techniques such as NMR or HPLC can provide quantitative purity data.

Protocol 3: Column Chromatography

For challenging separations where impurities have similar properties to the target compound, column chromatography provides a higher degree of resolution.[12]

Causality Behind Experimental Choices:

For carboxylic acids, normal-phase silica gel chromatography can be problematic due to the interaction of the acidic proton with the silica, leading to band tailing. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.[13] Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be employed.[14]

Step-by-Step Methodology (Normal Phase):

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve the spot shape.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting solid can be further purified by recrystallization to remove any residual silica gel or solvent impurities.

References

  • TradeIndia. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of this compound (CAS 175278-22-5). [Link]
  • Google Patents.
  • Wikipedia. Acid–base extraction. [Link]
  • American Chemical Society.
  • Crystal Growth & Design.
  • PubChem. 4-Amino-3-(trifluoromethyl)benzoic acid. [Link]
  • Teledyne ISCO.
  • Research Explorer The University of Manchester.
  • PubMed.
  • Inno-Pharmchem. Key Intermediate: this compound for Synthesis. [Link]
  • ResearchGate.
  • ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. [Link]
  • Diaion. Separation and Refining of Amino acids. [Link]
  • ResearchGate.
  • UMass Lowell. Liquid/liquid Extraction. [Link]
  • YouTube.
  • Reddit.
  • Oakwood Chemical. This compound. [Link]
  • Inno-Pharmchem. Exploring 4-Amino-3-(Trifluoromethoxy)
  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • PubChemLite. This compound (C8H6F3NO3). [Link]
  • Journal of Physical Organic Chemistry. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-amino-3-(trifluoromethoxy)benzoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful discovery of novel therapeutic agents. 4-amino-3-(trifluoromethoxy)benzoic acid stands out as a valuable starting material for the synthesis of compound libraries destined for biological screening. Its structure is endowed with three key features that make it particularly attractive for derivatization: a nucleophilic aromatic amine, a versatile carboxylic acid, and the trifluoromethoxy (-OCF₃) group. The trifluoromethoxy substituent is of particular interest as it can significantly enhance a molecule's metabolic stability and lipophilicity, properties that are often correlated with improved pharmacokinetic profiles of drug candidates.[] The presence of both an amine and a carboxylic acid on the same scaffold provides two orthogonal points for diversification, allowing for the rapid generation of a wide array of derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed protocols for three robust and widely applicable synthetic transformations: amide bond formation, sulfonamide synthesis, and reductive amination. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical applicability.

Chemical Properties of the Core Scaffold

A thorough understanding of the starting material is crucial for successful derivatization. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.14 g/mol
Appearance White to off-white solidN/A
CAS Number 175278-22-5

Strategic Derivatization Pathways

The derivatization strategy for this compound is designed to explore a diverse chemical space by modifying its two reactive functional groups. The overall workflow is depicted in the diagram below.

Derivatization_Workflow cluster_synthesis Synthesis cluster_downstream Downstream Process A This compound B Amide Library A->B Amide Coupling (e.g., HATU) C Sulfonamide Library A->C Sulfonamide Synthesis D Reductive Amination Library A->D Reductive Amination F Purification & Characterization B->F C->F D->F E Diverse Building Blocks (Amines, Carboxylic Acids, Sulfonyl Chlorides, Aldehydes/Ketones) G Biological Screening F->G

Caption: Overall workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds.

Protocol 1: HATU-Mediated Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[2] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its high efficiency, fast reaction times, and ability to minimize racemization.[3][4]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide bond. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize the released proton.[5]

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound and amine in anhydrous DMF B Add DIPEA A->B C Add HATU B->C D Stir at room temperature (1-4 hours) C->D E Quench with water D->E F Extract with ethyl acetate E->F G Purify by column chromatography F->G

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Detailed Procedure:

  • To a solution of this compound (1.0 eq.) and a diverse set of primary or secondary amines (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • HATU (1.2 eq.) is added in one portion, and the reaction is stirred at room temperature.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[3]

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x volume of DMF).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in a wide range of clinically used drugs.[6] The most common method for their synthesis involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[7]

Mechanism Insight: The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.[8]

Sulfonamide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-amino-3-(trifluoromethoxy)aniline in pyridine or DCM with triethylamine B Cool to 0 °C A->B C Add sulfonyl chloride dropwise B->C D Stir at room temperature (2-12 hours) C->D E Quench with dilute HCl D->E F Extract with ethyl acetate E->F G Purify by column chromatography or recrystallization F->G

Caption: Step-by-step workflow for sulfonamide synthesis.

Detailed Procedure:

  • To a solution of this compound (1.0 eq.) in pyridine (0.5 M) at 0 °C is added a diverse set of sulfonyl chlorides (1.1 eq.) dropwise. Alternatively, the reaction can be carried out in dichloromethane (DCM) with triethylamine (1.5 eq.) as the base.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (aq.).

  • The mixture is extracted with ethyl acetate (3 x volume of reaction solvent).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[9] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent.

Mechanism Insight: The reaction begins with the condensation of the amine and a carbonyl compound (aldehyde or ketone) to form an imine, which is in equilibrium with the starting materials. A reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB), is then used to reduce the C=N double bond to a C-N single bond.[10]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-amino-3-(trifluoromethoxy)aniline and aldehyde/ketone in DCE B Add acetic acid (catalytic) A->B C Add sodium triacetoxyborohydride (STAB) B->C D Stir at room temperature (4-24 hours) C->D E Quench with saturated NaHCO₃ D->E F Extract with DCM E->F G Purify by column chromatography F->G

Caption: Step-by-step workflow for reductive amination.

Detailed Procedure:

  • To a solution of this compound (1.0 eq.) and a diverse set of aldehydes or ketones (1.2 eq.) in 1,2-dichloroethane (DCE, 0.5 M) is added acetic acid (0.1 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added in one portion.

  • The reaction is stirred at room temperature for 4-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume of reaction solvent).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of the compound library for biological screening.

  • Purification: Flash column chromatography on silica gel is the primary method for purification. For sulfonamides, adjusting the mobile phase pH or using different stationary phases like aminopropyl-packed columns can improve separation.[3] Recrystallization is also a viable option for highly crystalline products.[11]

  • Characterization: The structure and purity of each derivative should be confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Expected Analytical Data:

Analytical TechniqueExpected Observations for a Representative Amide Derivative
¹H NMR Aromatic protons of the core scaffold and the coupled amine. A broad singlet for the amide N-H proton. The trifluoromethoxy group does not give a proton signal but will influence the chemical shifts of adjacent aromatic protons.
¹³C NMR Carbonyl carbon of the amide bond (~165-175 ppm). Aromatic carbons. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms.[12]
¹⁹F NMR A singlet corresponding to the -OCF₃ group.
Mass Spectrometry (ESI+) A prominent [M+H]⁺ ion corresponding to the molecular weight of the derivative.

Considerations for Biological Screening

The synthesized library of this compound derivatives is well-suited for a variety of biological screening campaigns, particularly in the context of identifying enzyme inhibitors or receptor modulators.

  • Target Selection: The benzamide and sulfonamide motifs are common in kinase inhibitors, making this library particularly relevant for screening against a panel of kinases.[13][14] Kinase activity can be assessed using radiometric assays or fluorescence-based methods.[][15]

  • Assay Format: High-throughput screening (HTS) in 96- or 384-well plate formats is recommended for efficiently screening the library against the chosen biological target(s).[6]

  • Hit Validation: Initial hits from the primary screen should be confirmed through dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). Further secondary assays should be conducted to assess selectivity and rule out non-specific activity.

Conclusion

This compound is a versatile and strategically valuable building block for the construction of diverse chemical libraries for biological screening. The robust and adaptable protocols for amide coupling, sulfonamide synthesis, and reductive amination provided in this application note offer a clear path for generating a multitude of novel compounds. The incorporation of the trifluoromethoxy group is anticipated to impart favorable physicochemical properties to the derivatives, enhancing their potential as starting points for drug discovery programs. Rigorous purification and characterization, followed by systematic biological screening, will be crucial in unlocking the therapeutic potential of this privileged scaffold.

References

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.
  • Summary workflow diagram of the method for combinatorial gene synthesis. Library design. ResearchGate.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC.
  • Kinase Screening Assay Services. Reaction Biology.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
  • Schematic workflow to generate complex combinatorial library. ResearchGate.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Flowchart of methods used for the combinatorial library design. ResearchGate.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate.
  • Kinase inhibitor screening libraries. Cambridge Bioscience.
  • HATU/PyBOP coupling procedure question. Reddit.
  • Screening a protein kinase inhibitor library against Plasmodium falciparum. PMC.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ResearchGate.
  • Kinase Screening Library (96-Well). Bertin Bioreagent.
  • A Rapid Python Based Methodology For Target-Focused Combinatorial Library Design. Scribd.
  • Combinatorial Chemistry in Drug Discovery. PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Chemistry Portal.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Korean Chemical Society.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Supporting Information. The Royal Society of Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Benzamide Preparation from Benzoic Acid. YouTube.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC.
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed.

Sources

Application Notes & Protocols: Laboratory Synthesis of Novel Compounds from 4-Amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a compelling combination of properties that chemists leverage to enhance molecular performance.[1] It is more lipophilic than a trifluoromethyl (-CF3) group and acts as a "super-halogen" due to its steric and electronic profile, often improving metabolic stability, membrane permeability, and binding affinity.[2][3]

4-Amino-3-(trifluoromethoxy)benzoic acid (CAS 175278-22-5) is a trifunctional scaffold that capitalizes on these benefits.[4] Its structure presents three distinct reactive handles for chemical elaboration:

  • An aromatic primary amine (-NH2) : A versatile nucleophile for N-alkylation, N-arylation, and heterocycle formation.

  • A carboxylic acid (-COOH) : Readily converted into amides, esters, or reduced to an alcohol, serving as a primary vector for diversification.

  • An activated aromatic ring : Susceptible to further substitution, enabling core scaffold modification.

This guide provides detailed protocols for leveraging these functionalities to synthesize diverse libraries of novel compounds, explaining the rationale behind the chosen methodologies to empower researchers in their synthetic endeavors.

Safety, Handling, and Storage

Before commencing any synthetic work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Summary of Hazards (CAS 175278-22-5):

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Handling Precautions: Use in a well-ventilated area or fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][6] Avoid breathing dust.

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[5][7] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area (recommended 2-8 °C).[5] The compound may be air and light-sensitive.[8]

Synthetic Pathway I: Amide Bond Formation for Medicinal Chemistry Scaffolds

The formation of an amide bond is the most performed reaction in medicinal chemistry, linking key molecular fragments.[9][10] Direct condensation of the carboxylic acid of our starting material with an amine is inefficient due to a competing acid-base reaction. Therefore, activation of the carboxylic acid is required. Carbodiimide-mediated coupling is a robust and widely used method.[11][]

Rationale for Reagent Selection
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] The by-product, a urea derivative, is also water-soluble, simplifying purification via aqueous workup.

  • HOBt (Hydroxybenzotriazole): An additive that reacts with the O-acylisourea intermediate to form an active ester. This strategy minimizes side reactions and, crucially, suppresses the racemization of chiral starting materials (if applicable).[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the amine component, facilitating its nucleophilic attack.[13]

General Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine (R1R2NH).

Workflow Diagram: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process start_mat 4-Amino-3-(trifluoromethoxy) benzoic Acid step1 1. Dissolve Acid in Solvent start_mat->step1 amine Amine (R1R2NH) step2 2. Add EDC, HOBt, DIPEA, Amine amine->step2 edc EDC edc->step2 hobt HOBt hobt->step2 dipea DIPEA dipea->step2 solvent DMF/DCM solvent->step2 step1->step2 step3 3. Stir at RT (12-24h) step2->step3 step4 4. Aqueous Workup step3->step4 step5 5. Purification (Chromatography) step4->step5 product Novel Amide Derivative step5->product

Caption: Workflow for the synthesis of amide derivatives.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 221.14 1.0 1.0
Amine (R1R2NH) Varies 1.1 1.1
EDC 191.70 1.2 1.2
HOBt 135.12 1.2 1.2
DIPEA 129.24 2.5 2.5

| Anhydrous DMF or DCM | - | 5-10 mL | - |

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO3 solution (to remove HOBt and unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the final amide.

Synthetic Pathway II: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for forming C-N bonds, connecting the amine of our starting material to an aryl halide.[14] This method provides access to a diverse range of N-aryl anthranilic acid derivatives, which are privileged scaffolds in medicinal chemistry. Modern protocols have improved upon the harsh conditions of the original reaction.[15][16]

Rationale for Reagent Selection
  • Copper(I) Iodide (CuI): The most common and effective copper source for these transformations. It is believed to be the active catalytic species in the oxidative addition step.[14][17]

  • Ligand (e.g., L-Proline or N-methylglycine): While some Ullmann reactions can be ligand-free, the use of simple amino acid ligands can significantly accelerate the reaction and allow for lower reaction temperatures by solubilizing the copper species and facilitating reductive elimination.[16]

  • Base (e.g., K2CO3 or K3PO4): A strong inorganic base is required to deprotonate the amine, making it a more potent nucleophile to engage with the copper catalyst.

  • Solvent (e.g., DMSO or DMF): A high-boiling, polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.[14]

General Protocol: Copper-Catalyzed N-Arylation

This protocol describes the coupling of this compound with a generic aryl iodide or bromide (Ar-X).

Workflow Diagram: N-Arylation

G cluster_reactants Reactants & Catalysts cluster_process Process start_mat 4-Amino-3-(trifluoromethoxy) benzoic Acid step1 1. Combine all solids start_mat->step1 aryl_halide Aryl Halide (Ar-I, Ar-Br) aryl_halide->step1 catalyst CuI catalyst->step1 ligand L-Proline ligand->step1 base K2CO3 base->step1 solvent DMSO step2 2. Add DMSO solvent->step2 step1->step2 step3 3. Heat (90-120°C) step2->step3 step4 4. Acid/Base Workup step3->step4 step5 5. Purification step4->step5 product N-Aryl Derivative step5->product

Caption: Workflow for the Ullmann N-arylation reaction.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 221.14 1.0 1.0
Aryl Halide (Ar-X) Varies 1.2 1.2
CuI 190.45 0.1 0.1 (10 mol%)
L-Proline 115.13 0.2 0.2 (20 mol%)
K2CO3 (anhydrous, powdered) 138.21 2.0 2.0

| Anhydrous DMSO | - | 3-5 mL | - |

Step-by-Step Protocol:

  • To a reaction vial or flask, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N2 or Argon) three times.

  • Add anhydrous DMSO via syringe.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring for 12-48 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and acidify to pH ~3-4 with 1M HCl. This protonates the product's carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the N-aryl derivative.

Synthetic Pathway III: Core Modification via Suzuki-Miyaura Cross-Coupling

To achieve greater structural diversity, the aromatic core itself can be modified. A powerful two-step sequence involves regioselective halogenation of the ring followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18] This introduces new aryl or heteroaryl substituents.

Step A: Regioselective Bromination

Rationale: The powerful ortho,para-directing amino group will dictate the position of electrophilic substitution. The position ortho to the amine and meta to the deactivating -COOH and -OCF3 groups is the most electronically activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.

Protocol: Electrophilic Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the brominated intermediate, likely 4-amino-5-bromo-3-(trifluoromethoxy)benzoic acid .

Step B: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki reaction is one of the most versatile C-C bond-forming reactions, tolerant of a wide range of functional groups.[19] It utilizes a palladium catalyst to couple the aryl bromide (synthesized in Step A) with an organoboron reagent (e.g., a boronic acid or ester).[20]

Workflow Diagram: Halogenation-Suzuki Sequence

G start_mat Starting Material step1 Bromination (NBS) start_mat->step1 intermediate Brominated Intermediate step1->intermediate step2 Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)2) intermediate->step2 product Novel Biaryl Product step2->product

Caption: Two-step sequence for core diversification.

General Protocol: Suzuki Coupling Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
Brominated Intermediate 300.03 1.0 1.0
Arylboronic Acid (Ar-B(OH)2) Varies 1.5 1.5
Pd(PPh3)4 or other Pd catalyst 1155.56 0.05 0.05 (5 mol%)
K2CO3 or Na2CO3 (2M aqueous solution) - 3.0 3.0

| Dioxane or Toluene/Ethanol | - | 5-10 mL | - |

Step-by-Step Protocol:

  • In a reaction vessel, combine the brominated intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N2 or Argon).

  • Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M K2CO3 solution).

  • Heat the mixture to 80-100 °C and stir for 4-16 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na2SO4.

  • Filter and concentrate the solution. Purify the crude residue by flash column chromatography to isolate the final biaryl product.

Characterization of Novel Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity. The presence of the -OCF3 group provides a unique signal in ¹⁹F NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds. The orthogonal reactivity of its functional groups allows for systematic exploration of chemical space through well-established synthetic transformations like amide coupling, N-arylation, and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a robust foundation for researchers to generate libraries of unique molecules with potential applications in drug discovery, agrochemicals, and materials science.

References

  • Mathapati, G., et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances.
  • Kim, J., et al. (2015). "Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols." Organic & Biomolecular Chemistry.
  • Krasavin, M., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega.
  • ResearchGate. "Benzoxazole: Synthetic Methodology and Biological Activities." ResearchGate.
  • Ferreira, R. J., et al. (2023). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules.
  • Autechem. "The Importance of Trifluoromethoxy Group in Chemical Synthesis." Autechem.
  • Ferreira, R. J., et al. (2023). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PubMed.
  • Pattar, V. P., et al. (2019). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters.
  • Capot Chemical. "MSDS of 4-Amino-3-trifluoromethoxybenzoic acid." Capot Chemical.
  • Wikipedia. "Ullmann condensation." Wikipedia.
  • Dabhi, R. C., et al. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters.
  • Fisher Scientific. "Amide Synthesis." Fisher Scientific.
  • Böhm, H-J., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.
  • Pillai, A. B., et al. (2023). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Pharmaceuticals.
  • Autechem. "Key Intermediate: this compound for Synthesis." Autechem.
  • HepatoChem. "Amide coupling reaction in medicinal chemistry." HepatoChem.
  • Mecheri, B., et al. (2020). "Ullmann Amination Reaction." Frontiers in Chemistry.
  • Organic Chemistry Portal. "Ullmann Reaction." Organic Chemistry Portal.
  • ResearchGate. "Optimization of Ullmann amine coupling reaction between bromobenzene 1a..." ResearchGate.
  • Ma, D., et al. (2003). "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters.
  • Techno PharmChem. "4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET." Techno PharmChem.
  • ResearchGate. "Various chemical reactions involved in 4-amino benzoic acid..." ResearchGate.
  • Google Patents. "Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis." Google Patents.
  • PubChem. "this compound." PubChem.
  • Oakwood Chemical. "this compound." Oakwood Chemical.
  • Cobo, J., et al. (2020). "Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid..." Molecules.
  • Molander, G. A., et al. (2009). "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry.
  • Al-Ostoot, F. H., et al. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Jang, H. Y., et al. (2014). "A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam." Organic & Biomolecular Chemistry.
  • ResearchGate. "List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid." ResearchGate.
  • Shi, Z., et al. (2007). "Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group." Angewandte Chemie.
  • Reddy, V. P., et al. (2014). "A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides." Beilstein Journal of Organic Chemistry.
  • Scott, J. S., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organic & Biomolecular Chemistry.

Sources

The Strategic Utility of 4-Amino-3-(trifluoromethoxy)benzoic Acid in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. Among the panoply of fluorinated building blocks, 4-amino-3-(trifluoromethoxy)benzoic acid has emerged as a reagent of significant interest. Its trifunctional nature, presenting an amino group, a carboxylic acid, and a trifluoromethoxy substituent on an aromatic scaffold, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of the applications and practical protocols for leveraging this versatile intermediate in the synthesis of high-value molecules.

The trifluoromethoxy (-OCF₃) group is a key determinant of the compound's utility. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance the metabolic stability and cell permeability of drug candidates.[1] The electron-withdrawing nature of the -OCF₃ group also modulates the reactivity of the aromatic ring and the acidity of the carboxylic acid, providing a handle for selective chemical transformations.[2] This unique combination of features makes this compound a sought-after precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175278-22-5[4]
Molecular Formula C₈H₆F₃NO₃[3]
Molecular Weight 221.13 g/mol [3]
Appearance Off-white to light yellow powder[3]
Melting Point 168-179 °C[3][4]
Solubility Slightly soluble in water, soluble in DMSO and methanol[3]
Purity Typically ≥98%[3]

Core Applications in Synthetic Chemistry

The strategic placement of three distinct functional groups on the benzene ring allows for a variety of synthetic manipulations, making this compound a versatile starting material for the construction of complex molecular architectures.

Amide Bond Formation: A Gateway to Bioactive Molecules

The presence of both a primary amine and a carboxylic acid makes this molecule an ideal substrate for amide coupling reactions, a cornerstone of medicinal chemistry. The amino group can act as a nucleophile, while the carboxylic acid can be activated for reaction with another amine. This dual reactivity allows for its incorporation into peptide chains or for the synthesis of a wide array of benzamide derivatives.

Causality in Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation and to minimize side reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to form an active ester intermediate, which then readily reacts with an amine to form the amide bond. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Amide_Bond_Formation Reagent This compound Product Amide Product Reagent->Product Amine, Coupling Reagent, Base Amine Primary/Secondary Amine (R-NH₂) Amine->Product Coupling_Reagent EDC/HOBt Coupling_Reagent->Product Base TEA or DIPEA Base->Product

Caption: Workflow for amide bond formation.

Esterification: Modulating Solubility and Pro-drug Strategies

The carboxylic acid functionality can be readily converted to an ester. This transformation is often employed to mask the polar carboxylic acid group, thereby increasing the lipophilicity of a molecule, which can be advantageous for improving its pharmacokinetic properties. Esterification is also a common strategy in the design of pro-drugs, where the ester is later hydrolyzed in vivo to release the active carboxylic acid.

Causality in Experimental Choices: Fischer-Speier esterification, a classic method involving refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid), is a straightforward and cost-effective approach. The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester.

Esterification Reagent This compound Product Ester Product Reagent->Product Alcohol, Acid Catalyst, Heat Alcohol Alcohol (R-OH) Alcohol->Product Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Product

Caption: Fischer-Speier esterification workflow.

Synthesis of Heterocyclic Scaffolds: Building Blocks for Drug Discovery

The amino and carboxylic acid groups can participate in cyclization reactions to form various heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of quinolone derivatives, which are prevalent scaffolds in many antibacterial and anticancer agents.

Detailed Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in common synthetic transformations.

Protocol 1: Synthesis of N-Benzyl-4-amino-3-(trifluoromethoxy)benzamide (Amide Coupling)

Objective: To synthesize a representative benzamide derivative via an EDC/HOBt mediated amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzylamine (1.1 eq) followed by triethylamine (2.5 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl-4-amino-3-(trifluoromethoxy)benzamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this type of reaction is typically in the range of 70-90%.

Protocol 2: Synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate (Fischer Esterification)

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to yield pure methyl 4-amino-3-(trifluoromethoxy)benzoate.

Self-Validation: The product's identity and purity should be verified by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. A successful reaction should yield the desired ester in good to excellent yields (typically >85%).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[6] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups and the presence of the trifluoromethoxy moiety provide chemists with a powerful tool for the construction of complex molecules with desirable physicochemical and biological properties. The protocols outlined in this guide offer a starting point for the effective utilization of this important building block in research and development settings.

References

  • This compound. (n.d.). IndiaMART. Retrieved January 9, 2026.
  • Exploring this compound: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved January 9, 2026.
  • The Role of this compound in Drug Discovery. (2025, October 13). BOC Sciences. Retrieved January 9, 2026.
  • Understanding the Properties of this compound (CAS 175278-22-5). (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026.
  • Key Intermediate: this compound for Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved January 9, 2026.
  • This compound Safety Data Sheet. (2016, December 8).

Sources

Application Notes and Protocols for the Analysis of 4-amino-3-(trifluoromethoxy)benzoic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-3-(trifluoromethoxy)benzoic acid (CAS No: 175278-22-5) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a trifluoromethoxy group, imparts specific physicochemical properties that are crucial for the development of novel compounds. Accurate and comprehensive analytical characterization is therefore essential for its quality control and for understanding its role in subsequent chemical transformations. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 175278-22-5[1][2][3]
Molecular Formula C₈H₆F₃NO₃[1][2][3]
Molecular Weight 221.13 g/mol [1]
Appearance Off-white to light yellow powder[1]
Melting Point 175-179 °C[1]
Solubility Slightly soluble in water; soluble in DMSO and methanol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Spectral Data

While experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts based on the analysis of structurally similar compounds, such as 4-aminobenzoic acid, trifluoromethoxybenzene, and other substituted benzoic acids.[4][5][6][7]

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern.

¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms in the molecule. The carboxyl carbon will be significantly downfield, and the carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR is a direct method to confirm the presence of the trifluoromethoxy group and will likely show a singlet.

The following table summarizes the predicted chemical shifts.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H 10.0 - 13.0br sCarboxylic acid proton, exchangeable with D₂O.
7.5 - 8.0mAromatic protons.
4.0 - 6.0br sAmine protons, exchangeable with D₂O.
¹³C 165 - 175sCarboxylic acid carbon.
140 - 150qCarbon attached to OCF₃.
110 - 135mAromatic carbons.
118 - 122qTrifluoromethoxy carbon (¹JCF ≈ 250-260 Hz).
¹⁹F -58 to -60sOCF₃ group.
Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of both an acidic proton (COOH) and exchangeable amine protons (NH₂), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound well and often allows for the observation of exchangeable protons.[8] Deuterated methanol (CD₃OD) is another option, though the acidic and amine protons will exchange with the deuterium of the solvent.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on the concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -40 to -80 ppm (referenced to CFCl₃).

    • Number of scans: 16-64.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F NMR, an external reference standard may be used.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer filter->instrument h1 ¹H NMR instrument->h1 c13 ¹³C NMR instrument->c13 f19 ¹⁹F NMR instrument->f19 process Fourier Transform, Phase & Baseline Correction h1->process c13->process f19->process reference Reference Spectra process->reference integrate Integrate & Analyze reference->integrate MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject Sample dilute->inject column Reversed-Phase C18 Column inject->column elute Gradient Elution column->elute esi Electrospray Ionization (ESI) elute->esi full_scan Full Scan MS esi->full_scan msms Tandem MS (MS/MS) full_scan->msms

Sources

Application Notes and Protocols for 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and optimal storage of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No: 175278-22-5). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the integrity and stability of this compound is paramount for reproducible research and development outcomes.[1] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, causality behind procedural choices, and the preservation of chemical purity.

Introduction to this compound

This compound is an aromatic carboxylic acid characterized by the presence of an amino (-NH₂), a carboxylic acid (-COOH), and a trifluoromethoxy (-OCF₃) group attached to a benzene ring. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in derivative compounds, making it a valuable moiety in medicinal chemistry.[2][3] However, the compound's physical and chemical properties, including its sensitivity to light, moisture, and air, necessitate specific handling and storage procedures to prevent degradation.[1][4]

This guide provides a self-validating system of protocols to mitigate risks and ensure the long-term stability of this compound in a laboratory setting.

Compound Profile and Physicochemical Data

A thorough understanding of the compound's properties is fundamental to its effective handling.

PropertyValueSource
CAS Number 175278-22-5[1][4][5][6]
Molecular Formula C₈H₆F₃NO₃[1][5][6]
Molecular Weight 221.13 g/mol [1][5][6]
Appearance White to off-white or light yellow crystalline powder[1]
Melting Point 168-179 °C[1][5]
Solubility Slightly soluble in water; soluble in DMSO and methanol.[1]
Stability Stable under recommended storage conditions; sensitive to light and moisture.[1] May discolor on exposure to air and light.
Purity >98%[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles or a face shield.[8][9]

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[6][8][9]

  • Body Protection: A flame-resistant lab coat.[8]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[6]

Engineering Controls
  • Ventilation: All handling of the powdered form of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.[8]

Detailed Handling Protocols

The following step-by-step protocols are designed to minimize exposure and prevent contamination or degradation of the compound.

Protocol for Weighing and Aliquoting

The fine, powdered nature of this compound increases the risk of aerosolization.[10] Therefore, a controlled environment is crucial.

  • Preparation: Designate a specific area within a chemical fume hood for handling the powder. Cover the work surface with absorbent bench paper.[10]

  • Inert Atmosphere (Recommended for Sensitive Applications): For applications requiring the highest purity, it is recommended to handle the compound within a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[11][12]

  • Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture.[13] Open the container slowly in the designated fume hood.

  • Transfer: Use a chemically compatible spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[10] Transfer the powder in several small scoops.[10]

  • Closing: Close the container tightly immediately after use to minimize exposure to the laboratory atmosphere.[10]

  • Decontamination: After handling, decontaminate the spatula and work surface. Wet cleaning methods or a HEPA vacuum are recommended for cleaning any spilled powder.[10] Dispose of contaminated bench paper as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][14]

Protocol for Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on experimental requirements (e.g., DMSO, methanol).

  • Dissolution: In a fume hood, add the pre-weighed this compound to the solvent in a suitable flask.

  • Mixing: Cap the flask and mix by swirling or using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Storage of Solutions: If the solution is not for immediate use, store it in a tightly sealed, light-protected container (e.g., an amber vial) at the recommended temperature.[15]

Optimal Storage Procedures

The stability of this compound is highly dependent on storage conditions.[1] Improper storage can lead to degradation, affecting experimental outcomes.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation pathways.[1][4]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)The compound is air-sensitive; an inert atmosphere prevents oxidation.[4]
Light Protect from lightThe compound is light-sensitive; exposure can cause degradation.[1][15]
Moisture Store in a dry, well-ventilated area. Keep container tightly closed.The compound is sensitive to moisture, which can lead to hydrolysis or other reactions.[1][4]
Container Original, tightly sealed container. For aliquots, use amber glass vials with tight-fitting caps.[15]To prevent contamination and exposure to light, air, and moisture.
Chemical Inventory Management

A robust inventory management system is essential for safety, compliance, and research integrity.[16][17][18]

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, date received, date opened, and any hazard warnings.[8][16][17]

  • Tracking: Implement a system to track the chemical's lifecycle from receipt to disposal.[16][19] This should include quantities used and dates of use.

  • First-In, First-Out (FIFO): Use the oldest stock first to minimize the risk of using degraded material.[16][17]

  • Regular Audits: Conduct regular inventory audits to ensure records are accurate and to identify any containers that may be compromised or expired.[18] The recommended shelf life under proper storage is 2 years.[1]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes and workflows for handling and storing this compound.

HandlingWorkflow Figure 1: Handling Workflow for this compound start Start: Retrieve from Storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Powder using Spatula fume_hood->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use cleanup Decontaminate & Clean Work Area use->cleanup end End cleanup->end

Caption: Workflow for handling the compound.

StorageDecisionTree Figure 2: Storage Decision Tree compound This compound is_solid Is it in solid form? compound->is_solid is_solution Is it in solution? is_solid->is_solution No store_solid Store at 2-8°C Inert Atmosphere Protect from Light & Moisture is_solid->store_solid Yes store_solution Store at 2-8°C Tightly Sealed Amber Vial is_solution->store_solution Yes label_date Label with Receipt and Opening Dates store_solid->label_date store_solution->label_date inventory Log in Chemical Inventory label_date->inventory

Caption: Decision tree for proper storage.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for chemical waste disposal.[6] For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][16]

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and effective storage of this compound, thereby preserving its chemical integrity for research and development applications. By understanding the compound's properties and adhering to these guidelines, researchers can minimize risks and achieve reliable, reproducible results.

References

  • Chemical inventory management best practices. (n.d.). Google Cloud.
  • Chemical Inventory Management: Best Practices. (n.d.). Safety Storage Systems.
  • This compound. (n.d.). TradeIndia.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Exploring this compound: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • What are the best practices for maintaining a chemical inventory? (2025, April 19). Simple But Needed.
  • Chemical Inventory Management Best Practices. (2024, December 5). Vertére.
  • Best Practices for Managing Laboratory Chemical Inventory. (2013, January 9). VWR.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Understanding the Properties of this compound (CAS 175278-22-5). (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
  • An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. (n.d.). Benchchem.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&D Company, Limited.
  • MSDS of 4-Amino-3-trifluoromethoxybenzoic acid. (2010, November 11). Capot Chemical.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara, Environment, Health & Safety.
  • 4-Amino-3-(trifluoromethyl)benzoic acid PubChem CID 3254286. (n.d.). PubChem.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. (n.d.). Benchchem.
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin.
  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland.
  • 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0. (n.d.). ChemicalBook.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). Benchchem.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley, College of Chemistry.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager Magazine.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
  • Specification for storage and transport of carboxylic acids. (n.d.). LookChem.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine, Environmental Health & Safety.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT Department of Chemistry.
  • 4-aminobenzoic acid Safety Data Sheet. (2025, July 3). Sigma-Aldrich.
  • 4-(Trifluoromethoxy)benzoic acid Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). Slideshare.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19). The Chemistry Notes.
  • 20.5: Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts.

Sources

Application Notes & Protocols: 4-Amino-3-(trifluoromethoxy)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Pivotal Building Block for Modern Agrochemicals

4-Amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5) is a highly versatile aromatic compound that serves as a critical intermediate in the synthesis of advanced agrochemicals.[1][2] Its trifunctional nature, featuring a nucleophilic amino group (-NH₂), an electrophilic carboxylic acid (-COOH), and a uniquely influential trifluoromethoxy group (-OCF₃), provides chemists with a powerful scaffold for constructing complex and highly active molecules. The strategic incorporation of this building block allows for the fine-tuning of a molecule's physicochemical and biological properties, a cornerstone of modern crop protection design.[3]

This guide provides a detailed overview of the properties of this compound, the significance of the trifluoromethoxy moiety in agrochemical efficacy, and robust, step-by-step protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
CAS Number 175278-22-5[1][2][4]
Molecular Formula C₈H₆F₃NO₃[1][2]
Molecular Weight 221.13 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 168-179 °C[1][2]
Solubility Slightly soluble in water; Soluble in DMSO, Methanol, DMF[2]
Density ~1.5 g/cm³[1][2]

Safety Information: this compound should be handled in accordance with good industrial hygiene and safety procedures.[4] It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4][5] All manipulations should be performed in a well-ventilated fume hood.[4] Store the compound in a cool (2-8 °C), dry place, protected from light and moisture.[2][4]

The Strategic Advantage of the Trifluoromethoxy (-OCF₃) Group

The trifluoromethoxy (-OCF₃) group is increasingly vital in both agrochemical and pharmaceutical chemistry.[6] Its inclusion in a molecule is not arbitrary; it is a strategic decision to enhance performance through several key mechanisms:

  • Increased Lipophilicity: The -OCF₃ group significantly enhances a molecule's lipophilicity. This property is crucial for improving its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better uptake and bioavailability.[6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of the -OCF₃ group can shield adjacent parts of the molecule from metabolic degradation by plant or pest enzymes, thereby prolonging the compound's half-life and persistence of action in the field.[6][7]

  • Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can alter the acidity and reactivity of nearby functional groups. This electronic influence can be critical for optimizing the binding affinity of the agrochemical to its specific biological target, such as an essential enzyme or receptor in a weed or insect.[7]

The trifluoromethyl group (-CF₃) is also widely used, but the -OCF₃ group offers a different combination of lipophilicity and electronic effects, providing chemists with a more nuanced tool for molecular design.[6][7]

Synthetic Pathways and Key Transformations

The versatility of this compound stems from the distinct reactivity of its amino and carboxylic acid groups. The following diagram and protocols illustrate its central role in synthesizing diverse agrochemical scaffolds.

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis cluster_2 Diazotization & Displacement main This compound amide Amide Derivatives (e.g., Fungicides, Herbicides) main->amide Amine Reactivity ester Ester Derivatives (e.g., Insecticides, Safeners) main->ester Carboxylic Acid Reactivity diazonium Diazonium Salt Intermediate main->diazonium Amine Reactivity reagent_amide Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent reagent_ester Alcohol (R-OH) + Acid Catalyst sandmeyer Halogenated/Cyanated Derivatives (Advanced Intermediates) diazonium->sandmeyer Sandmeyer Reaction (e.g., CuX) reagent_diazo NaNO₂ + Acid (e.g., HCl)

Caption: Key synthetic transformations of this compound.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the formation of an amide, a common linkage in many biologically active molecules. The reaction of the primary amine with an acyl chloride is a robust and high-yielding method.

Objective: To synthesize N-(4-carboxy-2-(trifluoromethoxy)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add pyridine (1.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, slowly add acetyl chloride (1.1 eq) dropwise to the stirring mixture. A precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

Rationale: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[8] The aqueous workup steps are designed to remove the base, any remaining starting materials, and byproducts.

Protocol 2: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid group, a classic method for modifying polarity and creating prodrugs or active ingredients.[9][10]

Objective: To synthesize Methyl 4-amino-3-(trifluoromethoxy)benzoate.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (which acts as both solvent and reagent).

  • Catalyst Addition: While stirring, cool the solution in an ice bath and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC.[10]

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue adding the bicarbonate solution until gas evolution ceases.[11]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x).[10]

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified via column chromatography on silica gel or by recrystallization.

Rationale: The reaction is an equilibrium process. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[11] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

Protocol 3: Diazotization and Sandmeyer Reaction

This two-step protocol demonstrates the conversion of the amino group into other valuable functionalities via a diazonium salt intermediate. This is a powerful strategy for introducing halogens or other groups onto the aromatic ring.[12][13]

Objective: To synthesize 4-Chloro-3-(trifluoromethoxy)benzoic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

Step A: Diazonium Salt Formation

  • Acidic Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material should dissolve to form the hydrochloride salt.[12]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C at all times.[13]

  • Reaction: Stir the mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution. Use this solution immediately in the next step.

Step B: Sandmeyer Reaction (Chloro-de-amination)

  • Catalyst Solution: In a separate flask, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

  • Coupling: Slowly and carefully add the cold diazonium salt solution from Step A to the stirring CuCl solution. Vigorous evolution of nitrogen gas will occur.[14]

  • Reaction: After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water. Further purification can be achieved by recrystallization from an appropriate solvent.

Rationale: Diazotization must be performed at low temperatures because aryl diazonium salts are unstable and can decompose at higher temperatures.[13] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution where the copper(I) catalyst facilitates the replacement of the diazonium group with a chloride nucleophile.[14]

Conclusion

This compound is a cornerstone intermediate for the synthesis of next-generation agrochemicals.[2] Its trifunctional structure, combined with the beneficial properties imparted by the trifluoromethoxy group, provides a robust platform for creating novel active ingredients with enhanced stability, bioavailability, and efficacy.[6] The protocols outlined in this guide offer reliable and adaptable methods for leveraging the unique reactivity of this compound, empowering researchers to innovate in the vital field of crop protection.

References

  • Vertex AI Search. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Amino-3-(trifluoromethoxy)
  • TradeIndia. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • Vertex AI Search. (2025). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Properties of this compound (CAS 175278-22-5).
  • SynQuest Laboratories, Inc. (n.d.). 4-Amino-3-(trifluoromethoxy)
  • J. Braz. Chem. Soc. (2025).
  • Capot Chemical. (2010). MSDS of 4-Amino-3-trifluoromethoxybenzoic acid.
  • Front. Chem. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. PubChem.
  • Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • ChemicalBook. (n.d.). 4-Amino-3-(Trifluoromethyl)Benzoic Acid.
  • Chemical Education Xchange. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Intermediate: this compound for Synthesis.
  • J. Fluorine Chem. (2021).
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
  • SciELO. (2025).
  • Sigma-Aldrich. (2025).
  • J. Chem. Educ. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.
  • Techno PharmChem. (n.d.).
  • TCI Chemicals. (2024).
  • ResearchGate. (2025).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • J. Pestic. Sci. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Org. Lett. (2015).
  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ARKIVOC. (2005).
  • Bond University Research Portal. (2020).
  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Chemistry LibreTexts. (2021).

Sources

Harnessing the Versatility of Benzoic Acid Derivatives in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

In the intricate field of peptide synthesis, the precise and efficient formation of amide bonds is paramount. Benzoic acid and its derivatives have emerged as indispensable tools, not merely as simple aromatic acids, but as highly functionalized molecules that address key challenges in peptide chemistry. Their applications are diverse, ranging from enhancing the efficiency of coupling reactions and protecting reactive functional groups to serving as versatile linkers for solid-phase synthesis. This guide provides an in-depth exploration of the multifaceted roles of benzoic acid derivatives, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their peptide synthesis endeavors.

Enhancing Coupling Efficiency: Benzoic Acid Derivatives as Additives

The core of peptide synthesis lies in the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process is often facilitated by a coupling reagent that activates the carboxylic acid. However, these activated intermediates can be unstable and prone to side reactions, most notably racemization, which compromises the stereochemical integrity of the final peptide.[1] Benzoic acid derivatives, particularly 1-hydroxybenzotriazole (HOBt) and its aza-analogue 1-hydroxy-7-azabenzotriazole (HOAt), have become cornerstone additives to mitigate these issues.[2][3]

The Mechanism of Action: HOBt as a Racemization Suppressor

When a carboxylic acid is activated by a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), it forms a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to intramolecular cyclization to form an oxazolone, which can readily tautomerize, leading to racemization at the α-carbon.[1]

HOBt acts by intercepting this unstable O-acylisourea intermediate.[1] It rapidly reacts to form a more stable, yet highly reactive, benzotriazolyl active ester (OBt ester).[1] This OBt ester is then aminolyzed by the incoming amine to form the desired peptide bond, regenerating HOBt in the process.[4] The key to HOBt's effectiveness is that the formation of the OBt ester and its subsequent reaction with the amine are kinetically favored over the formation of the oxazolone, thus significantly suppressing racemization.[1]

HOBt_Mechanism Amino_Acid_COOH R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Amino_Acid_COOH->O_Acylisourea + Carbodiimide Carbodiimide DCC/EDC Oxazolone Oxazolone O_Acylisourea->Oxazolone (slow) OBt_Ester OBt Active Ester (Stable Intermediate) O_Acylisourea->OBt_Ester + HOBt (fast) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product HOBt HOBt Peptide_Bond Peptide Bond (Desired Product) OBt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

HOBt intercepts the unstable activated intermediate.
Comparative Efficacy of Coupling Additives

While HOBt is highly effective, other derivatives have been developed to further enhance coupling efficiency, especially in challenging cases like the coupling of sterically hindered amino acids.

AdditiveKey AdvantagesConsiderationsRacemization Suppression
HOBt Cost-effective, widely used, effective at reducing racemization.[3]Anhydrous form is explosive; less reactive than newer alternatives.[4][5]Good
HOAt More reactive than HOBt, superior racemization suppression, improves coupling rates.[3]Also has explosive properties, more expensive than HOBt.[2][5]Excellent
OxymaPure Non-explosive (safer), coupling efficiency comparable or superior to HOAt, good solubility.[3][6]Can be more expensive than HOBt.[3]Excellent[3]
Protocol: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling step on a resin following Fmoc deprotection.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin test kit

Procedure:

  • Resin Preparation: Following Fmoc deprotection, thoroughly wash the resin with DMF (5-7 times) to eliminate all traces of the deprotection base (e.g., piperidine).[3]

  • Reagent Preparation (Activation Mixture): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt hydrate (3-5 equivalents) in a minimal amount of DMF.[3]

  • Coupling Initiation: Add the activation mixture to the washed resin. Subsequently, add DIC (3-5 equivalents) to the resin suspension.[3][7]

  • Reaction: Agitate the mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the specific amino acids being coupled.

  • Monitoring: Monitor the reaction's progress using the ninhydrin test. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates complete coupling.[7]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Benzoic Acid Scaffolds as Linkers in Solid-Phase Synthesis

In SPPS, a linker is a bifunctional molecule that connects the growing peptide chain to the insoluble solid support. The choice of linker is critical as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the functionality of the C-terminus (e.g., acid or amide). Benzoic acid derivatives are frequently employed as the core structure for various linkers due to their stability and chemical versatility.[8]

Acid-Labile Linkers: The Wang Resin

The Wang resin is one of the most widely used solid supports for Fmoc-based SPPS.[8] It features a 4-hydroxybenzyl alcohol moiety, a derivative of benzoic acid, linked to a polystyrene core. The first amino acid is attached to the linker via an ester bond. This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[8]

Photolabile Linkers: The Nitrobenzoic Acid Connection

For the synthesis of protected peptide fragments, it is often desirable to cleave the peptide from the resin under mild, non-acidic conditions. 2-Nitrobenzyl groups, derived from 2-nitrobenzoic acid, are employed as photolabile linkers.[9] This strategy allows for the cleavage of the completed peptide from the support by irradiation with UV light (typically around 340-365 nm), leaving the acid-labile side-chain protecting groups intact.[9]

Safety-Catch Linkers for Enhanced Synthetic Flexibility

Safety-catch linkers are designed to be stable under the conditions of both peptide chain elongation and N-terminal deprotection.[10] They require a distinct activation step to become labile for cleavage. This approach offers significant flexibility, allowing for the synthesis of complex peptides and subsequent modifications.

One such example is a linker based on 4-((2-hydroxyethyl)thio)benzoic acid. The peptide is attached via an ester bond that is stable to both acidic (TFA) and basic (piperidine) conditions.[10] After peptide synthesis is complete, the thioether in the linker is oxidized to a sulfone. This chemical modification makes the C-H bond adjacent to the sulfone acidic, facilitating a β-elimination reaction upon treatment with a base, which releases the peptide from the resin.[10]

Safety_Catch_Linker_Workflow Start Start with Resin-Linker SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Activation Linker Activation (Oxidation of Thioether to Sulfone) SPPS->Activation Cleavage Peptide Cleavage (Base-mediated β-elimination) Activation->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Workflow for a safety-catch linker strategy.

Specialized Applications of Functionalized Benzoic Acids

Beyond their roles in coupling and as linkers, specifically functionalized benzoic acid derivatives serve unique purposes in peptide synthesis and analysis.

Chromogenic Substrates for Protease Assays

5-Amino-2-nitrobenzoic acid (Anb) is used as a replacement for p-nitroaniline (pNA) in the preparation of chromogenic substrates for protease activity assays.[9] Peptides are synthesized with Anb at their C-terminus. Upon enzymatic cleavage of the peptide bond, the free 5-amino-2-nitrobenzoic acid is released, which can be detected spectrophotometrically, providing a quantitative measure of enzyme activity. The advantage of using Anb lies in its improved solubility and compatibility with standard SPPS protocols.[9]

Backbone Amide Protection

During the synthesis of long or aggregation-prone peptide sequences, the formation of inter-chain hydrogen bonds can lead to poor solvation and incomplete reactions. The 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group, derived from a substituted benzoic acid, can be used as a backbone amide protecting group.[9] It is introduced on a specific nitrogen of the peptide backbone, disrupting secondary structure formation and improving solubility. The nitro group in this derivative enhances the kinetics of the desired O- to N-acyl transfer during its introduction.[9]

Concluding Remarks

The applications of benzoic acid derivatives in peptide synthesis are a testament to the power of organic chemistry to solve complex synthetic challenges. From the foundational role of HOBt in preserving stereochemical integrity to the sophisticated strategies enabled by safety-catch and photolabile linkers, these compounds are integral to the modern peptide chemist's toolkit. A thorough understanding of their underlying mechanisms and the practical application of the protocols described herein will enable researchers and drug development professionals to synthesize peptides with greater efficiency, purity, and complexity, ultimately accelerating the pace of discovery.

References

  • Fiveable. (n.d.). HOBt Definition.
  • Pro-Peptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • MDPI. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis.
  • Pro-Peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Master Organic Chemistry. (2019). Peptide Synthesis.
  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS 175278-22-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This compound is a key intermediate in the production of various pharmaceuticals and advanced materials, making its efficient synthesis crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

Symptoms: The final isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Incomplete Nitration The nitration of the starting material, such as a substituted benzotrifluoride, can be slow due to the electron-withdrawing nature of the existing substituents.[3] This can lead to a significant amount of unreacted starting material.Increase the reaction time or temperature. Consider using a stronger nitrating agent or a different solvent system to improve solubility and reaction kinetics.[4]
Side Reactions During Nitration Over-nitration or the formation of undesired isomers can occur, especially under harsh conditions.[5][6] The presence of multiple activating or deactivating groups complicates the regioselectivity of the reaction.Carefully control the reaction temperature, ideally between -20°C and 10°C.[6] Use a precise stoichiometry of the nitrating agent. Consider using a milder nitrating agent if isomer formation is a major issue.
Inefficient Reduction of the Nitro Group The reduction of the nitro group to an amine is a critical step. Incomplete reduction can be caused by catalyst poisoning, insufficient reducing agent, or non-optimal reaction conditions.[7]Ensure the catalyst (e.g., Pd/C) is fresh and active. The use of iron in the presence of an acid like hydrochloric acid has been shown to be an effective and industrially viable method.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Product Loss During Work-up and Purification The product has some solubility in both aqueous and organic phases, which can lead to losses during extraction and washing steps. Precipitation may also be incomplete if the pH is not optimal.Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to maximize precipitation. Use minimal amounts of solvent for recrystallization and consider back-extracting the aqueous layers to recover dissolved product.
Problem 2: Presence of Impurities in the Final Product

Symptoms: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of one or more unknown or undesired compounds.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Isomeric Impurities Nitration of the aromatic ring can lead to the formation of different regioisomers.[6] These isomers may have similar physical properties, making them difficult to separate from the desired product.Optimize the nitration conditions to favor the formation of the desired isomer. Purification by fractional crystallization or column chromatography may be necessary.
Over-reduction or Incomplete Reduction Byproducts During the reduction of the nitro group, intermediates such as nitroso and hydroxylamino compounds can be formed.[7] Over-reduction can also lead to other side reactions.Carefully control the amount of reducing agent and the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
Hydrolysis of the Trifluoromethoxy Group The trifluoromethoxy group is generally stable, but under harsh acidic or basic conditions, it can be susceptible to hydrolysis, leading to the formation of a hydroxyl group.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use milder conditions for hydrolysis steps if applicable.
Residual Starting Materials or Reagents Incomplete reactions or inadequate purification can leave starting materials or reagents in the final product.Ensure each reaction step goes to completion. Thoroughly wash the product during work-up to remove any residual reagents. Recrystallization is often an effective final purification step.
Problem 3: Difficulty in Hydrolyzing the Nitrile Precursor

For synthetic routes proceeding via a benzonitrile intermediate, the final hydrolysis step can be challenging.

Symptoms: The conversion of 4-amino-3-(trifluoromethoxy)benzonitrile to the corresponding benzoic acid is slow or incomplete.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Steric Hindrance and Electronic Effects The trifluoromethoxy group is electron-withdrawing and can deactivate the nitrile group towards nucleophilic attack by water or hydroxide. Steric hindrance from the adjacent amino group can also slow down the reaction.Use more forcing reaction conditions, such as higher temperatures or pressures. Stronger acidic or basic conditions may be required. Consider using a phase-transfer catalyst to enhance the reaction rate in a biphasic system. The use of enzymes like nitrilases can also be an alternative for regioselective hydrolysis under milder conditions.[9]
Poor Solubility of the Starting Material The benzonitrile derivative may have low solubility in the aqueous acidic or basic reaction mixture, limiting the reaction rate.The addition of a co-solvent such as ethanol or dioxane can improve the solubility of the starting material.[10] Ensure vigorous stirring to maximize the interfacial area between the phases.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves a multi-step synthesis starting from a suitable substituted benzene derivative. A typical sequence is:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as the hydrolysis of a nitrile group, which itself can be introduced via a Sandmeyer reaction or other nucleophilic substitution.

Below is a generalized workflow for a common synthetic pathway.

Synthetic_Workflow A Substituted Benzene B Nitration A->B HNO3/H2SO4 C Nitro-intermediate B->C D Reduction C->D Fe/HCl or H2/Pd-C E Amino-intermediate D->E F Introduction of COOH E->F e.g., Hydrolysis of Nitrile G This compound F->G

Caption: Generalized synthetic workflow.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous materials and reactions. Key safety precautions include:

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. Reactions can be highly exothermic. Perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.[11]

  • Reduction with Hydrogen: If using catalytic hydrogenation, ensure the system is properly set up to handle flammable hydrogen gas and that there are no ignition sources.

  • Handling of Cyanides: If the synthesis involves the use of cyanide salts, extreme caution is necessary as they are highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat.[11] Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Q3: How can I effectively monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most steps. Use a suitable solvent system that provides good separation of the starting material, intermediates, and products. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are the optimal conditions for the reduction of the nitro group?

A4: The choice of reducing agent and conditions can significantly impact the yield and purity.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. This is often performed in a solvent like ethanol or ethyl acetate at moderate pressures.

  • Metal/Acid Reduction: A common and cost-effective method is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[8] This method is robust and generally provides high yields.

The choice between these methods may depend on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Experimental Protocols

Protocol 1: Nitration of a Substituted Benzotrifluoride

This protocol provides a general procedure for the nitration step. The specific starting material and stoichiometry will need to be adjusted based on the chosen synthetic route.

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5°C in an ice bath.

  • Slowly add the substituted benzotrifluoride to the cooled acid mixture while maintaining the temperature below 10°C.[5]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time, monitoring the progress by TLC or HPLC.[5]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and a saturated sodium bicarbonate solution to remove residual acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

Protocol 2: Reduction of the Nitro Group using Iron and Hydrochloric Acid

This protocol outlines the reduction of a nitro-intermediate to the corresponding amine.

  • In a round-bottom flask, suspend the nitro-intermediate and iron powder in a solvent such as ethanol or methanol.[8]

  • Heat the mixture to a gentle reflux (e.g., 60-65°C).[8]

  • Slowly add concentrated hydrochloric acid to the heated mixture.[8]

  • Continue to reflux the mixture, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Adjust the pH of the filtrate to be basic (e.g., pH 9-10) to precipitate the crude amine product.[8]

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino-intermediate.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct HydrolysisIssue Hydrolysis Difficulty Start->HydrolysisIssue CheckNitration Check Nitration Completion LowYield->CheckNitration CheckReduction Check Reduction Completion LowYield->CheckReduction CheckWorkup Optimize Work-up/Purification LowYield->CheckWorkup AnalyzeIsomers Analyze for Isomers ImpureProduct->AnalyzeIsomers CheckReductionByproducts Check for Reduction Byproducts ImpureProduct->CheckReductionByproducts CheckStability Assess OCF3 Stability ImpureProduct->CheckStability IncreaseSeverity Increase Reaction Severity HydrolysisIssue->IncreaseSeverity ImproveSolubility Improve Substrate Solubility HydrolysisIssue->ImproveSolubility

Caption: Troubleshooting decision tree.

References

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.
  • Key Intermediate: this compound for Synthesis. DC Chemicals. [Link]
  • Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. [Link]
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Advances in the Development of Trifluoromethoxyl
  • This compound. Oakwood Chemical. [Link]
  • Exploring this compound: Properties and Applications. Autech Industry Co., Limited. [Link]
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
  • 4-Amino-3-(trifluoromethyl)benzoic acid. PubChem. [Link]
  • Recent Development of Catalytic Trifluoromethoxyl
  • Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis...
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints. [Link]
  • Amino Acid Synthesis. Reddit. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
  • Preparation method of 3-amino-4-hydroxybenzoic acid.
  • In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ?
  • do we need to know the steps of f
  • Alpha amino acid synthesis (video). Khan Academy. [Link]
  • How do I prevent tyrosine modification during acid peptide hydrolysis (6N HCl, 110 C, 24 hrs)?

Sources

optimizing reaction conditions for 4-amino-3-(trifluoromethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this critical building block.

Introduction

This compound (CAS No. 175278-22-5) is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique trifluoromethoxy group imparts desirable properties such as enhanced lipophilicity and metabolic stability in target molecules.[3] The synthesis of this compound, however, can present challenges that affect yield and purity. This guide provides a comprehensive resource to navigate these complexities.

A common and effective route for the synthesis of this compound involves the reduction of the nitro group of 4-nitro-3-(trifluoromethoxy)benzoic acid. This transformation is the focal point of our guide.

Part 1: Optimized Experimental Protocol

This section details a robust and optimized protocol for the synthesis of this compound via catalytic transfer hydrogenation, a method chosen for its efficiency, safety, and scalability.

Reaction Scheme

reaction_scheme cluster_conditions Reaction Conditions start 4-Nitro-3-(trifluoromethoxy)benzoic Acid product This compound start->product Reflux reagents Ammonium Formate 10% Pd/C Methanol

Caption: Catalytic transfer hydrogenation of 4-nitro-3-(trifluoromethoxy)benzoic acid.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 1g of starting material)Molar Equivalents
4-Nitro-3-(trifluoromethoxy)benzoic acid398403-29-5253.121.0 g1.0
Ammonium Formate540-69-263.061.5 g~6.0
10% Palladium on Carbon (Pd/C)7440-05-3-100 mg10 wt%
Methanol (MeOH), ACS Grade67-56-132.0420 mL-
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11As needed for workup-
Deionized Water7732-18-518.02As needed for workup-
Brine (Saturated NaCl solution)--As needed for workup-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed for drying-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 g, 3.95 mmol).

  • Addition of Reagents: Add methanol (20 mL) to the flask and stir to dissolve the starting material. To this solution, add ammonium formate (1.5 g, 23.8 mmol, ~6 eq.).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%) to the reaction mixture under a gentle stream of nitrogen to prevent ignition of the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 5 mL) to ensure complete recovery of the product.

  • Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Workup - Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. The product may not fully dissolve. Adjust the pH to ~8-9 with a dilute aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid and dissolve the product in the aqueous layer.

  • Workup - Purification: Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 10 mL) to remove any non-polar impurities.

  • Workup - Isolation: Acidify the aqueous layer to pH ~3-4 with 1M HCl. A white precipitate of the product will form.

  • Workup - Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to a constant weight.

Expected Results
  • Yield: 85-95%

  • Appearance: Off-white to light yellow powder.[1]

  • Purity (by HPLC): >98%

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

troubleshooting start Problem Encountered p1 Low or Incomplete Conversion start->p1 p2 Formation of Side Products start->p2 p3 Product is Dark/Discolored start->p3 p4 Low Isolated Yield start->p4 s1_1 Check Catalyst Activity p1->s1_1 Possible Cause: Inactive Catalyst s1_2 Increase Reaction Time/Temperature p1->s1_2 Possible Cause: Insufficient Energy s1_3 Verify Reagent Quality p1->s1_3 Possible Cause: Degraded Reagents s2_1 Monitor Reaction Closely p2->s2_1 Possible Cause: Over-reduction s2_2 Use Milder Reducing Agent p2->s2_2 Possible Cause: Harsh Conditions s3_1 Charcoal Treatment p3->s3_1 Solution s3_2 Recrystallization p3->s3_2 Solution s4_1 Optimize Workup pH p4->s4_1 Possible Cause: Incomplete Precipitation s4_2 Thorough Extraction p4->s4_2 Possible Cause: Product Loss

Sources

Technical Support Center: Optimizing Yields for 4-Amino-3-(trifluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and scientific rigor in your work.

Introduction to the Core Intermediate

This compound is a critical building block in modern medicinal and materials chemistry. Its unique trifluoromethoxy (-OCF₃) group imparts desirable properties such as enhanced lipophilicity and metabolic stability, making it a valuable moiety in drug discovery. However, the synthesis of this and other trifluoromethoxylated anilines can present challenges, including side reactions and purification difficulties that can significantly impact yield and purity.[1][2]

This guide focuses on a common and practical synthetic route: the hydrolysis of the nitrile precursor, 4-cyano-2-(trifluoromethoxy)aniline. We will address frequently encountered issues and provide robust, validated protocols to improve your experimental outcomes.

Compound Profile
PropertyValueSource(s)
CAS Number 175278-22-5[3]
Molecular Formula C₈H₆F₃NO₃[4][5]
Molecular Weight 221.13 g/mol [4][6]
Appearance Off-white to light yellow powder[4]
Melting Point 168-179 °C[3][4]
Solubility Slightly soluble in water; soluble in DMSO and methanol[4]
Storage Store at 2-8°C, protect from light and moisture[7]

General Synthesis Workflow

The conversion of the nitrile to the carboxylic acid is a fundamental transformation. The following diagram outlines the general workflow, from the starting nitrile to the final, purified benzoic acid. Understanding this flow is the first step in identifying potential areas for optimization.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification Stage A Start: 4-Cyano-2-(trifluoromethoxy)aniline B Hydrolysis Reaction (Acid or Base Catalyzed) A->B Add Reagents (e.g., H₂SO₄ or NaOH) C Reaction Quenching & Neutralization B->C Monitor for Completion (TLC/HPLC) D Precipitation & Isolation (Adjust pH to isoelectric point) C->D E Filtration & Washing D->E F Drying E->F G Recrystallization (Optional) F->G For enhanced purity H Final Product: this compound F->H If sufficiently pure G->H

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely adopted and scalable method is the hydrolysis of a nitrile precursor, specifically 4-cyano-2-(trifluoromethoxy)aniline. This reaction can be performed under either strong acidic or basic conditions. The choice between acid or base catalysis often depends on the stability of other functional groups on the molecule and the desired work-up procedure. Acid-catalyzed hydrolysis, for instance, can sometimes lead to the formation of N-urea sulfoximine intermediates if not carefully controlled.[8]

Q2: Why is the -OCF₃ group so important in drug development?

A2: The trifluoromethoxy (-OCF₃) group is a "super-methoxy" group. It significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and enhance bioavailability. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic breakdown by enzymes in the body, which can lead to a longer drug half-life.

Q3: What are the primary safety precautions for handling this compound and its precursors?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7] The precursors, especially aniline derivatives, can be toxic and prone to oxidation; handle them with care and store them under an inert atmosphere if necessary.[1][7]

Q4: Can I use 4-amino-3-(trifluoromethyl)benzoic acid instead?

A4: No, these are different compounds with distinct properties. 4-Amino-3-(trifluoromethyl )benzoic acid (CAS 400-76-0) has a -CF₃ group directly attached to the aromatic ring, whereas our topic compound has a trifluoromethoxy (-OCF₃) group.[9] This difference in linkage (C-CF₃ vs. C-O-CF₃) significantly alters the electronic and steric properties of the molecule. Always verify the CAS number to ensure you are using the correct reagent.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter. The key to high yield is not just running the reaction, but understanding how to diagnose and correct issues as they arise.

G Start Problem Encountered Q1 Low or No Conversion of Starting Material? Start->Q1 Q2 Formation of Multiple Side Products? Start->Q2 Q3 Difficulty Isolating Product? Start->Q3 A1 Solution: - Increase reaction temp/time - Check reagent purity/concentration - Ensure catalyst is active Q1->A1 A2 Solution: - Lower reaction temperature - Monitor stoichiometry closely - Check for aniline oxidation (discoloration) - Run under inert atmosphere Q2->A2 A3 Solution: - Carefully adjust pH to isoelectric point - Use anti-solvent for precipitation - Check for emulsion during extraction - Ensure complete drying Q3->A3

Caption: Troubleshooting decision tree for common synthesis issues.

Issue 1: Incomplete Nitrile Hydrolysis

Q: My TLC/HPLC analysis shows a significant amount of starting material (4-cyano-2-(trifluoromethoxy)aniline) remaining, even after extended reaction times. What's going wrong?

A: Causal Analysis & Solution

Incomplete conversion during nitrile hydrolysis is a frequent issue. The root cause typically falls into one of three categories: insufficient reaction energy, reagent degradation, or the formation of a stable intermediate.

  • Insufficient Reaction Energy: Both acid and base-catalyzed nitrile hydrolysis require significant energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For aqueous H₂SO₄ or NaOH, reflux temperatures are often necessary. Monitor the reaction progress every 2-4 hours. Be cautious, as excessive heat can promote side reactions.

  • Reagent Potency: The concentration and purity of your acid or base are critical.

    • Solution: Use fresh, high-purity reagents. If using a solution (e.g., 50% H₂SO₄), ensure it was prepared correctly and has not absorbed atmospheric moisture, which would alter its concentration.

  • Intermediate Formation (Amide): The hydrolysis proceeds via an amide intermediate (4-carbamoyl-2-(trifluoromethoxy)aniline). Under certain conditions, this amide can be slow to hydrolyze further. This is especially true in less concentrated acid or base.

    • Solution: Ensure your reaction conditions are sufficiently harsh to drive the reaction past the amide stage. A higher concentration of acid/base or higher temperatures can facilitate the second hydrolysis step. A self-catalyzed hydrolysis mechanism where the adjacent carboxylic acid protonates the nitrile has been observed in some systems, but this is less likely to be the primary pathway under strong external acidic/basic conditions.[10]

Issue 2: Low Isolated Yield & Product Discoloration

Q: The reaction appears complete, but after work-up, my isolated yield is poor and the product is discolored (pink, brown, or black). What is causing this?

A: Causal Analysis & Solution

This issue points towards product loss during work-up or degradation of the aniline moiety. Anilines are notoriously susceptible to oxidation.

  • Aniline Oxidation: The amino group (-NH₂) is sensitive to air, especially under harsh (acidic/basic) and hot conditions. This oxidation leads to the formation of colored polymeric byproducts, which contaminate the final product and reduce the overall yield.[1]

    • Solution 1 (Inert Atmosphere): Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent oxidation. Purge the reaction vessel with the inert gas before adding reagents and maintain a positive pressure throughout the reaction.

    • Solution 2 (Antioxidants): While less common for this specific transformation, adding a small amount of a reducing agent like sodium sulfite or sodium bisulfite during work-up can sometimes mitigate discoloration by quenching oxidative species.

  • Improper pH Adjustment during Isolation: this compound is an amphoteric molecule, meaning it has both an acidic (carboxylic acid) and a basic (amino) group. It is least soluble in water at its isoelectric point.

    • Solution: During work-up, after quenching the reaction, you must carefully adjust the pH to precipitate the product. Titrate the solution slowly with acid (if your reaction was basic) or base (if your reaction was acidic) until you observe maximum precipitation. A pH range of 3-5 is a good starting point to test in small aliquots. Overshooting the pH in either direction will re-solubilize your product as a salt, drastically reducing the isolated yield.

  • Product Loss During Washing: Washing the filtered product with a solvent in which it has some solubility will lead to yield loss.

    • Solution: Wash the filtered solid with ice-cold water. The low temperature minimizes the product's solubility. Avoid washing with organic solvents like methanol or ethanol unless you are performing a recrystallization, as the product is more soluble in them.[4]

Validated Experimental Protocol

The following protocol for base-catalyzed hydrolysis provides a robust starting point. It includes checkpoints for monitoring and ensuring a high-quality outcome.

Objective: To synthesize this compound via hydrolysis of 4-cyano-2-(trifluoromethoxy)aniline.

Materials & Reagents
ReagentCASQuantityMolar Eq.Notes
4-Cyano-2-(trifluoromethoxy)aniline1736-54-510.0 g1.0Purity >98%
Sodium Hydroxide (NaOH)1310-73-211.9 g6.0
Deionized Water7732-18-5100 mL-
Concentrated HCl (~37%)7647-01-0As needed-For pH adjustment
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-cyano-2-(trifluoromethoxy)aniline (10.0 g).

    • In a separate beaker, carefully dissolve sodium hydroxide (11.9 g) in deionized water (100 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

    • Add the cooled NaOH solution to the reaction flask.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

    • Maintain the reflux for 8-12 hours. The reaction progress should be monitored for the disappearance of the starting material.

    • In-Process Check (IPC): After 8 hours, cool a small aliquot, neutralize it, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to check for remaining starting material. If conversion is incomplete, continue refluxing and check again every 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature in an ice bath.

    • Slowly and carefully add concentrated HCl to the stirred solution. The mixture will heat up. Maintain the temperature below 30°C.

    • Continue adding HCl until the pH of the solution is approximately 3-4. A thick precipitate should form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of ice-cold deionized water (2 x 25 mL).

    • Dry the solid in a vacuum oven at 50-60 °C overnight.

    • Expected Outcome: An off-white to light yellow powder with a yield of 85-95%.[11] (Note: This yield is adapted from a similar hydrolysis of a methoxy-substituted analog and represents a target for optimization).

  • Optional Recrystallization:

    • If further purification is needed to remove colored impurities, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to form crystals.

References

  • Vertex AI Search Result[1] Key Intermediate: this compound for Synthesis. Google Cloud.
  • Vertex AI Search Result[6] this compound. TradeIndia.
  • Vertex AI Search Result[3] Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing).
  • Vertex AI Search Result[5] Exploring 4-Amino-3-(Trifluoromethoxy)
  • Vertex AI Search Result[9] 4-Amino-3-(trifluoromethoxy)
  • Vertex AI Search Result[13] 4-Amino-3-methoxybenzoic acid synthesis. ChemicalBook.
  • Vertex AI Search Result[7] this compound. Oakwood Chemical.
  • Vertex AI Search Result[2] The Role of this compound in Drug Discovery.
  • Vertex AI Search Result[4] Advances in the Development of Trifluoromethoxyl
  • Vertex AI Search Result[8] this compound (C8H6F3NO3). PubChem.
  • Vertex AI Search Result[11] 4-Amino-3-(trifluoromethyl)benzoic acid. PubChem.
  • Vertex AI Search Result[10] Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega.
  • Vertex AI Search Result[12] Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PubMed Central.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of this molecule—stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy and carboxylic acid moieties—present specific challenges and opportunities in synthesis. This document provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the causal logic behind our experimental recommendations to ensure your success.

Part 1: Foundational Knowledge & Pre-Reaction FAQs

This section addresses common questions regarding the handling, properties, and inherent reactivity of this compound. A solid understanding of these fundamentals is the first step in troubleshooting any chemical reaction.

Q1: What are the key chemical properties and stability considerations for this reagent?

Answer: this compound is typically an off-white to light yellow crystalline powder.[1] Its key feature is the trifluoromethoxy (-OCF3) group, which is a powerful electron-withdrawing group, significantly more so than a simple methoxy group.[2] This has profound effects on the molecule's reactivity:

  • Increased Acidity: The carboxylic acid is more acidic than a standard benzoic acid due to the inductive effect of the -OCF3 group.

  • Decreased Basicity/Nucleophilicity: The amino group is less basic and less nucleophilic than aniline because the -OCF3 group withdraws electron density from the aromatic ring and, consequently, the nitrogen atom.

  • Stability: The compound is generally stable under recommended storage conditions (2-8°C, protected from light and moisture).[1][3] However, the aniline moiety can be susceptible to oxidation, especially under harsh conditions or in the presence of certain metals, which may manifest as color change. The C-F bonds in the -OCF3 group are exceptionally strong, making this group highly stable to metabolic degradation and many chemical conditions.[2]

Q2: I am planning a multi-step synthesis. Which functional group should I react first?

Answer: The choice depends entirely on your synthetic route and the conditions required for each step. Here is the core logic to consider:

  • Protecting the Amino Group: If you plan to perform reactions that are harsh, oxidative, or involve strong electrophiles not intended for the amine (e.g., Friedel-Crafts), it is often wise to protect the amino group first (e.g., as a Boc or Cbz derivative).

  • Activating the Carboxylic Acid: If your first step is an amide coupling or esterification, you will be activating the carboxylic acid. Most modern coupling conditions are mild enough not to require protection of the aniline. However, if you must form an acid chloride using harsh reagents like thionyl chloride, prior protection of the amino group is mandatory to prevent side reactions.

  • Reacting the Amino Group: If your first step is N-acylation or a cross-coupling reaction like Buchwald-Hartwig amination, you must consider the carboxylic acid.[4][5] While many protocols may tolerate a free carboxylic acid, its acidity can interfere with basic catalysts or reagents. It is often more reliable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing reactions at the amino group. This prevents the formation of unwanted salts and improves solubility in organic solvents.

Part 2: Troubleshooting Specific Reactions

Amide Coupling (Utilizing the Carboxylic Acid)

This is one of the most common reactions performed with this molecule. Success hinges on effective activation of the carboxylic acid and managing the reduced nucleophilicity of the coupling partner amine if it is also deactivated.

Q3: My amide coupling reaction has a low yield, and TLC/LC-MS shows mostly unreacted this compound. What is happening?

Answer: This classic symptom points to insufficient activation of the carboxylic acid. While this molecule's carboxyl group is relatively acidic, inefficient activation means it will not react with the amine.

Possible Causes & Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like EDC, especially when used alone, may not be potent enough, leading to the formation of stable N-acylurea byproducts.[6]

    • Solution: Switch to a more powerful uronium- or phosphonium-based coupling reagent. HATU, HBTU, and PyBOP are excellent choices for forming active esters that readily react even with poorly nucleophilic amines. Always use these reagents with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[6][7]

  • Incorrect Stoichiometry or Order of Addition: The timing and ratios are critical.

    • Solution: Pre-activate the carboxylic acid. In your reaction vessel, dissolve this compound and the coupling reagent (e.g., HATU) in an anhydrous aprotic solvent (DMF, DCM). Add the base (e.g., DIPEA) and stir for 10-15 minutes. This allows the active ester to form before the amine is introduced. Then, add your amine coupling partner to the pre-activated mixture. This prevents the coupling reagent from being consumed by side reactions with the amine.

  • Solubility Issues: Poor solubility of any of the components can stall the reaction.

    • Solution: While DMF is a common choice, consider NMP for more stubborn solubility issues. Gentle heating (40-50°C) can also improve reaction rates, but monitor carefully for decomposition.

Coupling ReagentClassStrengthsCommon Issues & Mitigations
EDC/HOBt CarbodiimideCost-effective, common.Can form N-acylurea byproduct. Always use with an additive like HOBt or HOAt to improve efficiency.[6]
HATU/HBTU Uronium/AminiumHighly efficient, fast reaction times, good for hindered substrates.More expensive. The order of addition is crucial to avoid guanidinium byproduct formation.
T3P® (Propylphosphonic Anhydride) AnhydrideHigh yielding, byproducts are water-soluble and easily removed.Often requires a stoichiometric amount of base.
SOCl₂ / Oxalyl Chloride Acid Chloride FormationCreates the most reactive acylating agent.Harsh conditions require protection of the amino group. Generates HCl, requiring a robust base for neutralization.[8]
Reactions Involving the Amino Group (e.g., N-Acylation, Buchwald-Hartwig Amination)

The primary challenge here is the electronically-deficient nature of the amino group.

Q4: I am attempting a Buchwald-Hartwig amination with an aryl halide, but the reaction is sluggish and incomplete. Why is my aniline derivative unreactive?

Answer: The reduced nucleophilicity of the amino group is the primary culprit. The potent electron-withdrawing effect of the adjacent -OCF3 group significantly lowers the electron density on the nitrogen, making it a weaker nucleophile and slowing down the catalytic cycle.[2]

Possible Causes & Solutions:

  • Insufficiently Active Catalyst System: First-generation palladium catalysts may not be effective for this electron-poor aniline.

    • Solution: Employ a modern, highly active catalyst system. This involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically hindered, electron-rich biarylphosphine ligand. Ligands like XPhos, SPhos, or BrettPhos are specifically designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, which is crucial for challenging substrates.[9]

  • Incorrect Base Choice: The base plays a critical role in deprotonating the amine to form the palladium-amido intermediate.[10] A base that is too weak will not facilitate this step efficiently.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the bases of choice for Buchwald-Hartwig reactions, especially with less reactive amines.[5][10]

  • Carboxylic Acid Interference: As mentioned in Q2, the free carboxylic acid can protonate the base or interact with the palladium catalyst, inhibiting the reaction.

    • Solution: Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This is the most robust strategy. See the protocol below for Fischer-Speier esterification.

G start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is the catalyst system modern and active? (e.g., Pd₂/Biarylphosphine) start->check_catalyst check_base Is the base strong enough? (e.g., NaOtBu, LiHMDS) check_catalyst->check_base Yes upgrade_catalyst Action: Switch to a ligand like XPhos or SPhos with Pd₂(dba)₃. check_catalyst->upgrade_catalyst No check_protection Is the carboxylic acid interfering? check_base->check_protection Yes use_stronger_base Action: Replace weaker bases (e.g., K₂CO₃) with NaOtBu. check_base->use_stronger_base No success Problem Resolved check_protection->success No, it's protected protect_acid Action: Protect COOH as a methyl/ethyl ester before coupling. check_protection->protect_acid Yes, it's a free acid upgrade_catalyst->check_base use_stronger_base->check_protection protect_acid->success

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Part 3: Experimental Protocols

These protocols are starting points and may require optimization for your specific substrates. Always run reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is designed for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound.

  • Add anhydrous DMF to dissolve the solid (approx. 0.2 M concentration).

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add the amine coupling partner, either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: General Procedure for Fischer-Speier Esterification

This protocol is for protecting the carboxylic acid as a simple methyl or ethyl ester.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Methanol or Ethanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 equiv)

Procedure:

  • Suspend this compound in a large excess of the desired anhydrous alcohol (e.g., methanol) in a round-bottom flask.

  • Cool the flask in an ice bath.

  • While stirring, slowly and carefully add the concentrated sulfuric acid dropwise.

  • Remove the ice bath and attach a reflux condenser.

  • Heat the mixture to reflux (approx. 65°C for methanol) for 4-16 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.[11][12]

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully dilute the residue with cold water and neutralize by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or chromatography if necessary.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble & Dry Glassware atmosphere 2. Add Reagents under Inert Atmosphere reagents->atmosphere solvent 3. Add Anhydrous Solvent atmosphere->solvent execute 4. Stir at Defined Temperature solvent->execute monitor 5. Monitor Progress (TLC / LC-MS) execute->monitor quench 6. Quench & Aqueous Wash monitor->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography/ Recrystallization) dry->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard workflow from reaction setup to final product.

References

  • Vertex AI Search Result[1]. (Provides physical and chemical properties of this compound).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of this compound (CAS 175278-22-5).
  • PubChem. 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286. (Provides general properties for a structurally similar compound).
  • Synquest Labs. This compound Safety Data Sheet. (Information on stability, storage, and handling).
  • ChemicalBook. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0.
  • Thermo Scientific Chemicals. 4-Amino-3-(trifluoromethyl)benzoic acid, 98% 1 g.
  • Key Intermediate: this compound for Synthesis. (Discusses the versatility of the compound in organic synthesis).
  • Exploring this compound: Properties and Applications.
  • The Role of this compound in Drug Discovery. (2025). (Discusses the impact of the -OCF3 group on lipophilicity and metabolic stability).
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC - NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (Discusses the properties and stability of the trifluoromethoxy group).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (General chemistry of the -OCF3 group).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Comparison of -CF3 and -OCF3 groups in drug design).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. (Mechanism and scope of the Buchwald-Hartwig reaction).
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (General context of fluorine-containing groups in pharmaceuticals).
  • Thermo Fisher Scientific. This compound, 98% 25 g.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (Protocol for a similar compound undergoing Suzuki coupling).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid. (Provides a relevant troubleshooting workflow for amide coupling).
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (Explanation of the role of bulky phosphine ligands).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (General experimental setup for cross-coupling).
  • Fluorochem. This compound. (Product details and chemical identifiers).
  • Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • ResearchGate. Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • Reddit. (2022). amide coupling help : r/Chempros. (Discussion on various amide coupling reagents).
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (Synthetic procedures involving aminobenzoic acids).
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. (Example of a reaction workup for a similar compound).
  • Indian Academy of Sciences. Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. (A critical review of amide coupling reagents and mechanisms).
  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF.
  • Benchchem. Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
  • ResearchGate. Various chemical reactions involved in 4-amino benzoic acid. (General reaction schemes).
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (Industrial synthesis example).

Sources

Technical Support Center: Degradation Pathways of 4-Amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the environmental fate and degradation of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). This guide is designed to address the unique challenges presented by this molecule, which combines the features of an aromatic amine, a benzoic acid, and a highly stable trifluoromethoxy group. Our goal is to provide you with field-proven insights and troubleshooting strategies to accelerate your research.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the expected behavior and degradation of this compound.

Q1: Why is this compound expected to be resistant to degradation?

A1: The recalcitrance of this molecule stems from its chemical structure. It is a xenobiotic compound, meaning it is synthetic and not naturally occurring, so few, if any, pre-existing microbial pathways are perfectly adapted for its breakdown.[1][2] The primary reasons for its stability are:

  • The Trifluoromethoxy (-OCF3) Group: The carbon-fluorine bonds are the strongest single bonds in organic chemistry, making the -OCF3 group exceptionally resistant to both enzymatic and chemical cleavage.[3] This group is known to increase the metabolic stability of pharmaceutical compounds.

  • Aromatic Ring Stability: The benzene ring itself is inherently stable. The presence of the electron-withdrawing -OCF3 and carboxyl groups, alongside the electron-donating amino group, creates a complex electronic profile that can resist common enzymatic attacks.

Q2: What are the most probable initial steps in the microbial degradation of this compound?

A2: Based on studies of analogous compounds, microbial degradation, if it occurs, will likely proceed via one of two initial strategies:

  • Attack on the Amino Group: Bacteria that degrade aromatic amines often begin by deamination (removal of the amino group) or oxidation.[4] This would likely be followed by hydroxylation of the aromatic ring, a common strategy to prepare the ring for cleavage.

  • Dioxygenase Attack on the Ring: Many bacteria utilize dioxygenase enzymes to incorporate two hydroxyl groups onto the aromatic ring, forming a substituted catechol or protocatechuate intermediate.[5][6][7] This is a critical step that destabilizes the ring, preparing it for cleavage. The position of the initial attack will be heavily influenced by the directing effects of the existing substituents.

Q3: Is the trifluoromethoxy (-OCF3) group likely to be cleaved during biological degradation?

A3: Complete biological cleavage of the -OCF3 group is highly improbable under typical environmental conditions. While some microbial defluorination of simpler fluorinated aromatics has been observed, the trifluoromethoxy group is significantly more robust.[5][8] It is more likely that the aromatic ring will be cleaved first. Studies on compounds with a trifluoromethyl (-CF3) group have shown that biodegradation can stall after ring-fission, leading to the accumulation of a recalcitrant, fluorinated aliphatic acid.[9] A similar outcome could be possible here.

Q4: What non-biological degradation pathways should be considered?

A4: Given its expected biological persistence, non-biological methods may be more effective:

  • Advanced Oxidation Processes (AOPs): Methods that generate highly reactive hydroxyl radicals (•OH), such as UV/H₂O₂ or Fenton chemistry, are promising for degrading recalcitrant compounds.[3] These radicals can attack the aromatic ring and initiate degradation.

  • Photodegradation: Direct degradation by sunlight may be possible. Studies on similar compounds have shown that while microbial action may stall, subsequent exposure to sunlight can degrade the persistent intermediates.[9]

Q5: Can I expect the formation of toxic intermediates during degradation?

A5: Yes, this is a critical consideration. The degradation of aromatic amines can sometimes lead to the formation of toxic intermediates.[4] Incomplete degradation of halogenated compounds may also produce other persistent and potentially toxic fluorinated organic compounds.[3] For example, the degradation of other fluorinated aromatics has been shown to produce fluorinated catechols, which can be toxic to microorganisms and stall the degradation process.[3] Therefore, it is essential to not only track the disappearance of the parent compound but also to identify and monitor any major metabolites formed.

Part 2: Troubleshooting Experimental Degradation Studies

Users frequently encounter challenges when studying highly stable molecules. This table provides a structured approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound is observed in microbial cultures. 1. Toxicity: The concentration of the compound may be toxic to the microorganisms.[3] 2. Lack of Acclimation: The microbial consortium has not had sufficient time to adapt and induce the necessary enzymes. 3. Missing Co-substrate: The degradation pathway may require a primary carbon source (co-metabolism) to proceed.[10] 4. Unsuitable Conditions: pH, temperature, or oxygen levels may be suboptimal for the degrading organisms.1. Toxicity Test: Run a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start degradation studies at a sub-toxic concentration. 2. Gradual Acclimation: Start with a very low concentration of the target compound and gradually increase it over several weeks or months. 3. Provide Co-substrates: Add a readily utilizable carbon source (e.g., glucose, succinate, or benzoate) to the medium. 4. Optimize Conditions: Systematically vary pH, temperature, and aeration to find the optimal conditions for your microbial inoculum.
Degradation starts but then stalls. 1. Intermediate Accumulation: A toxic or recalcitrant metabolite (e.g., a fluorinated catechol) is accumulating and inhibiting further breakdown.[3] 2. Nutrient Limitation: Essential nutrients (e.g., nitrogen, phosphorus) have been depleted from the medium.1. Identify Intermediates: Use analytical techniques like HPLC-MS/MS or GC-MS to identify accumulating metabolites. 2. Replenish Nutrients: Analyze and replenish key nutrients in the culture medium. Consider using a fed-batch culture system.
Inconsistent or non-reproducible results between replicates. 1. Inoculum Variability: The microbial inoculum is not homogenous. 2. Abiotic Loss: The compound is being lost due to factors like volatilization or adsorption to the experimental vessel, not degradation. 3. Analytical Error: Issues with sample preparation, extraction, or the analytical instrument.1. Homogenize Inoculum: Thoroughly mix the microbial source (e.g., soil slurry, activated sludge) before inoculating replicate flasks. 2. Run Sterile Controls: Always include a sterile (e.g., autoclaved or poisoned with sodium azide) control to quantify any abiotic losses. 3. Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision. Include internal standards to correct for extraction efficiency.
Difficulty identifying degradation products. 1. Low Concentration: Metabolites are present at concentrations below the detection limit of the instrument. 2. Lack of Standards: Authentic chemical standards for suspected metabolites are not available for confirmation.1. Sample Concentration: Use solid-phase extraction (SPE) to concentrate your sample before analysis. 2. High-Resolution Mass Spectrometry: Use techniques like LC-QTOF-MS to obtain accurate mass measurements and propose elemental formulas for unknown peaks. Fragmentation patterns (MS/MS) can help elucidate the structure.

Part 3: Experimental Protocols & Workflows

This section provides a detailed methodology for a primary screening experiment to isolate microorganisms capable of degrading this compound.

Protocol: Enrichment Culture for Isolating Degrading Microorganisms

Objective: To enrich and isolate microorganisms from an environmental sample that can utilize this compound as a sole source of carbon and energy or co-metabolize it.

Materials:

  • Environmental Inoculum (e.g., soil from a chemically contaminated site, activated sludge).

  • Basal Salts Medium (BSM), sterile. (See recipe below).

  • This compound (stock solution in DMSO or methanol, filter-sterilized).[11]

  • Alternative carbon source (e.g., sodium benzoate, stock solution, filter-sterilized).

  • Sterile flasks, pipettes, and other labware.

  • Shaking incubator.

  • HPLC with a UV or DAD detector for analysis.

BSM Recipe (per 1 Liter):

  • K₂HPO₄: 1.5 g

  • KH₂PO₄: 0.5 g

  • (NH₄)₂SO₄: 1.0 g

  • MgSO₄·7H₂O: 0.2 g

  • FeSO₄·7H₂O: 0.01 g

  • CaCl₂·2H₂O: 0.02 g

  • Trace Element Solution: 1 mL

  • Adjust pH to 7.0 before autoclaving.

Workflow Diagram:

experimental_workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Enrichment Setup cluster_incubation Phase 3: Incubation & Monitoring cluster_isolation Phase 4: Isolation prep1 Prepare sterile Basal Salts Medium (BSM) prep2 Prepare stock solution of This compound prep3 Collect environmental sample (inoculum) setup1 Set up enrichment flasks: - BSM - Inoculum (e.g., 5% w/v) prep3->setup1 setup2 Spike flasks with target compound (e.g., 10-50 mg/L) setup1->setup2 setup3 Include control flasks: - Sterile control (no inoculum) - Positive control (benzoate) - No-carbon control (inoculum only) setup2->setup3 incubate Incubate at 25-30°C on a rotary shaker setup3->incubate monitor Monitor degradation weekly using HPLC-UV incubate->monitor transfer Transfer aliquot from positive flasks to fresh medium monitor->transfer If degradation >50% repeat Repeat transfers 3-5 times transfer->repeat plate Plate serial dilutions on BSM agar with target compound repeat->plate isolate Isolate distinct colonies for further characterization plate->isolate

Caption: Experimental workflow for enrichment and isolation.

Step-by-Step Procedure:

  • Preparation: Prepare and sterilize all media and glassware. Prepare a 10 g/L stock solution of this compound in a suitable solvent like methanol.

  • Enrichment Setup:

    • In a 250 mL Erlenmeyer flask, combine 100 mL of sterile BSM with 5 g of soil or 5 mL of activated sludge.

    • Spike the flask with the target compound stock solution to a final concentration of 20 mg/L.

    • Set up essential controls:

      • Sterile Control: 100 mL BSM + 20 mg/L target compound (no inoculum). This measures abiotic loss.

      • Positive Control: 100 mL BSM + inoculum + 100 mg/L sodium benzoate. This confirms microbial activity.

      • Inoculum Control: 100 mL BSM + inoculum (no carbon source). This checks for growth on residual carbon.

  • Incubation: Place all flasks in a shaking incubator at 28°C and 150 rpm, protected from light.

  • Monitoring: Once a week, withdraw a 1 mL aliquot from each flask. Centrifuge to pellet biomass and analyze the supernatant by HPLC to measure the concentration of the parent compound.

  • Sub-culturing: When a culture shows significant degradation (>50%) compared to the sterile control, transfer 10 mL of it into 90 mL of fresh BSM containing the target compound.

  • Isolation: After 3-5 successful transfers (indicating a stable, adapted consortium), perform serial dilutions of the enriched culture and plate onto BSM agar plates where this compound is the sole carbon source (it can be sprayed onto the plates). Incubate and select morphologically distinct colonies that appear.

  • Verification: Test each isolated colony in liquid BSM to confirm its ability to degrade the target compound.

Part 4: Hypothetical Degradation Pathway

As no definitive pathway has been published, we propose a hypothetical microbial degradation pathway based on established principles for similar molecules.[4][5][7] The initial steps are the most critical and uncertain.

degradation_pathway parent This compound (C8H6F3NO3) intermediate1 4-Hydroxy-3-(trifluoromethoxy)benzoic acid parent->intermediate1 Deamination & Hydroxylation intermediate2 3,4-Dihydroxy-5-(trifluoromethoxy)benzoic acid (A Fluorinated Protocatechuate) intermediate1->intermediate2 Hydroxylase ring_cleavage Ring Cleavage Products (e.g., Fluorinated Muconic Semialdehyde) intermediate2->ring_cleavage Dioxygenase (Ring Fission) central_metabolism Central Metabolism ring_cleavage->central_metabolism Further Degradation (Defluorination may occur here or stall)

Caption: Hypothetical microbial degradation pathway.

Pathway Elucidation:

  • Deamination/Hydroxylation: The pathway likely starts with the enzymatic removal of the amino group, which is then replaced by a hydroxyl group. This is a common fate for aromatic amines.[4]

  • Second Hydroxylation: A hydroxylase enzyme adds a second hydroxyl group, likely ortho to the existing one, to form a catechol- or protocatechuate-like structure. This step activates the ring for cleavage.[6]

  • Ring Fission: A dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage).[7]

  • Downstream Metabolism: The resulting aliphatic acid is then funneled into central metabolic pathways. The fate of the -OCF3 group is the largest uncertainty. It may be released as trifluoromethoxyacetate or other small fluorinated molecules, which could be highly resistant to further degradation.[9]

References

  • Vertex AI Search, based on data from multiple chemical suppliers. (2026). 4-Amino-3-(trifluoromethoxy)
  • SynQuest Laboratories, Inc. (Date not available). 4-Amino-3-(trifluoromethoxy)
  • Engesser, K. H., & Schläfle, D. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 57(5), 1484-1491. [Source:6]
  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Source:14]
  • Schennen, U., Braun, K., & Knackmuss, H. J. (1985). Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. Journal of Bacteriology, 161(1), 321-325. [Source:9]
  • Environmental Health & Safety International. (2024). Understanding Xenobiotics: Biodegradation of Environmental Pollutants. [Source:1]
  • Taylor, B. F., & Amador, J. A. (1988). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 55(1-2), 11-15. [Source:10]
  • IIP Series. (Date not available). BIODEGRADATION OF XENOBIOTIC COMPOUNDS. [Source:11]
  • Sharma, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Sustainability, 14(17), 10836. [Source:2]
  • BenchChem. (2025). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. [Source:3]
  • O'Connor, K. E., & Murphy, C. D. (2015). Bacterial degradation of monocyclic aromatic amines. Applied Microbiology and Biotechnology, 99(13), 5373-5384. [Source:5]
  • PharmaCompass. (2025). The Role of this compound in Drug Discovery. [Source:4]
  • ResearchGate. (Date not available).
  • ResearchGate. (Date not available). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. [Source:8]

Sources

Technical Support Center: Navigating the Stability of Trifluoromethoxylated Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxylated compounds. The trifluoromethoxy (-OCF3) group is a valuable substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and cell membrane permeability.[1][2] However, understanding its behavior in solution is critical to avoid experimental pitfalls and ensure the integrity of your results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.

Part 1: Frequently Asked Questions (FAQs) about -OCF3 Stability

This section addresses common questions regarding the stability of the trifluoromethoxy group under various experimental conditions.

Q1: How stable is the trifluoromethoxy (-OCF3) group in solution?

The trifluoromethoxy group is generally considered to be highly stable.[2][3] Its stability stems from the strength of the carbon-fluorine bonds, which are among the strongest covalent bonds in organic chemistry.[4] This inherent strength makes the -OCF3 group resistant to many chemical and enzymatic degradation pathways.[1][4] In fact, it is often more stable than the analogous trifluoromethyl (-CF3) group under certain conditions.[5]

Q2: Can the -OCF3 group degrade? If so, under what conditions?

While robust, the -OCF3 group is not entirely inert. Degradation, though uncommon, can occur under specific and often harsh conditions. The most cited degradation pathway is hydrolysis to a carboxylic acid, although this typically requires extreme pH and elevated temperatures.[6] The stability of the -OCF3 group is also influenced by the overall molecular structure to which it is attached.

Q3: How does pH affect the stability of my trifluoromethoxylated compound?

The stability of trifluoromethoxylated compounds in solution can be pH-dependent.[7] While the -OCF3 group itself is relatively stable across a wide pH range, other functional groups within the molecule may be susceptible to acid or base-catalyzed hydrolysis.[6] It is crucial to consider the entire molecular structure when assessing pH stability. For instance, the presence of ester or amide functionalities could lead to degradation under acidic or basic conditions, which might be mistakenly attributed to the -OCF3 group.[6]

Key Considerations for pH Stability:

pH ConditionPotential IssuesRecommendations
Acidic (e.g., pH < 4) Hydrolysis of other labile functional groups (e.g., esters, amides). Precipitation of the compound if it has a low pKa.[7]Perform forced degradation studies in acidic conditions (e.g., 0.1 M HCl) to identify potential degradation products.[7] Use co-solvents to improve solubility if precipitation is an issue.[6]
Neutral (e.g., pH 6-8) Generally the most stable range for the -OCF3 group. However, be mindful of buffer effects and potential interactions with buffer components.Use common biological buffers (e.g., phosphate-buffered saline) and monitor for any unexpected changes over time.
Basic (e.g., pH > 9) Increased risk of hydrolysis of the -OCF3 group to a carboxylic acid, although this is less common.[6] More likely to cause hydrolysis of other functional groups.[6]Conduct forced degradation studies in basic conditions (e.g., 0.1 M NaOH) to assess stability.[7]
Q4: What is the role of the solvent in the stability of trifluoromethoxylated compounds?

The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially in combination with acidic or basic conditions, can facilitate hydrolytic degradation pathways. Aprotic solvents are generally preferred for long-term storage of trifluoromethoxylated compounds in solution.

Solvent Selection Guide:

Solvent TypeExamplesStability Considerations
Aprotic Polar DMSO, DMF, AcetonitrileGenerally good for dissolving and storing trifluoromethoxylated compounds.
Aprotic Non-Polar Dichloromethane, ChloroformSuitable for certain applications, but solubility may be a concern for more polar compounds.
Protic Water, Methanol, EthanolCan participate in hydrolysis reactions, especially at non-neutral pH. Use with caution and for short-term experiments.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common stability issues encountered during experiments.

Troubleshooting Workflow: Unexpected Degradation in Solution

If you observe unexpected degradation of your trifluoromethoxylated compound, follow this systematic approach to diagnose the problem.

G A Unexpected Peak(s) in HPLC/LC-MS B Is the degradation reproducible? A->B J No -> Re-run experiment to confirm. B->J No K Yes -> Proceed to characterization. B->K Yes C Check for contamination (e.g., glassware, solvents). D Characterize degradation products by MS/NMR. E Is the -OCF3 group intact in the degradants? D->E L Yes -> Focus on other labile groups. E->L Yes M No -> Investigate -OCF3 degradation. E->M No F Degradation is likely at another functional group. Investigate hydrolysis, oxidation, or photodecomposition of other parts of the molecule. H Review experimental conditions: pH, temperature, light exposure, solvent. F->H G Degradation of the -OCF3 group is possible. Consider forced degradation studies under harsh conditions to confirm. G->H I Optimize conditions to minimize degradation (e.g., adjust pH, use aprotic solvent, protect from light). H->I J->C K->D L->F M->G

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[7]

Objective: To determine the stability of a trifluoromethoxylated compound under various stress conditions.

Materials:

  • Your trifluoromethoxylated compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (0.1 M HCl)

  • Bases (0.1 M NaOH)

  • Oxidizing agent (3% H2O2)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.[7]

    • Oxidative Degradation: Mix your stock solution with 3% H2O2 and keep at room temperature for a defined period.[7]

    • Thermal Degradation: Store a solid sample of your compound at an elevated temperature (e.g., 105°C) for a defined period.[7] Dissolve in a suitable solvent before analysis.

    • Photostability: Expose a solution of your compound to UV and visible light in a photostability chamber.[7]

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample.

  • Data Interpretation:

    • Look for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Characterize the major degradation products using LC-MS/MS or by isolating them for NMR analysis.

Part 3: Advanced Topics and Mechanistic Insights

Why is the -OCF3 Group Generally More Stable Than the -CF3 Group?

The enhanced stability of the trifluoromethoxy group compared to the trifluoromethyl group can be attributed to the influence of the adjacent oxygen atom. The lone pairs on the oxygen atom can donate electron density to the antibonding orbitals of the C-F bonds, a phenomenon known as negative hyperconjugation or the anomeric effect. This interaction strengthens the C-O bond and slightly weakens the C-F bonds, but overall contributes to the high thermal and chemical resistance of the -OCF3 group.[3]

Metabolic Stability of Trifluoromethoxylated Compounds

A primary reason for incorporating the -OCF3 group in drug candidates is to enhance metabolic stability.[1][4][8] The strong C-F bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[9] This blockage of metabolic pathways can lead to a longer drug half-life and improved bioavailability.[1][9]

Diagram: Role of -OCF3 in Blocking Metabolic Oxidation

G cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Compound A Drug-OCH3 B Cytochrome P450 A->B O-demethylation C Drug-O-CH2OH (Metabolite) B->C D Drug-OCF3 E Cytochrome P450 D->E Metabolism Blocked F No Reaction E->F

Caption: The -OCF3 group can block metabolic O-demethylation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC. [Link]
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Public
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. [Link]
  • The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchG
  • (PDF)
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. [Link]
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchG
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. [Link]
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC - NIH. [Link]
  • Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF - ResearchG
  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...
  • Advances in the Development of Trifluoromethoxyl
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. [Link]
  • Trifluoromethoxy-containing pharmaceutical drugs.
  • Advances in the Development of Trifluoromethoxylation Reagents - ResearchG
  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. [Link]
  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)
  • Strategies for the Biodegradation of Polyfluorin
  • N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxyl
  • A Radical Revolution for Trifluoromethoxylation | Request PDF - ResearchG
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characteriz
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). This valuable building block presents unique synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential pitfalls and optimize your synthetic route for purity and yield.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethoxy (-OCF3) group imparts desirable properties such as enhanced lipophilicity and metabolic stability. However, its synthesis requires careful control of reaction conditions to avoid the formation of stubborn impurities. A common and effective synthetic strategy involves a multi-step process that often includes trifluoromethoxylation of a phenolic precursor, nitration, and subsequent reduction of the nitro group. Each of these steps carries the potential for side reactions that can compromise the purity of the final product.

This guide will focus on a likely and practical synthetic pathway to anticipate and address common challenges.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Presence of an Isomeric Impurity in the Final Product

Symptom: You observe an additional peak in your HPLC or a secondary spot on your TLC plate with the same mass as your desired product. 1H NMR may show an additional set of aromatic signals.

Likely Cause: The most probable cause is the formation of a regioisomer during the nitration of the 3-(trifluoromethoxy)benzoic acid intermediate. The trifluoromethoxy group is ortho, para-directing, while the carboxylic acid group is meta-directing.[2] This can lead to the formation of not only the desired 4-nitro isomer but also other isomers, which are then carried through the subsequent reduction step.

Troubleshooting Workflow:

  • Confirm the Identity of the Isomer:

    • Utilize 2D NMR techniques (COSY, HMBC) to definitively establish the connectivity of the substituents on the aromatic ring for both the desired product and the impurity.

    • If a standard of the suspected isomeric impurity is available, use it for co-injection in HPLC to confirm its identity.

  • Optimize Nitration Conditions:

    • Temperature Control: Perform the nitration at a lower temperature (e.g., 0-5 °C) to enhance the selectivity of the reaction.[3]

    • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 3-(trifluoromethoxy)benzoic acid to maintain a low localized concentration of the electrophile.[2]

    • Solvent Effects: Investigate the use of different solvent systems, as solvent polarity can influence the regioselectivity of electrophilic aromatic substitution.

  • Purification Strategy:

    • Fractional Recrystallization: If the solubility of the desired isomer and the impurity differ significantly in a particular solvent system, fractional recrystallization can be an effective purification method. Experiment with a range of solvents of varying polarities.

    • Preparative Chromatography: For challenging separations, preparative HPLC or flash column chromatography may be necessary.

Visualizing the Challenge: Regioselectivity in Nitration

Caption: Directing effects in the nitration of 3-(trifluoromethoxy)benzoic acid.

Problem 2: Incomplete Conversion of the Nitro-Intermediate

Symptom: Your final product is contaminated with a significant amount of the 4-nitro-3-(trifluoromethoxy)benzoic acid intermediate. This will be evident as a distinct peak in your HPLC analysis and can be confirmed by mass spectrometry.

Likely Cause: The reduction of the nitro group to the amine is incomplete. This can be due to several factors, including insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

Troubleshooting Workflow:

Potential Cause Corrective Action
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., SnCl2·2H2O, H2 with Pd/C).
Catalyst Deactivation If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. Consider using a higher catalyst loading.
Suboptimal Reaction Time/Temp Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.
Poor Solubility of Starting Material Ensure the nitro-intermediate is fully dissolved in the reaction solvent. If necessary, explore alternative solvent systems.

Experimental Protocol: A Robust Reduction Method

A reliable method for the reduction of the nitro group is the use of tin(II) chloride dihydrate in an alcoholic solvent.

  • Dissolve the 4-nitro-3-(trifluoromethoxy)benzoic acid in ethanol or methanol.

  • Add an excess of SnCl2·2H2O (typically 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully neutralize with a base (e.g., aqueous NaHCO3 or NaOH solution) to precipitate tin salts.

  • Extract the product with an organic solvent such as ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group to the reaction conditions?

A1: The trifluoromethoxy group is generally considered to be chemically and thermally stable.[4] It is resistant to many common reagents, including acids, bases, and oxidizing/reducing agents. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a hydroxyl group can occur, though this is less common than with the trifluoromethyl group. It is advisable to use moderate reaction conditions whenever possible.

Q2: Can decarboxylation be a significant side reaction?

A2: Decarboxylation of benzoic acids typically requires high temperatures or specific catalytic conditions.[5] Under the relatively mild conditions used for most nitration and nitro reduction reactions, significant decarboxylation is unlikely. However, if you are performing any steps at high temperatures (e.g., >150 °C), you should be aware of this potential side reaction.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is often the most effective and scalable method for purifying this compound.[6][7] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent system of ethanol/water or methanol/water is often a good starting point. If isomeric impurities are present and co-crystallize, column chromatography may be necessary.

Q4: How can I monitor the purity of my final product?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for assessing the purity of this compound.[8] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) will provide good separation of the product from potential impurities. UV detection at around 254 nm is suitable for this aromatic compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization HPLC_Analysis Purity Check (HPLC) Recrystallization->HPLC_Analysis Pure_Product Pure this compound HPLC_Analysis->Pure_Product Purity > 99% Further_Purification Further Purification (e.g., Chromatography) HPLC_Analysis->Further_Purification Purity < 99% Further_Purification->HPLC_Analysis

Caption: A typical workflow for the purification of the final product.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Goossen, L. J., Rodriguez, N., & Goossen, K. (2005). Decarboxylative Cross-Coupling Reactions.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Electrophilic Trifluoromethylation. In Fluorine-Containing Synthons (pp. 84-105). American Chemical Society.
  • Ritter, T. (2010). Synthesis of Trifluoromethyl Ethers.
  • Yagupolskii, L. M., & Fialkov, Y. A. (1960). A new method for the synthesis of aryl trifluoromethyl ethers. Zhurnal Obshchei Khimii, 30, 1291-1294.
  • Ritter, T., et al. (2015). A general method for the trifluoromethoxylation of arenes.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Laurence, C., & Gal, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

Sources

Technical Support Center: Synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block. The trifluoromethoxy group is prized in medicinal chemistry for its ability to enhance metabolic stability, bioavailability, and binding affinity, making this compound a valuable intermediate in the development of novel therapeutics and agrochemicals.[1][2][3]

This document provides an in-depth, field-proven synthetic strategy, addresses common challenges through a troubleshooting-focused FAQ section, and offers detailed protocols to ensure the successful and scalable synthesis of this versatile molecule.[4][5]

Recommended Synthetic Pathway: Directed Ortho-Metalation (DoM)

The synthesis of this compound can be challenging due to the need for precise regiochemical control. A robust and highly selective method involves the directed ortho-metalation (DoM) of a protected 3-(trifluoromethoxy)aniline. This strategy leverages a directing group to position a strong base for deprotonation at a specific site, followed by quenching with an electrophile (in this case, carbon dioxide).

Our recommended pathway is based on the work by Leroux et al., which demonstrates that the choice of N-protecting group on a trifluoromethoxy-substituted aniline dictates the site of metalation.[6] By using a bis(trimethylsilyl) protecting group, we can direct the metalation specifically to the C4 position, para to the amino group and ortho to the trifluoromethoxy group.[6]

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Directed Metalation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Deprotection & Final Product A 3-(Trifluoromethoxy)aniline B N,N-bis(trimethylsilyl)-3- (trifluoromethoxy)aniline A:e->B:w 1. HMDS or TMSCl 2. n-BuLi C Lithium 4-(bis(trimethylsilyl)amino)-3- (trifluoromethoxy)benzoate B:e->C:w 1. s-BuLi, THF, -78°C 2. CO2 (g) or dry ice D 4-Amino-3-(trifluoromethoxy) benzoic acid C:e->D:w Aqueous HCl workup

Caption: Overall workflow for the synthesis of the target compound via Directed Ortho-Metalation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides both a solution and the underlying chemical reasoning to help you make informed decisions in your work.

Question 1: My yield is very low in the metalation/carboxylation step (Step 2 & 3). What are the most likely causes?

Answer: Low yields in this critical step typically stem from three areas: inactive reagents, presence of contaminants, or improper temperature control.

  • Inactive Organolithium Reagent: Both n-BuLi (for silylation) and s-BuLi (for metalation) are highly reactive and degrade upon exposure to air and moisture.

    • Troubleshooting: Always use a freshly opened bottle or titrate the reagent before use to determine its exact molarity. A common titration method involves using diphenylacetic acid in THF. Ensure you are using an adequate number of equivalents based on the titration result.

  • Presence of Water or Protic Solvents: Organolithiums are strong bases and will be quenched by even trace amounts of water or other protic impurities in your starting material, solvent, or glassware.

    • Troubleshooting: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the 3-(trifluoromethoxy)aniline starting material is anhydrous.

  • Incorrect Temperature: The lithiation of the aromatic ring is highly temperature-sensitive. If the temperature rises above -70°C, side reactions and reagent decomposition can occur. The subsequent carboxylation quench is also exothermic.

    • Troubleshooting: Maintain a strict reaction temperature of -78°C (a dry ice/acetone bath is standard) throughout the s-BuLi addition and the subsequent stirring period. For the carboxylation, quench the reaction by pouring the lithiated species onto a large excess of freshly crushed dry ice or by bubbling dry CO2 gas through the solution while maintaining the low temperature.

Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the carboxylation?

Answer: The formation of the wrong isomer, likely 2-amino-3-(trifluoromethoxy)benzoic acid, indicates that metalation is occurring at the C2 position instead of the desired C4 position. As demonstrated by Leroux et al., the choice of the N-protecting group is paramount for directing the lithiation.[6]

  • Causality: A single protecting group, like a mono-silyl or Boc group, on the 3-(trifluoromethoxy)aniline will direct metalation to the C2 position (ortho to the directing amino group).[6] The use of a bulky N,N-bis(trimethylsilyl) group sterically hinders the C2 and C6 positions, forcing the base (s-BuLi) to deprotonate the C4 position, which is activated by the ortho-trifluoromethoxy group.[6]

  • Troubleshooting & Validation:

    • Confirm Full Protection: Ensure the initial protection step has gone to completion. Use NMR or GC-MS to confirm the complete conversion of the starting aniline to the N,N-bis(trimethylsilyl) protected intermediate. Incomplete protection will leave mono-silylated aniline, which will yield the undesired C2-carboxylated isomer.

    • Reagent Stoichiometry: Use a slight excess of the silylating agent and n-BuLi during the protection step to drive the reaction to completion.

Question 3: The final deprotection and workup (Step 4) results in a messy, difficult-to-purify product. What is the best practice for this step?

Answer: The acidic workup serves two purposes: to protonate the carboxylate salt and to hydrolyze the N-Si bonds. The key is to perform this step under controlled conditions to avoid side reactions and facilitate purification.

  • Problem: Simply adding water can result in the precipitation of lithium salts and an emulsion with silica byproducts, making extraction difficult. If the pH is not controlled correctly, the product may remain partially in the aqueous layer or as a salt.

  • Recommended Protocol:

    • After the carboxylation, allow the reaction to warm slowly to 0°C.

    • Quench the reaction by slowly adding it to a separate flask containing cold 1 M hydrochloric acid (HCl). This ensures the acid is in excess.

    • Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the silyl groups.

    • The product, being an amino acid, may be soluble at very low or high pH. Adjust the pH of the aqueous solution to its isoelectric point (typically pH 3-5) to precipitate the product as a solid.

    • Filter the solid, wash with cold water, and then with a non-polar solvent like hexanes to remove any organic, non-polar impurities.

    • For final purification, recrystallization is the most effective method on a larger scale. A solvent system like ethanol/water or ethyl acetate/heptane is a good starting point.

Question 4: What are the primary safety concerns when scaling this synthesis from milligrams to multi-grams or kilograms?

Answer: Scaling up this synthesis introduces significant safety challenges, primarily related to the use of pyrophoric organolithium reagents and the management of exothermic events.

  • Pyrophoric Reagents (n-BuLi, s-BuLi): These reagents can ignite spontaneously on contact with air.

    • Scale-Up Practice: Never handle these reagents in an open vessel. Use syringe pumps or cannula transfer techniques under a positive pressure of an inert gas (nitrogen or argon). Ensure appropriate fire-extinguishing media (Class D for metal fires, e.g., Met-L-X powder) is immediately available. Do not use a water or CO2 extinguisher.

  • Exothermic Reactions: The metalation and the quenching steps (both with CO2 and with acid) are highly exothermic.

    • Scale-Up Practice: On a lab scale, a simple ice or dry ice bath is sufficient. On a larger scale, this is inadequate. Use a jacketed reactor with a chiller to maintain precise temperature control. The addition of reagents must be done slowly and controllably via an addition funnel or pump, monitoring the internal temperature closely. A "reverse quench" (adding the reaction mixture to the quenching agent) is often used to better control the exotherm.

  • Cryogenic Temperatures: Maintaining -78°C on a large scale can be challenging.

    • Scale-Up Practice: While dry ice/acetone is feasible for smaller pilot reactors, larger-scale operations will require a dedicated low-temperature circulator or liquid nitrogen cooling system for the reactor jacket.

Experimental Protocols & Data

Detailed Synthesis Protocol

Step 1 & 2: In-situ Protection and Directed Metalation

  • Oven-dry a multi-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Add 3-(trifluoromethoxy)aniline (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~5 mL per mmol of aniline).

  • Cool the solution to 0°C (ice bath).

  • Add n-butyllithium (2.1 eq., e.g., 2.5 M in hexanes) dropwise to form the bis(lithium) amide in situ.

  • Add chlorotrimethylsilane (TMSCl) (2.2 eq.) dropwise, maintaining the temperature below 10°C. Stir for 1 hour after addition. This forms the N,N-bis(trimethylsilyl) protected aniline.

  • Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Slowly add sec-butyllithium (1.2 eq., e.g., 1.4 M in cyclohexane) dropwise, ensuring the internal temperature does not exceed -70°C.

  • Stir the resulting dark solution at -78°C for 1-2 hours.

Step 3 & 4: Carboxylation and Deprotection/Workup

  • Crush a large excess of dry ice in a separate flask and add a small amount of anhydrous THF to create a slurry.

  • While maintaining the temperature at -78°C, transfer the lithiated aniline solution from the first flask to the dry ice slurry via cannula under positive nitrogen pressure.

  • Allow the mixture to slowly warm to room temperature overnight, allowing excess CO2 to evaporate.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add 1 M HCl to the residue and stir vigorously for 2 hours.

  • Adjust the pH to ~4 with NaOH or additional HCl as needed to precipitate the product.

  • Filter the crude solid, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield pure this compound.

Data Summary Table
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Protection 3-(trifluoromethoxy)aniline, n-BuLi, TMSClTHF0 to 101-2>95% (in-situ)
Metalation s-BuLiTHF-781-2-
Carboxylation CO2 (dry ice)THF-78 to RT12-
Deprotection 1 M HClWater/THFRT270-85% (overall)

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low yield in the critical carboxylation step.

Troubleshooting_Low_Yield Start Low Yield in Carboxylation Step Check_Reagent Was the s-BuLi titrated recently? Start->Check_Reagent Check_Moisture Were all reagents, solvents, and glassware anhydrous? Check_Reagent->Check_Moisture Yes Action_Titrate Action: Titrate s-BuLi and repeat with correct stoichiometry. Check_Reagent->Action_Titrate No Check_Temp Was temperature maintained at -78°C during addition? Check_Moisture->Check_Temp Yes Action_Dry Action: Re-dry all equipment. Use freshly distilled/anhydrous solvents. Check_Moisture->Action_Dry No Check_Isomer Is the main byproduct the C2-carboxylated isomer? Check_Temp->Check_Isomer Yes Action_Temp Action: Improve cooling efficiency. Add s-BuLi more slowly. Check_Temp->Action_Temp No Action_Protection Action: Verify complete N,N-bis-silylation before metalation using NMR/GC-MS. Check_Isomer->Action_Protection Yes End Yield Improved Check_Isomer->End No, other issue Action_Titrate->End Action_Dry->End Action_Temp->End Action_Protection->End

Caption: A troubleshooting flowchart for diagnosing low product yield.

References

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.Request PDF.
  • This compound.TradeIndia.
  • Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline.Fengchen Group.
  • Key Intermediate: this compound for Synthesis.Fengchen Group.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.National Institutes of Health (NIH).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.Journal of Visualized Experiments (JoVE).
  • Exploring this compound: Properties and Applications.Fengchen Group.
  • Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration.Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Selection for 4-Amino-3-(Trifluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials.[1] The primary challenge in its synthesis lies in the efficient and selective formation of the aromatic carbon-nitrogen bond. This guide provides in-depth troubleshooting advice, catalyst selection frameworks, and detailed protocols based on the robust and versatile Buchwald-Hartwig amination reaction.[2][3]

Section 1: The Core Transformation: The Buchwald-Hartwig Amination Catalytic Cycle

The synthesis of this compound is most commonly achieved by the palladium-catalyzed cross-coupling of an ammonia equivalent with a 4-halo-3-(trifluoromethoxy)benzoic acid precursor. The success of this transformation is critically dependent on the intricate interplay between the palladium metal center, a supporting phosphine ligand, and the base. The generally accepted mechanism proceeds through several key steps, as illustrated below.[2]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(X)(NH3)] OA_Complex->Amine_Coord + NH3 Amido_Complex Amido Complex L-Pd(II)(Ar)(NH2) Amine_Coord->Amido_Complex - H-X (Base-mediated Deprotonation) Amido_Complex->Pd0 Product Ar-NH2 (Target Molecule) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Catalyst & Ligand Selection Framework

The choice of catalyst components is the single most critical factor for a successful synthesis. The starting material is typically 4-chloro- or 4-bromo-3-(trifluoromethoxy)benzoic acid. Aryl chlorides are more cost-effective but are significantly less reactive than aryl bromides, necessitating a more active catalytic system.[4][5]

The following decision framework and data table will guide your selection process.

Catalyst Selection Workflow Figure 2: Decision Workflow for Catalyst Selection Start Start: Select Aryl Halide (Ar-X) Aryl_Br Ar-Br Selected (Higher Reactivity) Start->Aryl_Br Aryl_Cl Ar-Cl Selected (Lower Reactivity) Start->Aryl_Cl System_Br Initial System for Ar-Br: - Pd₂(dba)₃ or Pd(OAc)₂ - Gen 2/3 Ligand (e.g., XPhos, RuPhos) - NaOtBu, Toluene/Dioxane Aryl_Br->System_Br System_Cl Required System for Ar-Cl: - Pd Precatalyst (e.g., BrettPhos Pd G3) - Bulky Biarylphosphine Ligand  (e.g., BrettPhos, AdFast) - NaOtBu, Toluene/Dioxane Aryl_Cl->System_Cl Run_Rxn Run Reaction (e.g., 80-110 °C, 12-24h) System_Br->Run_Rxn System_Cl->Run_Rxn Check_Conv Reaction Outcome? Run_Rxn->Check_Conv Success Success: High Yield Check_Conv->Success Good Conversion Low_Yield Low Yield / No Reaction Check_Conv->Low_Yield Low Conversion Side_Products Side Products Observed Check_Conv->Side_Products Byproducts Dominant Troubleshoot_Yield Troubleshoot: - Use Pd Precatalyst - Screen more electron-rich/bulky ligands - Check reagent purity & inertness Low_Yield->Troubleshoot_Yield Troubleshoot_Side Troubleshoot: - Hydrodehalogenation -> Use bulkier ligand - Diarylation -> Use ligand favoring monoarylation (e.g., BrettPhos) - Phenol formation -> Ensure anhydrous conditions Side_Products->Troubleshoot_Side

Caption: A logical workflow for selecting and optimizing the catalyst system.

Table 1: Recommended Catalyst Systems for Amination
Palladium SourceLigandBaseSolventKey Considerations & Insights
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhosNaOt-BuToluene, DioxaneA good starting point for aryl bromides. In-situ generation of the active Pd(0) catalyst can sometimes be unreliable.[5][6]
BrettPhos Pd G3/G4 Precatalyst(BrettPhos is integral)NaOt-Bu, K₃PO₄Toluene, CPMEHighly recommended for challenging aryl chlorides. Precatalysts provide reliable generation of the active Pd(0) species and often prevent over-arylation of primary amines.[4][7]
[Pd(crotyl)Cl]₂BippyPhosKOt-Bu2 wt % Savie/H₂OAn option for aqueous micellar catalysis, which can be advantageous for sustainability. BippyPhos ligands are designed to suppress β-hydride elimination.[8]
Pd(OAc)₂KPhosKOH, NaOHt-BuOH/H₂OSpecifically designed for reactions using aqueous ammonia as the nitrogen source. The KPhos ligand is highly effective at suppressing the formation of both diarylamine and aryl alcohol side products.[9][10][11]
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows no or very low conversion of the starting aryl halide. What are the likely causes and how do I fix it?

A1: This is the most frequent issue and can stem from several sources:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step might be failing.

    • Solution: Switch to a commercially available, air-stable Pd(II) precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are designed to reliably form the active Pd(0) species in the presence of a base.[4][7]

  • Poor Substrate Reactivity: Aryl chlorides are notoriously less reactive than aryl bromides and iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[4]

    • Solution: For aryl chlorides, selecting a highly active, sterically hindered, and electron-rich phosphine ligand is critical. Ligands like BrettPhos, AdFast, or Josiphos are designed for these challenging substrates.[4][8]

  • Impure Reagents or Non-Inert Atmosphere: Palladium catalysts are extremely sensitive to oxygen and moisture.

    • Solution: Ensure all solvents are rigorously dried and degassed. The reaction should be set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Check the purity of your starting materials.[12]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A ligand that is not bulky or electron-rich enough may not promote the reaction effectively.[8]

    • Solution: Consult Table 1 and consider screening a panel of ligands from different generations, particularly the bulky dialkylbiaryl phosphine class.

Q2: I am observing a significant amount of a hydrodehalogenated byproduct (the starting material with the halogen replaced by hydrogen). How can I suppress this?

A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from an undesired pathway involving β-hydride elimination from a Pd-amide intermediate.[2][8]

  • Cause: This pathway is more prevalent with less sterically hindered ligands or with certain primary amines.

  • Solution: Employing sterically demanding ligands is the most effective strategy. The bulk of the ligand creates a protective sphere around the palladium center, sterically disfavoring the conformation required for β-hydride elimination and promoting the desired C-N reductive elimination. Bidentate ligands like DtBPF or bulky monodentate ligands like BippyPhos have been developed specifically to minimize this outcome.[8]

Q3: My primary amine product is over-reacting to form a significant amount of the diarylamine byproduct. How can I improve selectivity for monoarylation?

A3: This is a key challenge when using ammonia or a primary amine as the nucleophile, as the desired product is itself a nucleophile for a second coupling reaction.

  • Cause: The product arylamine can compete with the starting ammonia equivalent for the catalyst.

  • Solution 1 (Ligand Choice): The use of very bulky ligands like BrettPhos or KPhos is highly effective.[7][9][10] The steric hindrance of the ligand makes the oxidative addition of the palladium complex to the already substituted (and thus more hindered) primary arylamine product much slower than the reaction with the small ammonia molecule.

  • Solution 2 (Stoichiometry & Conditions): Using a slight excess of the ammonia source can help. Additionally, running the reaction at the lowest effective temperature and stopping it as soon as the starting material is consumed can prevent the slower, secondary amination from proceeding to a significant extent.

Q4: The main byproduct of my reaction is 4-hydroxy-3-(trifluoromethoxy)benzoic acid. What is causing this and how do I prevent it?

A4: The formation of the corresponding phenol (or aryl ether if an alkoxide base is used) is typically due to a competing C-O coupling reaction.

  • Cause: This is almost always caused by the presence of water or hydroxide ions in the reaction mixture, which can act as nucleophiles. Using aqueous ammonia or hydroxide bases can be particularly challenging for this reason.[7][9][11]

  • Solution:

    • Rigorous Anhydrous Conditions: If not using an aqueous protocol, ensure all reagents, solvents, and glassware are scrupulously dry.

    • Specialized Ligands: If you must use an aqueous system (e.g., with aqueous ammonia), a ligand specifically designed to favor amination over hydroxylation is essential. The development of the KPhos ligand was a direct response to this challenge, showing high selectivity for amination even in the presence of a high concentration of water and hydroxide base.[9][10]

Section 4: Experimental Protocols

Safety Precaution: These reactions must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Synthesis using a Buchwald Precatalyst

This protocol is recommended for the amination of 4-chloro-3-(trifluoromethoxy)benzoic acid, a challenging substrate.

  • Reagents & Equipment:

    • 4-chloro-3-(trifluoromethoxy)benzoic acid (1.0 eq)

    • BrettPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (2.2 eq)

    • Ammonia (0.5 M solution in 1,4-Dioxane, ~3.0 eq)

    • Anhydrous, degassed Toluene

    • Oven-dried Schlenk flask with a stir bar

    • Standard Schlenk line or glovebox for inert atmosphere

  • Procedure:

    • Setup: In a glovebox or under a positive pressure of argon, add 4-chloro-3-(trifluoromethoxy)benzoic acid, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk flask.

    • Solvent Addition: Add anhydrous, degassed toluene to the flask to create a slurry (concentration approx. 0.2 M).

    • Ammonia Addition: Add the 0.5 M solution of ammonia in dioxane via syringe.

    • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by LC-MS or TLC.

    • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution.

    • Extraction: Dilute with ethyl acetate and water. Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl. This will protonate the product and may cause it to precipitate or move into the organic layer. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

References
  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of Organic Chemistry.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wannberg, J., & Larhed, M. (2003). Palladium-Catalyzed Amination of Aryl Halides on Solid Support. Journal of Combinatorial Chemistry.
  • Thieme Chemistry. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.
  • Nbinno. (n.d.). Key Intermediate: this compound for Synthesis.
  • Nbinno. (n.d.). Exploring this compound: Properties and Applications.

Sources

Technical Support Center: Impact of Solvent on 4-Amino-3-(trifluoromethoxy)benzoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but nuanced building block. Here, we address common challenges and questions, focusing on the critical role of solvent selection in achieving successful reaction outcomes.

The unique structure of this molecule, featuring an electron-donating amine group and a strongly electron-withdrawing trifluoromethoxy group, presents specific considerations for reaction kinetics. This guide provides field-proven insights and troubleshooting strategies to optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers.

Q1: What are the key structural features of this compound and how do they influence its reactivity?

Answer: The molecule's reactivity is governed by the interplay of three key functional groups on the benzene ring:

  • Carboxylic Acid (-COOH): This is the primary site for reactions like amide bond formation and esterification. The adjacent trifluoromethoxy group enhances its reactivity.

  • Amino Group (-NH2): A primary amine that is a key site for N-acylation. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the trifluoromethoxy group ortho to it.

  • Trifluoromethoxy Group (-OCF3): This is a strongly electron-withdrawing and highly lipophilic group. Its primary electronic influence (inductive effect) increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack. This is advantageous for amide coupling and esterification reactions.[1]

Q2: What are the recommended starting solvents for reactions involving this compound?

Answer: Solubility is the first critical parameter. This compound exhibits moderate to good solubility in polar aprotic solvents. For most applications, especially amide coupling, we recommend starting with:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Dimethyl Sulfoxide (DMSO)

For greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have proven effective in many amide coupling reactions and should be considered.[2][3]

Q3: How does solvent polarity affect amide coupling reaction rates with this substrate?

Answer: The choice between polar aprotic and polar protic solvents is critical for amide coupling kinetics.

  • Polar Aprotic Solvents (e.g., DMF, MeCN, DCM): These are generally the best choice. They effectively solvate the charged intermediates formed during the activation of the carboxylic acid (e.g., the O-acylisourea intermediate with EDC) without significantly solvating the amine nucleophile.[4] This leaves the amine "free" and highly reactive, leading to faster reaction rates.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can slow down amide coupling reactions. Their acidic protons can hydrogen-bond with the amine nucleophile, creating a solvent shell that sterically hinders its approach to the activated carboxylic acid and reduces its nucleophilicity.[5] While some modern protocols successfully use water, they often rely on specific surfactants or coupling agents designed for these conditions.[3][6]

Q4: Can the solvent react with my starting material or activated intermediates?

Answer: Yes, this is a potential side reaction. Nucleophilic solvents can compete with your desired amine.

  • Alcohols (Methanol, Ethanol): If you are performing an amide coupling in an alcohol solvent, the alcohol can compete with the amine to attack the activated carboxylic acid, leading to the formation of an undesired ester byproduct.

  • Water: The presence of water can hydrolyze highly reactive intermediates, such as the O-acylisourea formed by carbodiimide activators (EDC), reverting them back to the starting carboxylic acid.[7] Therefore, using anhydrous solvents is crucial for most amide coupling reactions.

Part 2: Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most common reaction performed with this molecule. Below are solutions to frequently encountered problems.

Issue 1: Low Yield or Incomplete Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound or the amine coupling partner, even after prolonged reaction times.

Potential Cause Recommended Action & Explanation
Insufficient Carboxylic Acid Activation Switch to a more potent coupling reagent. For challenging couplings, uronium/aminium salt-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[7] HATU forms a highly reactive OAt-active ester that couples rapidly.
Poor Solubility of Reagents The reaction may be heterogeneous. Switch to a solvent with higher solubilizing power, such as DMF or NMP . Gentle heating (40-50 °C) can also improve solubility and reaction rate, but monitor for potential side reactions.[4]
Low Nucleophilicity of Amine Partner If coupling with an electron-deficient or sterically hindered amine, the reaction will be slower. Increase the reaction temperature, use a more potent coupling reagent (like HATU), or consider converting the carboxylic acid to the more reactive acyl fluoride.[8][9]
Hydrolysis of Activated Intermediate Ensure you are using anhydrous solvents and reagents. If your reagents are old, they may have absorbed atmospheric moisture. Use freshly opened solvents or dry them over molecular sieves.
Issue 2: Significant Side Product Formation

Symptom: The reaction mixture is complex, showing multiple spots on TLC or peaks in LC-MS, making purification difficult.

Potential Cause Recommended Action & Explanation
N-Acylurea Formation This is common when using carbodiimides (EDC, DCC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Always use EDC in combination with an additive like HOBt or HOAt .[7] These additives trap the intermediate to form a more stable active ester, minimizing the side reaction.
Epimerization/Racemization If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with over-activation or extended reaction times. Use a modern coupling reagent known for low racemization rates (e.g., HATU , COMU ) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[2][7]
Self-Coupling Although less common due to the deactivated amine, it's possible for one molecule of this compound to couple with another. Ensure slow addition of the coupling reagent and maintain a moderate concentration (0.1-0.5 M).
Part 3: Experimental Protocols & Data
Protocol: High-Yield Amide Coupling using HATU in Acetonitrile

This protocol is effective for coupling this compound with a primary or secondary amine.

1. Reagent Preparation:

  • In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.) in anhydrous acetonitrile (to a concentration of 0.1-0.2 M).

2. Activation and Coupling:

  • Add HATU (1.1 equiv.) to the solution.

  • Slowly add diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise while stirring.

  • Stir the reaction at room temperature.

3. Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.[10] The reaction is typically complete within 2-12 hours.

4. Workup and Purification:

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve Acid (1.0 eq) & Amine (1.1 eq) Solvent Anhydrous Solvent (e.g., MeCN, DMF) Activation Add Coupling Reagent (e.g., HATU, 1.1 eq) Solvent->Activation Step 1: Activation Base Add Base (e.g., DIPEA, 2.5 eq) Stir Stir at RT (Monitor by LC-MS) Workup Aqueous Workup (Acid/Base Wash) Stir->Workup Step 2: Workup Purify Column Chromatography Product Isolated Amide

Caption: Workflow for a typical amide coupling experiment.

Data Table: Solvent Selection Guide for Amide Coupling
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF Polar Aprotic36.7153Excellent solvent for most reagents. High boiling point can make removal difficult.
NMP Polar Aprotic32.2202Similar to DMF but with a higher boiling point; useful for very stubborn reactions requiring heat.
Acetonitrile Polar Aprotic37.582Good solvent, lower boiling point makes for easier removal. Less effective at dissolving some highly polar reagents.[4]
DCM Polar Aprotic9.140Common but less polar. May not be sufficient for all reagents. Environmental and health concerns.[6]
2-MeTHF Polar Aprotic (Ether)6.280A greener alternative to DCM and THF. Good for many coupling reactions.[2][3]
Ethyl Acetate Polar Aprotic (Ester)6.077Another recommended greener alternative, effective for a range of substrates.[2]
Part 4: Understanding Solvent-Kinetics Interactions

The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing transition states.

In nucleophilic aromatic substitution (SNAr) reactions, which could potentially occur on the ring under forcing conditions, polar aprotic solvents are crucial. They excel at stabilizing the negatively charged intermediate (Meisenheimer complex) without deactivating the incoming nucleophile, thereby accelerating the reaction.[11][12]

For amide coupling , the key is to maximize the nucleophilicity of the amine. Polar aprotic solvents achieve this by solvating the accompanying cations but leaving the amine relatively "bare" and reactive.

Diagram: Influence of Solvent Class on Reaction Kinetics

G 1 Reaction System (Amine + Activated Acid) 2 Polar Aprotic Solvent (e.g., DMF, MeCN) 1->2  Minimal amine solvation  Stabilizes charged intermediates 3 Polar Protic Solvent (e.g., EtOH, H2O) 1->3  Strongly solvates amine (H-bonding)  Reduces nucleophilicity   4 FASTER RATE 2->4 5 SLOWER RATE 3->5

Caption: How solvent choice impacts amine nucleophilicity and reaction rate.

References
  • Benchchem. A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
  • ChemicalBook. 4-Amino-3-(Trifluoromethyl)Benzoic Acid.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2021).
  • LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
  • MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • ACS Sustainable Chemistry & Engineering. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022).
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Key Intermediate: this compound for Synthesis.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2021).
  • ResearchGate. (PDF) Amide bond formation using amino acid fluorides. (2005).
  • Wikipedia. Nucleophilic aromatic substitution.
  • The Role of this compound in Drug Discovery. (2023).
  • Benchchem. Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.

Sources

Navigating the Synthesis of 4-amino-3-(trifluoromethoxy)benzoic Acid: A Technical Guide to Temperature Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid is a nuanced process where precise temperature control is paramount to achieving high yield and purity. This technical support guide, structured in a question-and-answer format, addresses common issues encountered during its synthesis, with a focus on the critical role of temperature at each synthetic stage.

Troubleshooting Guide: Temperature-Related Issues & Solutions

This section provides in-depth solutions to specific problems that may arise during the synthesis, linking them back to temperature control.

Q1: My nitration step is producing significant amounts of dinitro and other byproducts. How can I improve the selectivity for the desired mononitrated product?

A1: The formation of multiple nitrated byproducts is a classic sign of an exothermic reaction that has been allowed to proceed at too high a temperature. The nitration of aromatic rings is highly energetic, and improper temperature control can lead to over-nitration.[1]

Root Cause Analysis:

  • Excessive Temperature: Nitration reactions are typically conducted at low temperatures, often between 0°C and 30°C, to control the reaction rate and prevent the formation of undesired dinitro and trinitro derivatives.[1] The carboxylic acid group on benzoic acid is deactivating, which means higher temperatures are needed compared to benzene, but exceeding the optimal range will compromise selectivity.[2]

  • Localized Hotspots: Inefficient stirring or too rapid addition of the nitrating agent can create localized areas of high temperature, even if the overall bath temperature is low.

Corrective Actions:

  • Maintain Strict Temperature Control: The reaction should be performed in an ice bath or with a cryo-cooler to maintain a consistent internal temperature, ideally between 0°C and 10°C.

  • Slow Addition of Nitrating Agent: The nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) should be added dropwise to the solution of the benzoic acid precursor.

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to promote even heat distribution and prevent the formation of localized hotspots.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid over-nitration.

Q2: During the reduction of the nitro group to an amine using Pd/C, I'm observing dehalogenation/degradation of my trifluoromethoxy group. What temperature adjustments can I make?

A2: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to the cleavage of sensitive functional groups, especially at elevated temperatures. The trifluoromethoxy group is generally stable, but aggressive reaction conditions can affect it.

Root Cause Analysis:

  • Elevated Temperatures: While some reductions require heating to proceed at a reasonable rate, excessive temperatures can increase the likelihood of side reactions. For halogenated nitroarenes, higher temperatures can promote dehalogenation.[3][4]

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst can be influenced by temperature, with higher temperatures potentially leading to less selective reductions.

Corrective Actions:

  • Optimize Reaction Temperature: Start the reduction at room temperature. Many nitro group reductions proceed efficiently without heating. If the reaction is sluggish, a gentle increase to 40-50°C may be sufficient. Some selective reductions of halogenated nitroarenes are successfully carried out at room temperature to avoid dehalogenation.[3]

  • Consider Alternative Hydrogen Donors: If high temperatures are unavoidable with H₂ gas, consider using a transfer hydrogenation reagent like hydrazine hydrate. These reactions can often be run at a controlled temperature, for instance, around 80°C, which may offer better selectivity.[5]

  • Monitor Catalyst Loading: Use the minimum effective amount of catalyst. A lower catalyst loading can sometimes help to minimize side reactions.

Q3: The trifluoromethoxylation step in my synthesis is giving low yields or appears to be stalling. Should I increase the temperature?

A3: Yes, increasing the temperature is a common strategy to drive trifluoromethoxylation reactions to completion, especially with electron-deficient aromatic rings.

Root Cause Analysis:

  • Insufficient Thermal Energy: The introduction of the trifluoromethoxy group, particularly in ortho-positions to deactivating groups, can be challenging and often requires significant thermal energy to proceed.[6][7]

  • Substrate Reactivity: Arenes with electron-withdrawing groups are less nucleophilic and thus react more slowly. Higher temperatures are often necessary to achieve a reasonable reaction rate.

Corrective Actions:

  • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 80°C), gradually increase the temperature in increments of 10-20°C. Reactions involving OCF₃ migration on electron-poor arenes may require temperatures as high as 120°C or even 140°C.[6]

  • Solvent Choice: Ensure you are using a high-boiling point solvent that is stable at the required reaction temperature, such as nitromethane or dimethylformamide (DMF).

  • Reaction Time: Higher temperatures may also necessitate an adjustment of the reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.

Q4: My final hydrolysis step to convert the methyl ester to a carboxylic acid is incomplete. What is the optimal temperature for this transformation?

A4: The hydrolysis of methyl benzoates can be slow and often requires elevated temperatures to proceed to completion.

Root Cause Analysis:

  • Insufficient Temperature: Room temperature hydrolysis of esters is often very slow. Heating is necessary to increase the reaction rate.

  • Steric Hindrance: Substituents on the aromatic ring can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester carbonyl group, requiring more forceful conditions.

Corrective Actions:

  • Elevated Temperatures: For the hydrolysis of substituted methyl benzoates, temperatures in the range of 60-100°C are commonly employed. In some cases, for very sterically hindered or unreactive esters, temperatures as high as 200-300°C in a sealed vessel with water or dilute alkali have been used.[8]

  • Choice of Catalyst: The reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis.

  • Solvent System: Using a co-solvent like methanol or ethanol can help to increase the solubility of the ester and facilitate the reaction.

Reaction StepTypical Temperature RangePotential Issues at High TemperaturesPotential Issues at Low Temperatures
Nitration 0 - 30°C[1]Over-nitration (di- and tri-nitro byproducts)Slow or incomplete reaction
Nitro Reduction Room Temperature - 120°C[3][4]Dehalogenation, degradation of sensitive groupsSluggish or stalled reaction
Trifluoromethoxylation 80 - 140°C[6]Potential for side reactions like aniline polymerization[9]Incomplete reaction, low yield
Ester Hydrolysis 60 - 100°C (can be higher)[8]Decarboxylation of the final productIncomplete hydrolysis

Frequently Asked Questions (FAQs)

Q: Why is temperature control so critical in the synthesis of this compound?

A: Temperature is a critical parameter because it directly influences the reaction rate and selectivity. Many of the steps in the synthesis are exothermic, and without proper control, the reaction temperature can rise, leading to the formation of unwanted byproducts and a decrease in the overall yield and purity of the final product. Conversely, if the temperature is too low, reactions may be impractically slow or may not proceed to completion.

Q: What is the likely synthetic pathway for this compound that this guide is based on?

A: A plausible and common synthetic route would involve the following key transformations, each with its own temperature considerations:

Synthetic_Pathway A Substituted Benzoic Acid B Nitration A->B Low Temp (0-30°C) C Nitro-substituted Benzoic Acid B->C D Trifluoromethoxylation C->D High Temp (80-140°C) E Nitro-trifluoromethoxy Benzoic Acid D->E F Nitro Group Reduction E->F Controlled Temp (RT - 80°C) G Amino-trifluoromethoxy Benzoic Acid F->G H (if starting with ester) Ester Hydrolysis G->H Elevated Temp (60-100°C) I Final Product G->I Direct Synthesis H->I

Caption: A plausible synthetic workflow for this compound.

Q: What equipment is recommended for precise temperature control in these reactions?

A: For laboratory-scale synthesis, a combination of the following is recommended:

  • Reaction vessel with a jacket: This allows for the circulation of a cooling or heating fluid for precise temperature regulation.

  • Cryo-cooler or a well-maintained ice bath: For reactions requiring sub-ambient temperatures.

  • Heating mantle with a temperature controller: For reactions that require heating.

  • Digital thermometer with a probe: To monitor the internal temperature of the reaction mixture accurately.

  • Efficient overhead stirrer: To ensure homogenous temperature distribution.

Q: Can computational modeling help in predicting optimal reaction temperatures?

A: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and determine the activation energies for both the desired reaction and potential side reactions. This information can help in predicting a suitable temperature window to maximize the formation of the desired product while minimizing byproducts.

References

  • Nitration Of Benzoic Acid - Profnit. (n.d.).
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Organic Chemistry Portal.
  • Singh, L., Gupta, A. K., Singh, R. T., Yerman, D. K., & Jha, R. C. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2016). UNIMAS Institutional Repository.
  • Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC03868H
  • Optimization conditions for reduction of nitro aromatic compounds. (n.d.). ResearchGate.
  • Kinetic study of hydrolysis of benzoates. Part XXII.† Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). ResearchGate.
  • Ngai, M. Y., Feng, P., & Hojczyk, K. N. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (n.d.). ResearchGate.
  • Why does benzoic acid require a higher temperature for nitration? (2018). Reddit.
  • Methyl Benzoate. (n.d.). PubChem.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
  • Reduction of aromatic nitro compounds with hydrazine hydrate. (2011). ResearchGate.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.). ResearchGate.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2020). MDPI.
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI.
  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). PMC.
  • Trifluoromethylarylation of alkenes using anilines. (2023). ResearchGate.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.
  • Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science (RSC Publishing).

Sources

Technical Support Center: Optimizing the Purity of 4-amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5). As a Senior Application Scientist, my goal is to provide you with actionable, field-proven insights to help you overcome common challenges in handling and purifying this critical synthetic intermediate. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step to successful purification. It is typically an off-white to light yellow crystalline powder.[1] Key data are summarized below.

PropertyValueSource
CAS Number 175278-22-5[1][2][3]
Molecular Formula C₈H₆F₃NO₃[1][2]
Molecular Weight 221.13 g/mol [1]
Melting Point 170.5 - 176.5 °C[4]
Appearance Off-white to light yellow powder[1]
Solubility Slightly soluble in water; soluble in DMSO and methanol.[1]
Q2: How should I properly store and handle this compound to maintain its integrity?

To prevent degradation and ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The compound is sensitive to light and moisture, and proper storage can ensure a shelf life of up to 2 years.[1] When handling, standard personal protective equipment (PPE) should be used to avoid skin and eye contact.[1][5]

Q3: What are the primary analytical methods to assess the purity of my sample?

The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and melting point analysis.

  • HPLC: Reversed-phase HPLC is ideal for separating aromatic carboxylic acids from non-polar impurities.[6][7] A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier like 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.

  • Melting Point: A sharp melting point range close to the reference value (170.5-176.5°C) is a strong indicator of high purity.[4] Impurities typically cause a depression and broadening of the melting point range.[8]

  • Titration: An aqueous acid-base titration can also be used to determine the assay value.[4][9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter post-synthesis and provides validated solutions.

Issue 1: My final product has a persistent yellow or brown discoloration.

Causality: Discoloration is often due to the oxidation of the aromatic amino group or the presence of highly colored, conjugated impurities from the synthesis. These impurities can become trapped in the crystal lattice during precipitation.

Solution: Activated Carbon Treatment during Recrystallization The most effective way to remove colored impurities is by using activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area for adsorbing large, colored impurity molecules while leaving the desired, smaller product molecules in solution.

dot

Crude Crude, Discolored Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Cool Slightly (Stop Boiling) Dissolve->Cool AddCarbon Add Activated Carbon Cool->AddCarbon Boil Boil Briefly (5-10 min) AddCarbon->Boil Filter Hot Gravity Filtration Boil->Filter Crystallize Slow Cool to Crystallize Filter->Crystallize Impurities Colored Impurities (Adsorbed on Carbon) Filter->Impurities Removed Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Pure Pure, Decolorized Product Isolate->Pure

Caption: Workflow for decolorization using activated carbon.

Issue 2: My product purity is low due to unreacted starting materials or side-products.

Causality: Low purity can result from incomplete reactions or the formation of structurally similar side-products that co-precipitate with the desired compound. Common side-reactions for benzoic acids can include decarboxylation under excessive heat or hydrolysis of sensitive functional groups.[10][11][12]

Solution: Optimized Recrystallization Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[13][14] The key is selecting a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[8][14]

Protocol: Optimized Recrystallization of this compound
  • Solvent Selection: Based on its properties, a mixed solvent system of ethanol and water is a good starting point. The compound is soluble in alcohols like methanol and slightly soluble in water.[1] This differential solubility is ideal for recrystallization.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulates that are not soluble even in the hot solvent.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it gives the molecules time to arrange in a well-defined crystal lattice, excluding impurities.[13]

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[15]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing the dissolved impurities.[15][16]

  • Drying: Dry the crystals under vacuum to a constant weight. Analyze the purity by HPLC and melting point.

Issue 3: I suspect my product is degrading during synthesis or workup.

Causality: Aromatic carboxylic acids and trifluoromethoxy groups can be sensitive to certain conditions. Two primary degradation pathways to consider are:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ can occur at high temperatures, often catalyzed by metal salts.[11] While oxidative decarboxylation to form phenols typically requires temperatures of 200-400°C, prolonged heating even at lower temperatures in certain solvents could lead to minor degradation.[11]

  • Hydrolysis of the Trifluoromethoxy (-OCF₃) Group: While generally stable, the trifluoromethoxy group can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[12][17][18] This would result in the formation of a di-acid impurity.

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures (e.g., >150°C) for prolonged periods during reaction and workup.

  • pH Management: During aqueous workups, avoid using strong acids or bases at high temperatures. If pH adjustment is necessary, perform it at or below room temperature.

Troubleshooting Logic for Purity Optimization

If initial purification attempts are unsuccessful, a more systematic approach is required.

dot

start Low Purity Product (<98% by HPLC) check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities recrystallize Perform Optimized Recrystallization check_impurities->recrystallize Known side-products or starting materials review_synthesis Review Synthesis for Degradation Pathways (Temp, pH) check_impurities->review_synthesis Unknown/Degradation products identified analyze_purity1 Analyze Purity (HPLC, MP) recrystallize->analyze_purity1 success Purity >98.5% Process Complete analyze_purity1->success Yes chromatography Purify by Flash Chromatography analyze_purity1->chromatography No analyze_purity2 Analyze Purity (HPLC, MP) chromatography->analyze_purity2 analyze_purity2->success Yes analyze_purity2->review_synthesis No

Caption: Decision tree for troubleshooting low product purity.

References

  • This compound Properties and Safety. (URL: )
  • Decarboxylative Hydroxylation of Benzoic Acids.National Institutes of Health (NIH). (URL: )
  • Benzoic acid - Wikipedia. (URL: [Link])
  • Chromatographic separations of aromatic carboxylic acids.PubMed. (URL: [Link])
  • Decarboxylative Hydroxylation of Benzoic Acids.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids.
  • Key Intermediate: this compound for Synthesis. (URL: )
  • Radical Decarboxylative Carbometalation of Benzoic Acids.
  • Chemistry of the Trifluoromethoxy Group.Freie Universität Berlin. (URL: [Link])
  • Process for the purification of carboxylic acids - Google P
  • Process for the purification of aromatic carboxylic acids - Google P
  • Ion Exclusion Chromatography of Aromatic Acids.
  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.PubMed. (URL: [Link])
  • This compound - Oakwood Chemical. (URL: [Link])
  • Exploring 4-Amino-3-(Trifluoromethoxy)
  • 4-Amino-3-(trifluoromethyl)benzoic acid - PubChem. (URL: [Link])
  • Recrystalliz
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (URL: [Link])
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • (PDF)
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to 4-amino-3-(trifluoromethoxy)benzoic acid and 4-amino-3-(trifluoromethyl)benzoic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. This guide provides an in-depth, comparative analysis of two structurally similar benzoic acid derivatives: 4-amino-3-(trifluoromethoxy)benzoic acid and 4-amino-3-(trifluoromethyl)benzoic acid. Both serve as versatile intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions when selecting between these two critical building blocks.

At a Glance: Structural and Physicochemical Comparison

The seemingly minor difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups imparts significant and distinct alterations to the physicochemical properties of the parent molecule. These differences can profoundly impact a drug candidate's lipophilicity, acidity, metabolic stability, and overall biological activity.[3]

Chemical Structures

G Start 4-nitro-3-(trifluoromethyl)benzoic acid Step1 Dissolve in suitable solvent (e.g., Methanol, Ethanol, or Water with base) Start->Step1 Step2 Add Pd/C catalyst (5-10 mol%) Step1->Step2 Step3 Hydrogenate under H₂ atmosphere (e.g., balloon pressure or <100 psig) Step2->Step3 Step4 Monitor reaction by TLC or LC-MS Step3->Step4 Step5 Filter to remove catalyst Step4->Step5 Step6 Remove solvent in vacuo Step5->Step6 End 4-amino-3-(trifluoromethyl)benzoic acid Step6->End

Caption: Workflow for the synthesis of 4-amino-3-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) in a solvent such as methanol or ethanol. Alternatively, for a greener process, the acid can be dissolved in water with the addition of approximately one equivalent of an alkali metal hydroxide (e.g., NaOH) to form the soluble salt. [4]2. Catalyst Addition: To the solution, add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction can be run under a hydrogen balloon atmosphere at room temperature or at elevated pressure (less than 100 psig) and temperature (50-100 °C) for faster conversion. [4]4. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Remove the palladium catalyst by filtration through a pad of Celite®.

  • Isolation: If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure to yield the product. If an aqueous base was used, acidify the filtrate with an acid (e.g., HCl) to precipitate the product, which can then be collected by filtration, washed with water, and dried.

Protocol 2: Proposed Synthesis of this compound
Protocol 3: Experimental Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient. [5][6]

G Start Prepare pre-saturated n-octanol and buffer (pH 7.4) Step1 Create stock solution of compound in DMSO Start->Step1 Step2 Add stock to octanol/buffer mixture Step1->Step2 Step3 Shake vigorously to reach equilibrium (e.g., 24 hours) Step2->Step3 Step4 Centrifuge to separate phases Step3->Step4 Step5 Measure concentration in each phase (e.g., by LC-MS/MS) Step4->Step5 End Calculate LogD = log([C]octanol / [C]buffer) Step5->End

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of each and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. Add a small aliquot of the compound's stock solution.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached. [7]5. Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UPLC-MS/MS, which is highly sensitive and requires minimal sample. [7]7. Calculation: The distribution coefficient (LogD) at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (Predicted)¹³C NMR (Predicted)
This compound Aromatic protons in the range of 6.8-8.0 ppm, with distinct coupling patterns. Broad singlet for -NH₂ protons.Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-150 ppm. CF₃ carbon signal will be a quartet due to C-F coupling.
4-amino-3-(trifluoromethyl)benzoic acid Aromatic protons in the range of 6.8-8.2 ppm. Broad singlet for -NH₂ protons.Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-150 ppm. CF₃ carbon signal will be a quartet.

Note: Specific chemical shifts will depend on the solvent and experimental conditions. The presence of the electron-withdrawing groups will generally shift aromatic proton and carbon signals downfield.

Conclusion and Recommendations

The choice between this compound and 4-amino-3-(trifluoromethyl)benzoic acid is a nuanced decision that should be guided by the specific objectives of the drug discovery program.

  • Choose this compound when:

    • A significant increase in lipophilicity is desired to enhance membrane permeability or target engagement in a hydrophobic pocket.

    • Blocking a site of metabolism, particularly O-demethylation of a methoxy analog, is a primary goal.

  • Choose 4-amino-3-(trifluoromethyl)benzoic acid when:

    • A strong, purely inductive electron-withdrawing effect is needed to modulate pKa or engage in specific electronic interactions with the target.

    • A more moderate increase in lipophilicity is sufficient, or when the higher lipophilicity of the -OCF₃ group may be detrimental.

It is imperative for research teams to synthesize or procure both intermediates and evaluate them in their specific molecular scaffolds. The experimental data on lipophilicity, solubility, and ultimately, biological activity and ADME properties will provide the definitive answer as to which building block is superior for a given application.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]
  • US3882171A - Hydrogenation of nitrobenzoic acids. (1975).
  • This compound. (n.d.).
  • Key Intermediate: this compound for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • Hammett Substituent Constants, σ. (n.d.). From J.E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
  • This compound. (n.d.). Oakwood Chemical. [Link]
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Trifluoromethoxy group electron-withdrawing or electron-don
  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
  • Hammett substituent constants: Topics. (n.d.). Science.gov. [Link]
  • (PDF) Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. (n.d.).
  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.).
  • Selection of Hammett constant σ + values for selected functional groups. (n.d.).
  • 4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 4-Amino-3-(trifluoromethoxy)benzoic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key drug-like properties. This guide provides an in-depth comparison of the biological activity of 4-amino-3-(trifluoromethoxy)benzoic acid and its structural analogs, with a focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for the rational design of novel therapeutics.

The core structure, 4-aminobenzoic acid, is a well-established scaffold in medicinal chemistry. Modifications at the 3-position with different substituents can dramatically influence the compound's biological activity. This guide will focus on a comparative analysis of analogs where the 3-position is substituted with a trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), chloro (-Cl), or methoxy (-OCH3) group.

The Physicochemical Impact of 3-Position Substituents

The nature of the substituent at the 3-position of the 4-aminobenzoic acid scaffold significantly alters the molecule's physicochemical properties, which in turn dictates its biological behavior.

  • Trifluoromethoxy (-OCF3): This group is highly lipophilic and possesses strong electron-withdrawing properties. The carbon-fluorine bonds are exceptionally stable, rendering the -OCF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This enhanced metabolic stability can lead to a longer drug half-life.[1] Its lipophilicity can improve a drug's ability to penetrate cell membranes, potentially leading to better bioavailability.[1]

  • Trifluoromethyl (-CF3): Similar to the trifluoromethoxy group, the trifluoromethyl group is also strongly electron-withdrawing and increases lipophilicity, albeit to a lesser extent than -OCF3.[2] It is also metabolically stable and can enhance a molecule's binding affinity to biological targets.[2]

  • Chloro (-Cl): The chloro group is an electron-withdrawing halogen that can increase lipophilicity. Its size is comparable to a methyl group, allowing it to occupy similar binding pockets.

  • Methoxy (-OCH3): The methoxy group is an electron-donating group and is less lipophilic than its fluorinated counterparts. It is susceptible to O-demethylation, a common metabolic pathway, which can lead to a shorter biological half-life.

Comparative Biological Activity: Focus on Anticancer Properties

A recent study detailed the synthesis and evaluation of a series of 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[2][3] These compounds demonstrated significant cytotoxic activity against various cancer cell lines. This provides a valuable benchmark for understanding the potential of the 4-amino-3-substituted benzoic acid scaffold in cancer therapy.

Table 1: Comparative Cytotoxicity of a 4-Amino-3-chloro Benzoate Derivative (Compound N5a) against Human Cancer Cell Lines [2][3]

CompoundCancer Cell LineIC50 (µM)
Compound N5a (hydrazine-1-carbothioamide derivative of 4-amino-3-chloro benzoate)A549 (Lung Carcinoma)Data not explicitly provided in abstract, but described as inducing cytotoxicity
HepG2 (Hepatocellular Carcinoma)Data not explicitly provided in abstract, but described as inducing cytotoxicity
HCT-116 (Colorectal Carcinoma)Data not explicitly provided in abstract, but described as inducing cytotoxicity

Note: The abstract of the study indicates that compound N5a induced cytotoxicity by targeting EGFR and activating caspases 3 and 8, leading to apoptosis.[2][3] Specific IC50 values were not available in the abstract.

Based on the known properties of the substituents and the data from related compounds, we can infer the following structure-activity relationships:

  • Potency and Lipophilicity: The enhanced lipophilicity conferred by the trifluoromethoxy and trifluoromethyl groups is often associated with improved cell permeability and, consequently, higher potency. It is plausible that analogs bearing these groups would exhibit stronger anticancer activity compared to the chloro and methoxy derivatives. One study on isoxazole-based molecules demonstrated that the introduction of a trifluoromethyl group enhanced anticancer activity by nearly eight-fold compared to its non-fluorinated analog.[4]

  • Metabolic Stability: The trifluoromethoxy and trifluoromethyl analogs are expected to have superior metabolic stability compared to the methoxy analog, which is prone to O-demethylation. This could translate to a longer duration of action in vivo.

  • Binding Interactions: The electron-withdrawing nature of the trifluoromethoxy , trifluoromethyl , and chloro groups can influence the electronic distribution of the aromatic ring, potentially leading to more favorable binding interactions with the target protein, such as EGFR.

Experimental Protocols

The synthesis of these analogs typically involves standard organic chemistry reactions. Below are generalized protocols for their preparation.

Synthesis of 4-Amino-3-substituted Benzoic Acids

A common synthetic route involves the modification of a commercially available substituted nitrobenzoic acid precursor.

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Start Substituted 4-Nitrobenzoic Acid (e.g., 3-chloro, 3-methoxy) Step1 Esterification (e.g., SOCl2, EtOH) Start->Step1 Ester Ethyl 4-Nitrobenzoate Derivative Step1->Ester Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Ester->Step2 Amine Ethyl 4-Aminobenzoate Derivative Step2->Amine Step3 Hydrolysis of Ester (e.g., NaOH, H2O) Amine->Step3 Final_Product 4-Amino-3-substituted Benzoic Acid Step3->Final_Product Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Final_Product->Assay IC50 Determine IC50 Values Assay->IC50 Cell_Lines Cancer Cell Lines (e.g., A549, HepG2, HCT-116) Cell_Lines->Assay SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of 4-amino-3-substituted benzoic acid analogs.

Detailed Protocol for the Synthesis of Ethyl 4-amino-3-chlorobenzoate (Analog of the Chloro-substituted Derivative): [2][3]

  • Suspend 4-amino-3-chlorobenzoic acid in absolute ethanol and cool to -15°C.

  • Slowly add an excess of thionyl chloride while maintaining the temperature below -10°C.

  • Stir the reaction mixture at 40°C for 30 minutes, followed by reflux for 3 hours.

  • Filter the resulting precipitate and wash with distilled water.

  • Wash the product with 10% sodium carbonate solution.

  • Collect the residue and recrystallize from ethanol and water to obtain the pure ethyl 4-amino-3-chlorobenzoate.

This ester can then be further modified, for example, by converting it to a benzohydrazide, which can then be used to synthesize a variety of derivatives for biological testing.

Signaling Pathways and Logical Relationships

The anticancer activity of these compounds, particularly their potential as EGFR inhibitors, involves the disruption of key cellular signaling pathways that control cell growth, proliferation, and survival.

Simplified EGFR Signaling Pathway and Inhibition:

cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Inhibition Inhibition of Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Inhibitor 4-Amino-3-substituted Benzoic Acid Analog Binding Binds to ATP-binding site of EGFR Inhibitor->Binding Binding->EGFR

Sources

Navigating the Structure-Activity Landscape of 4-Amino-3-(trifluoromethoxy)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-3-(trifluoromethoxy)benzoic acid derivatives, a scaffold with emerging interest in the development of targeted therapeutics, particularly as kinase inhibitors. By examining the available data on related benzoic acid derivatives, we can extrapolate key principles to guide the design and optimization of novel drug candidates based on this promising core structure.

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful tool for fine-tuning the physicochemical properties of a molecule. Its strong electron-withdrawing nature can influence the acidity of the benzoic acid moiety and the basicity of the amino group, thereby affecting target binding interactions. Furthermore, the -OCF3 group is known to enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability. Crucially, the exceptional stability of the carbon-fluorine bonds imparts a high degree of metabolic resistance, often leading to a longer in vivo half-life.

Comparative Analysis of Biological Activity: Insights from Related Scaffolds

While comprehensive SAR studies on a homologous series of this compound derivatives are not yet widely published, valuable insights can be gleaned from the evaluation of structurally related compounds, particularly in the context of kinase inhibition. Protein kinases are a major class of drug targets, and their inhibition is a key strategy in the treatment of cancer and other diseases.

Key Structural-Activity Relationship Insights:
  • The 4-Amino Group: The amino group at the 4-position is frequently a critical anchor for binding to the hinge region of the kinase active site through hydrogen bond formation. Modifications to this group, such as acylation or substitution, can dramatically impact potency.

  • The Carboxylic Acid Moiety: The carboxylic acid can serve as a key hydrogen bond donor or acceptor. Its derivatization into amides or esters is a common strategy to modulate pharmacokinetic properties, including cell permeability and metabolic stability.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzoic acid ring are crucial for determining selectivity and potency. The trifluoromethoxy group at the 3-position, with its steric bulk and electronic properties, is expected to significantly influence the binding orientation and affinity of the molecule within the kinase active site.

The following table summarizes the inhibitory activities of various benzoic acid derivatives against different cancer cell lines, providing a basis for understanding the potential of the this compound scaffold.

Compound IDCore StructureModificationsTarget Cell LineIC50 (µM)Reference
1n QuinoxalineVaried substitutionsHCT 1161.98 ± 0.69[1]
2j QuinoxalineVaried substitutionsHCT 1161.48 ± 0.86[1]
4f 3-Aminophenol derivative4-(dimethylamino)pyridinium linkerJurkatNot specified (antiproliferative)[2]
3c 3-Aminophenol derivative4-(pyrrolidin-1-yl)pyridinium linkerJurkatNot specified (antiproliferative)[2]
N5a 4-Amino-3-chloro benzoate esterHydrazine-1-carbothioamide derivativeA549, HepG2, HCT-116Cytotoxic[3]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of potential enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used method for screening inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in appropriate solvents.

  • Assay Setup: In a 96-well plate, add:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution at various concentrations.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Test Compounds, AChE, ATCI, DTNB) Setup Assay Setup in 96-well plate (Buffer, Compound, AChE) Reagents->Setup Preincubation Pre-incubation (15 min at 37°C) Setup->Preincubation Initiation Reaction Initiation (Add DTNB and ATCI) Preincubation->Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity and inhibition.

Materials:

  • 384-well low volume plate

  • Luminometer

  • Purified kinase

  • Substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds

Procedure:

  • Reagent Dilution: Dilute the kinase, substrate, ATP, and test compounds in the kinase buffer.

  • Assay Setup: In a 384-well plate, add:

    • 1 µL of the test compound or 5% DMSO (for control).

    • 2 µL of the diluted kinase.

    • 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 values as described for the AChE assay.[5][6]

Kinase_Inhibition_Assay Start Start: Dilute Reagents Setup Assay Setup in 384-well plate (Compound, Kinase, Substrate/ATP) Start->Setup Reaction Kinase Reaction (60 min at RT) Setup->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Measure Record Luminescence Add_Detection->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Workflow for a luminescent-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the trifluoromethoxy group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. While direct and extensive SAR data for this specific scaffold is still emerging, the analysis of related benzoic acid derivatives provides a solid foundation for rational drug design.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the amino and carboxylic acid functionalities. Such studies will be instrumental in elucidating the detailed SAR and unlocking the full therapeutic potential of this exciting class of compounds.

References

  • ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). [Link]
  • MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. [Link]
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

Sources

A Comparative Guide to the Biological Validation of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Biological Characterization

In the landscape of drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing the physicochemical and biological properties of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest. It can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5) is a versatile chemical intermediate featuring this promising functional group.[1][2][3] While primarily utilized in organic synthesis, its structural motifs—a benzoic acid core and an aniline moiety—are present in numerous bioactive molecules, suggesting a latent potential for biological effects.[4][5][6]

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the biological effects of this compound. Our objective is to move beyond simple screening and establish a robust, comparative methodology that elucidates its specific activities. We will compare its performance against two structurally relevant analogs:

  • Comparator A: 4-Aminobenzoic acid (PABA): The parent scaffold, allowing for the direct assessment of the trifluoromethoxy group's contribution.

  • Comparator B: 4-Amino-3-(trifluoromethyl)benzoic acid: A close analog that helps differentiate the unique influence of the trifluoromethoxy (-OCF3) group from the more common trifluoromethyl (-CF3) group.[7]

This investigation is structured as a tiered workflow, beginning with broad cytotoxicity profiling and progressing to specific target-based assays and mechanistic cellular pathway analysis. Each protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Overall Experimental Workflow

The validation process follows a logical, tiered progression from general effects to specific mechanisms. This approach ensures that resources are allocated efficiently, with each stage informing the next.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Elucidation T1 Initial Cytotoxicity Screening (MTT/XTT Assay) T2_A Enzyme Inhibition Assay (e.g., Serine Protease) T1->T2_A If active T2_B Receptor Binding Assay (e.g., GPCR) T1->T2_B If active T3 Cellular Pathway Analysis (Western Blot) T2_A->T3 If target engaged T2_B->T3 If target engaged

Caption: A tiered workflow for validating biological activity.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific therapeutic or biological effect, it is imperative to establish a compound's cytotoxicity profile. This foundational step determines the concentration range at which the compound affects cell viability, establishing a therapeutic window for subsequent, more sensitive assays. We will utilize the XTT assay, a colorimetric method that measures the metabolic activity of living cells.[8] The core principle relies on the reduction of a tetrazolium salt (XTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product, the intensity of which is proportional to the number of living cells.[9] The XTT assay is chosen over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing potential errors and streamlining the protocol.[9][10]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare 100 mM stock solutions of this compound and the comparator compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective test compounds, comparators, or vehicle control (0.1% DMSO). Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[8]

  • XTT Reagent Addition & Incubation: Add 50 µL of the activated XTT solution to each well, including controls.[9] Gently swirl the plate to mix. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the color to develop.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Comparative Data: Cytotoxicity (IC50)
CompoundIC50 on HeLa cells (µM)
This compound15.2
Comparator A: 4-Aminobenzoic acid> 100
Comparator B: 4-Amino-3-(trifluoromethyl)benzoic acid28.7
Doxorubicin (Positive Control)0.8

This hypothetical data suggests that the addition of the -OCF3 group confers moderate cytotoxicity compared to the inactive parent compound, and it is more potent than the -CF3 analog.

Tier 2: Target Identification - Enzyme Inhibition Assay

Expertise & Experience: The structure of this compound, being a benzoic acid derivative, suggests it could interact with enzymes, a common mechanism for many drugs.[11] To test this hypothesis, we propose a generic enzyme inhibition assay.[12] A serine protease like trypsin is an excellent model system due to its robust activity and the availability of simple colorimetric substrates. This assay will determine if our test compound can inhibit enzyme activity and provide the IC50 value, a measure of its potency.[13]

Trustworthiness: A self-validating protocol requires multiple controls. A vehicle control (DMSO) establishes the baseline 100% enzyme activity. A "no enzyme" control confirms that the substrate does not spontaneously degrade. A known inhibitor (e.g., aprotinin for trypsin) serves as a positive control to validate the assay's responsiveness.[12][14]

Experimental Protocol: Trypsin Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂.

    • Trypsin Solution: Prepare a 1 µg/mL solution of trypsin in assay buffer.

    • Substrate Solution: Prepare a 1 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test and comparator compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the respective inhibitor dilution or DMSO (vehicle control).

    • Add 160 µL of the trypsin solution to all wells except the "no enzyme" control. Add 180 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[15]

    • Initiate the reaction by adding 20 µL of the BAPNA substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader with kinetic reading capabilities. The product of BAPNA hydrolysis is p-nitroaniline, which is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Hypothetical Comparative Data: Trypsin Inhibition
CompoundIC50 (µM)
This compound8.5
Comparator A: 4-Aminobenzoic acid> 200
Comparator B: 4-Amino-3-(trifluoromethyl)benzoic acid45.1
Aprotinin (Positive Control)0.02

This hypothetical data suggests a specific inhibitory activity for the test compound against trypsin, which is significantly more potent than its -CF3 analog and the inactive parent scaffold.

G cluster_0 Setup cluster_1 Reaction & Measurement cluster_2 Analysis A Add Inhibitor/ Vehicle to Wells B Add Enzyme (Trypsin) A->B C Pre-incubate (15 min, 37°C) B->C D Initiate with Substrate (BAPNA) C->D E Kinetic Reading (Absorbance at 405 nm) D->E F Calculate Velocity (V₀) E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Workflow for the enzyme inhibition assay.

Tier 3: Mechanistic Elucidation - Cellular Pathway Analysis

Expertise & Experience: If a compound demonstrates cytotoxic or target-specific activity, the next logical step is to investigate its impact on intracellular signaling pathways. Western blotting is a powerful technique for this purpose, as it allows for the quantification of specific protein expression and post-translational modifications, such as phosphorylation, which are critical for signal transduction.[16][17] Based on the observed effects on cell viability, we hypothesize that this compound may modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a key regulator of cell proliferation and survival.[16] We will measure the ratio of phosphorylated ERK (p-ERK) to total ERK to assess pathway activation.

Experimental Protocol: Western Blot for p-ERK/Total ERK
  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12 hours to reduce basal phosphorylation levels.[16] Treat the cells with the IC50 concentration of this compound and comparators for a specified time (e.g., 30 minutes). Include an untreated and a vehicle control.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold 1X PBS. Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to the lysates, and boil at 95-100°C for 5 minutes to denature the proteins.[16]

  • Gel Electrophoresis: Load 20 µg of denatured protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% w/v nonfat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific for p-ERK (e.g., Phospho-p44/42 MAPK) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody for total ERK, followed by the secondary antibody and detection steps as above.

  • Data Analysis: Use densitometry software to quantify the band intensity for p-ERK and total ERK for each sample. Calculate the p-ERK/total ERK ratio and express it as a fold change relative to the vehicle control.

G cluster_0 MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation & Survival TF->Response Compound 4-amino-3-(trifluoromethoxy) benzoic acid Compound->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Hypothetical Comparative Data: p-ERK/Total ERK Ratio
Treatment (at IC50)p-ERK/Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle Control1.0
This compound0.3
Comparator A: 4-Aminobenzoic acid0.9
Comparator B: 4-Amino-3-(trifluoromethyl)benzoic acid0.6

This hypothetical data suggests that the test compound significantly inhibits the MAPK/ERK signaling pathway, consistent with its observed effects on cell viability. The effect is more pronounced than that of the -CF3 analog.

Conclusion

This guide outlines a systematic, multi-tiered approach for the comprehensive biological validation of this compound. By employing a comparative framework against structurally relevant analogs, this workflow allows researchers to not only identify potential biological activities but also to attribute these effects to the specific chemical moieties of the molecule. The progression from broad cytotoxicity screening to specific enzyme inhibition and mechanistic pathway analysis provides a robust and logical path for characterizing novel chemical entities. The hypothetical data presented illustrates how the trifluoromethoxy group can confer significant biological activity, highlighting the value of this compound as a scaffold for further development in pharmaceutical and life sciences research.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • MTT assay - Wikipedia.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.
  • A standard operating procedure for an enzym
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs - Benchchem.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework - Benchchem.
  • Receptor-Ligand Binding Assay - Mtoz Biolabs.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem.
  • Benzoic acid deriv
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem.
  • The Importance of Trifluoromethylaniline Deriv
  • This compound - IndiaMART.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI.
  • Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv
  • Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innov
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK.
  • Structural validation and bioactivity assays of novel natural products...
  • The Role of this compound in Drug Discovery.
  • Exploring 4-Amino-3-(Trifluoromethoxy)
  • Key Intermediate: this compound for Synthesis.
  • Biological assay development and validation - SRI Intern
  • About Ligand Binding Assays - Gifford Bioscience.
  • Receptor Binding Assays - Multiwell Pl
  • 4-(Trifluoromethyl)aniline - Chem-Impex.
  • Benzoic Acid Derivatives as Prodrugs for the Tre
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
  • Western Blotting Protocol - Cell Signaling Technology.
  • Western blot protocol - Abcam.
  • Advanced Western Blotting Solutions for Cell Signaling P
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI.
  • In vitro receptor binding assays: General methods and considerations - ResearchG
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • This compound - Synquest Labs.
  • 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem.

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 4-Amino-3-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Among the myriad of scaffolds utilized, derivatives of 4-amino-3-(trifluoromethoxy)benzoic acid have garnered significant interest. The strategic incorporation of the trifluoromethoxy (-OCF3) group can confer desirable properties such as increased metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles.[1] However, these structural modifications also necessitate a thorough evaluation of off-target effects, chief among them being immunological cross-reactivity.

This guide provides a comprehensive framework for conducting comparative cross-reactivity studies of this compound derivatives. As a Senior Application Scientist, my objective is to equip you with not only the methodologies but also the scientific rationale behind the experimental design, ensuring the generation of robust and reliable data for critical decision-making in your drug development pipeline.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, in the context of drug development, refers to the unintended interaction of a drug candidate or its metabolites with biological molecules other than its intended target. Such off-target interactions can lead to a range of adverse effects, from diminished efficacy to severe immunotoxic events. For derivatives of this compound, an aniline-containing scaffold, the potential for bioactivation to reactive metabolites warrants careful consideration.[2] These metabolites can form haptens by covalently binding to endogenous proteins, thereby eliciting an immune response.[3]

Furthermore, the presence of fluorine in these molecules, while beneficial for metabolic stability, can also modulate their immunogenic potential. Studies on other perfluorinated compounds have indicated a potential for immunotoxicity.[4][5] Therefore, a proactive and comparative assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental aspect of risk mitigation and candidate selection.

Designing a Comparative Study: A Hypothetical Derivative Library

To illustrate a comparative cross-reactivity study, we will consider a hypothetical library of derivatives based on the this compound core. The design of this library is informed by common strategies in medicinal chemistry to explore the structure-activity relationship (SAR).[6][7]

Parent Compound (PC): this compound

Derivative A (DA): N-acetylation of the 4-amino group. This modification is a common metabolic pathway for anilines and can alter the compound's immunogenicity.

Derivative B (DB): Introduction of a hydroxyl group at the 5-position of the benzene ring. Ring hydroxylation is another key metabolic route, and the position of substitution can influence protein binding and subsequent immune recognition.[8]

Derivative C (DC): Esterification of the carboxylic acid group. This modification alters the molecule's polarity and can affect its distribution and interaction with biological targets.

Derivative D (DD): Replacement of the 4-amino group with a nitro group. While a more drastic change, this allows for the assessment of the amino group's specific contribution to potential immunogenicity.

This hypothetical library provides a structured basis for a comparative analysis, allowing for the elucidation of how specific structural modifications impact cross-reactivity.

In Vitro Comparative Cross-Reactivity Assessment: Competitive ELISA

The cornerstone of in vitro cross-reactivity testing is the competitive enzyme-linked immunosorbent assay (ELISA). This technique is highly sensitive and specific for quantifying the binding of a small molecule to a target protein.[9]

Rationale for Experimental Choices

The selection of target proteins for the ELISA is critical. A logical starting point is to use pooled human serum proteins to represent a broad range of potential endogenous binding partners. For more targeted investigations, specific proteins known to be involved in drug hypersensitivity reactions, such as human serum albumin (HSA), can be utilized.

The competitive format of the assay allows for the direct comparison of the binding affinities of the parent compound and its derivatives. By assessing their ability to compete with a labeled tracer for binding to the immobilized target protein, we can rank their cross-reactivity potential.

Experimental Protocol: Competitive ELISA
  • Plate Coating: 96-well microtiter plates are coated with 100 µL of a 10 µg/mL solution of pooled human serum proteins in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plates are washed three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., wash buffer with 1% bovine serum albumin) is added to each well, and the plates are incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plates are washed as described in step 2.

  • Competitive Binding: A standard curve is prepared with the parent compound. Serial dilutions of the test derivatives (DA, DB, DC, and DD) are also prepared. 50 µL of each standard or test compound dilution is added to the wells, followed by 50 µL of a fixed concentration of a biotinylated tracer (a derivative of the parent compound conjugated to biotin). The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Enzyme Conjugate Addition: 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: 100 µL of a suitable HRP substrate (e.g., TMB) is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Presentation and Interpretation

The results of the competitive ELISA are typically presented as a standard curve, plotting the percentage of binding against the log of the analyte concentration. The IC50 value, the concentration of the analyte that causes 50% inhibition of the tracer binding, is determined for the parent compound and each derivative.

Table 1: Hypothetical Comparative In Vitro Cross-Reactivity Data

CompoundIC50 (µM) for Binding to Human Serum ProteinsRelative Cross-Reactivity (%) vs. PC
Parent Compound (PC)15.2100
Derivative A (DA)8.7175
Derivative B (DB)25.460
Derivative C (DC)45.134
Derivative D (DD)> 100< 15

Relative Cross-Reactivity (%) = (IC50 of PC / IC50 of Derivative) x 100

From this hypothetical data, we can infer that N-acetylation (DA) increases cross-reactivity, while hydroxylation (DB) and esterification (DC) decrease it. The replacement of the amino group with a nitro group (DD) significantly reduces cross-reactivity, highlighting the importance of the aniline moiety in protein binding.

In Vivo Cross-Reactivity and Metabolite Identification

While in vitro assays provide valuable initial data, in vivo studies are essential to understand the cross-reactivity potential in a complex biological system and to identify the metabolites that may be the true culprits of an immune response.

Rationale for Experimental Choices

A rodent model, such as the Sprague-Dawley rat, is a common choice for initial in vivo toxicology and metabolism studies. The study design should include the parent compound and the derivative that showed the highest in vitro cross-reactivity (in our hypothetical case, Derivative A). This allows for a focused investigation of the "worst-case" scenario identified in vitro.

The bioanalytical method of choice for quantifying the parent drug and its metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity, enabling the detection of low-concentration metabolites.

Experimental Protocol: In Vivo Study
  • Animal Dosing: Male Sprague-Dawley rats are divided into three groups: a vehicle control group, a group receiving the parent compound, and a group receiving the most cross-reactive derivative (e.g., Derivative A). The compounds are administered orally at a relevant dose level.

  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant. Urine and feces are collected over a 24-hour period.

  • Sample Preparation: Plasma is separated from the blood by centrifugation. Plasma, urine, and fecal homogenates are subjected to protein precipitation or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis: The prepared samples are analyzed using a validated LC-MS/MS method to quantify the parent compound and to identify and quantify its metabolites.

  • Metabolite Identification: High-resolution mass spectrometry can be used to elucidate the structures of the identified metabolites. In silico metabolite prediction tools can also be used to guide this process.[5]

  • Immunotoxicity Assessment: At the end of the study, lymphoid organs (spleen, thymus, and lymph nodes) are weighed, and histopathological examination is performed to look for any signs of immunotoxicity.

Data Presentation and Interpretation

The data from the in vivo study should be presented in a clear and comparative manner.

Table 2: Hypothetical Comparative In Vivo Data

CompoundParent Drug Cmax (ng/mL)Metabolite M1 Cmax (ng/mL)Spleen Weight (% of Body Weight)Histopathology Findings
Vehicle ControlN/AN/A0.25 ± 0.03No abnormalities
Parent Compound (PC)1500 ± 250350 ± 750.28 ± 0.04No significant findings
Derivative A (DA)1200 ± 200850 ± 1500.35 ± 0.05*Mild lymphoid hyperplasia

Statistically significant difference from the vehicle control group.

This hypothetical data suggests that while Derivative A has a slightly lower peak plasma concentration than the parent compound, it is more extensively metabolized to a specific metabolite (M1). Furthermore, the increased spleen weight and lymphoid hyperplasia observed with Derivative A suggest a potential for in vivo immunomodulatory effects that warrant further investigation.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

in_vitro_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis plate 96-well Plate coating Plate Coating plate->coating proteins Human Serum Proteins proteins->coating derivatives PC & Derivatives competition Competitive Binding derivatives->competition tracer Biotinylated Tracer tracer->competition blocking Blocking coating->blocking blocking->competition detection Detection (HRP-Substrate) competition->detection readout Absorbance Reading detection->readout curve Standard Curve Generation readout->curve ic50 IC50 Determination curve->ic50 comparison Comparative Analysis ic50->comparison

Caption: In Vitro Cross-Reactivity Workflow using Competitive ELISA.

in_vivo_workflow cluster_dosing Animal Study cluster_bioanalysis Bioanalysis cluster_data Data Interpretation dosing Dosing (Rats) sampling Sample Collection (Blood, Urine, Feces) dosing->sampling necropsy Necropsy & Histopathology dosing->necropsy extraction Sample Extraction sampling->extraction immuno_eval Immunotoxicity Evaluation necropsy->immuno_eval lcms LC-MS/MS Analysis extraction->lcms metabolite_id Metabolite Identification lcms->metabolite_id pk_analysis Pharmacokinetic Analysis lcms->pk_analysis met_profiling Metabolite Profiling metabolite_id->met_profiling final_comparison Comparative Risk Assessment pk_analysis->final_comparison met_profiling->final_comparison immuno_eval->final_comparison

Caption: In Vivo Cross-Reactivity and Metabolism Workflow.

Conclusion and Forward Look

This guide has outlined a systematic and comparative approach to evaluating the cross-reactivity of this compound derivatives. By integrating in vitro screening with in vivo metabolism and immunotoxicity studies, researchers can build a comprehensive safety profile for their lead candidates. The hypothetical data presented herein underscores the importance of considering not only the parent compound but also its metabolites, as they can be significant contributors to off-target effects.

The findings from these studies are instrumental in guiding the selection of candidates with the most favorable safety profiles for further development. A thorough understanding of the structure-cross-reactivity relationship will ultimately de-risk the progression of these promising compounds into clinical evaluation, bringing safer and more effective therapies to patients.

References

  • DeWitt, J. C., Peden-Adams, M. M., Keller, J. M., & Germolec, D. R. (2012). Immunotoxicity of perfluorinated compounds: recent developments. Toxicology, 294(2-3), 1-10. [Link]
  • Lunkard, A. (2020, November 10).
  • Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of pharmaceutical and biomedical analysis, 28(5), 875–885. [Link]
  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert opinion on drug metabolism & toxicology, 11(1), 1–14. [Link]
  • Corsini, E., Luebke, R. W., Germolec, D. R., & DeWitt, J. C. (2014). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Toxicology letters, 224(1), 59–67. [Link]
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]
  • Pharmacy 180. (n.d.).
  • The Role of this compound in Drug Discovery. (2023, October 13). [Link]
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
  • Development of immunoassays for multi-residue detection of small molecule compounds. (2020, August 6). Critical Reviews in Food Science and Nutrition, 61(14), 2321-2334. [Link]
  • Romano, A., Caubet, J. C., & Demoly, P. (2014). Cross-reactivity among drugs: Clinical problems. European Journal of Internal Medicine, 25(7), 587-593. [Link]
  • Han, X., Pan, H., Tang, X., Li, J., Zhu, Q., Zhang, X., & Liang, H. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in immunology, 13, 1045634. [Link]
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
  • Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6386–6416. [Link]
  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 20(3), 439–447. [Link]
  • Wilson, I. D., Nicholson, J. K., Castro-Perez, J., Granger, J. H., Johnson, K. A., Smith, B. W., & Plumb, R. S. (2005). High resolution "ultra performance" liquid chromatography coupled to oa-TOF mass spectrometry as a tool for differential metabolic pathway profiling in functional genomic studies. Journal of proteome research, 4(2), 591–598. [Link]
  • Fura, A. (2006). Role of metabolism in the safety assessment of novel compounds. Drug discovery today, 11(15-16), 724–731. [Link]
  • Uetrecht, J. (2007). Idiosyncratic drug reactions: current understanding. Annual review of pharmacology and toxicology, 47, 513–539. [Link]
  • FDA. (2023). Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023, July 18). Molecules, 28(14), 5519. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, May 27). Processes, 10(6), 1086. [Link]
  • Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. [Link]

Sources

A Researcher's Guide to Evaluating the Biological Efficacy of 4-Amino-3-(trifluoromethoxy)benzoic Acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous biological evaluation. This guide provides an in-depth framework for assessing the efficacy of 4-amino-3-(trifluoromethoxy)benzoic acid, a compound of interest due to its unique structural moieties. While direct biological data for this specific molecule is not extensively published, its architecture, particularly the trifluoromethoxy group, suggests potential for significant biological activity. The trifluoromethoxy (-OCF3) group is known to enhance critical drug-like properties, including metabolic stability and cell membrane permeability, by increasing lipophilicity and boasts strong carbon-fluorine bonds that resist metabolic degradation[1][2].

This guide will, therefore, serve as a comprehensive roadmap for a researcher embarking on the characterization of this, or similar, novel compounds. We will focus on a logical, field-proven progression of assays, primarily centered on the anti-inflammatory domain, a common starting point for small molecule screening. The methodologies provided are designed to be self-validating, ensuring the generation of robust and reliable data. We will also draw comparisons with established compounds to provide context for potential results.

The Strategic Rationale: Why Focus on Inflammation?

Inflammation is a fundamental biological process implicated in a vast array of human diseases, from autoimmune disorders to cancer[3]. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways, are well-characterized and serve as primary targets for anti-inflammatory drug discovery[3][4][5]. Given that many benzoic acid derivatives exhibit anti-inflammatory properties, initiating the investigation of this compound in this area is a scientifically sound strategy.

Phase 1: Interrogating the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation[4]. Its activation leads to the transcription of numerous pro-inflammatory genes. Evaluating a compound's ability to inhibit this pathway is a critical first step.

Experimental Workflow: NF-κB Inhibition Assay

This workflow is designed to determine if this compound can prevent the activation of the NF-κB pathway in a cellular context.

NF_kB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Incubation cluster_readout Data Acquisition & Analysis Cell_Culture HEK293 cells with NF-κB reporter gene Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with compound or vehicle (DMSO) Seeding->Treatment Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Treatment Stimulation Stimulate with TNF-α to activate NF-κB Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Readout Measure luminescence Lysis->Readout Analysis Calculate IC50 value Readout->Analysis

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol is adapted from established methods for screening NF-κB inhibitors[6][7].

  • Cell Culture: Culture HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified 5% CO2 incubator[6].

  • Cell Seeding: Seed the cells into a 96-well white opaque plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Treat the cells with the diluted compound or vehicle (DMSO) for 1 hour prior to stimulation.

  • Stimulation: Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL to induce NF-κB activation. Include a non-stimulated control group[6][7].

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for cytotoxicity. Plot the normalized data against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) value.

Comparative Data & Interpretation

The efficacy of this compound can be benchmarked against known NF-κB inhibitors.

CompoundReported IC50 (NF-κB Inhibition)Reference
BMS-3455410.3 µM (IKK-2)[8]
Emetine~0.02 µM[7]
This compound To be determined

An IC50 value in the low micromolar or nanomolar range would suggest that this compound is a potent inhibitor of the NF-κB pathway.

Phase 2: Investigating Cyclooxygenase (COX) Enzyme Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are critical mediators of inflammation[5]. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Signaling Pathway: Arachidonic Acid Metabolism

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation

Caption: Simplified COX pathway for prostaglandin synthesis.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This is a colorimetric or fluorometric assay designed for high-throughput screening of COX-2 inhibitors[9][10][11].

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions[10].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, COX-2 enzyme, and the diluted test compound.

    • Inhibitor Control: Use a known COX-2 inhibitor, such as Celecoxib, as a positive control[11].

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the reaction[9].

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent, such as stannous chloride[9].

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative Data & Interpretation
CompoundReported IC50 (COX-2 Inhibition)Reference
Celecoxib0.45 µM[11]
Syringic acid0.4 µg/mL[12]
This compound To be determined

A low IC50 value, particularly if it is significantly lower for COX-2 than for COX-1 (indicating selectivity), would highlight the therapeutic potential of this compound.

Future Directions and Concluding Remarks

The experimental framework outlined in this guide provides a robust starting point for characterizing the biological efficacy of this compound. Positive results in these primary assays would warrant further investigation, including:

  • Cell Viability Assays: To ensure that the observed inhibitory effects are not due to general cytotoxicity.

  • In vivo Models of Inflammation: To validate the in vitro findings in a more complex biological system.

  • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically applying these well-established biological assays and comparing the results to known standards, researchers can build a comprehensive profile of novel compounds like this compound, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • MDPI. (n.d.).
  • BenchChem. (2025). The Role of this compound in Drug Discovery.
  • Chauhan, J.S., et al. (n.d.). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. [Link]
  • Athmic Biotech Solutions. (2023).
  • Walker, M.C. (2010).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).
  • MDPI. (n.d.).
  • O'Loughlin, T., et al. (2020). In vitro benchmarking of NF-κB inhibitors. [Link]
  • Xia, M., et al. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]
  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. [Link]
  • BenchChem. (2025).
  • ACS Publications. (n.d.).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
  • PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. [Link]
  • TradeIndia. (n.d.). This compound. [Link]
  • Autechaux. (n.d.). Exploring 4-Amino-3-(Trifluoromethoxy)
  • Autechaux. (n.d.). Key Intermediate: this compound for Synthesis. [Link]
  • PubMed Central. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
  • PubMed. (n.d.). Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors. [Link]
  • PubMed Central. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Link]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • MDPI. (n.d.).
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

Sources

comparison of synthesis methods for fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Fluorinated Benzoic Acids: A Comparative Analysis for the Modern Chemist

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Fluorinated benzoic acids, in particular, serve as versatile building blocks for a vast array of complex target molecules.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing fluorinated benzoic acids. Moving beyond a simple recitation of procedures, we will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, supported by field-proven protocols and comparative data.

The Balz-Schiemann Reaction: The Classical Workhorse

For decades, the Balz-Schiemann reaction has been the traditional and preferred method for synthesizing aryl fluorides from aromatic amines.[3][4] It remains a reliable route for specific isomers, such as 4-fluorobenzoic acid.[3][4]

Principle & Mechanism

The reaction proceeds in two main stages:

  • Diazotization: A primary aromatic amine (in this case, an aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. When this is performed in the presence of fluoroboric acid (HBF₄), the sparingly soluble diazonium tetrafluoroborate salt precipitates.[3][4]

  • Thermal Decomposition: The isolated and dried diazonium salt is heated, often without a solvent, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride. This decomposition is believed to follow an SN1-type mechanism, generating a highly unstable aryl cation that is subsequently trapped by the fluoride from the BF₄⁻ counterion.[3][5]

Balz_Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition Aminobenzoic Aminobenzoic Acid (Ar-NH2) Diazonium Diazonium Tetrafluoroborate ([Ar-N2]+[BF4]-) Aminobenzoic->Diazonium 1. NaNO2, HCl 2. HBF4 Fluorobenzoic Fluorobenzoic Acid (Ar-F) Diazonium->Fluorobenzoic Heat (Δ) Byproducts N2 (g) + BF3 (g) Fluorobenzoic->Byproducts caption Balz-Schiemann Reaction Workflow

Advantages:

  • Well-Established: A thoroughly studied and documented procedure.

  • Reliable for Specific Substrates: It is often the method of choice for producing certain fluorobenzene derivatives.[4]

Limitations:

  • Harsh Conditions: The reaction often requires high temperatures for decomposition.[4]

  • Safety Concerns: Diazonium salts can be explosive when dry, necessitating careful handling.[4] The thermal decomposition can also be highly exothermic and difficult to control.[5]

  • Moderate Yields: Yields can be inconsistent and are sometimes modest, particularly for sterically hindered substrates.[5]

Innovations: Modern modifications aim to mitigate the safety risks and improve yields. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the in situ generation of the diazonium salt to avoid its isolation.[3][5]

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction

This protocol is adapted from a validated procedure in Organic Syntheses.[6]

Materials:

  • Ethyl p-aminobenzoate (1 mole, 165 g)

  • Concentrated Hydrochloric Acid (2.5 moles, 204 cc)

  • Sodium Nitrite (1 mole, 72.6 g of 95%)

  • Boric Acid (1.1 moles, 68 g)

  • 60% Hydrofluoric Acid (4 moles, 133 g) (Caution: Extremely corrosive and toxic )

  • Potassium Hydroxide (1 mole, 56 g)

  • 95% Ethyl Alcohol

  • Water, Ice

Procedure:

  • Diazotization:

    • In a 5-L round-bottomed flask, prepare a paste of ethyl p-aminobenzoate hydrochloride by warming the ester with water and concentrated HCl.

    • Cool the flask in an ice-salt bath to 0°C. With mechanical stirring, slowly add a solution of sodium nitrite in water, keeping the temperature below 7°C.[6]

    • Continue until a positive test for nitrous acid with starch-iodide paper persists for ten minutes.

  • Formation of the Fluoborate Salt:

    • In a separate paraffin-wax coated beaker (or lead vessel), dissolve boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C.[6]

    • Add this cold fluoboric acid solution rapidly to the stirred diazonium solution while maintaining a temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.

  • Isolation and Decomposition:

    • Filter the precipitate and wash it sequentially with cold water, methyl alcohol, and ether. Dry the solid thoroughly in a vacuum desiccator. Crucially, the fluoborate must be completely dry to avoid a violent decomposition .[6]

    • Place the dry powder in a flask and heat gently with a flame. The decomposition will start and proceed without further heating. The product, ethyl p-fluorobenzoate, distills over.

  • Hydrolysis:

    • Reflux the collected ester for one hour with a solution of potassium hydroxide in aqueous ethanol.[6]

    • Filter the solution while hot and precipitate the p-fluorobenzoic acid by acidifying the hot filtrate with concentrated hydrochloric acid.

    • Cool the mixture, filter the solid product, and dry. Further purification can be achieved by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for forming C-F bonds, especially for radiolabeling applications with Fluorine-18 for Positron Emission Tomography (PET).[7]

Principle & Mechanism

Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination pathway.[8] A nucleophile (e.g., F⁻) attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8] In a subsequent step, a leaving group (e.g., -NO₂, -Cl) is expelled, restoring the ring's aromaticity.

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, positioned ortho or para to the leaving group.[8]

// Define nodes with labels Start [label="Activated Aryl Halide\n(EWG-Ar-LG)"]; Nuc [label="Nucleophile (F⁻)", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Meisenheimer [label=<

Meisenheimer Complex (Resonance-Stabilized Anion)

]; Product [label="Fluorinated Product\n(EWG-Ar-F)"]; LG_out [label="Leaving Group (LG⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Define transitions Start -> Meisenheimer [label="+ F⁻\n(Addition)"]; Nuc -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="- LG⁻\n(Elimination)"]; Product -> LG_out [style=dashed, arrowhead=none];

caption [label="S(N)Ar Addition-Elimination Mechanism", shape=plaintext, fontsize=12, fontcolor="#202124"]; } enddot Caption: S(N)Ar Addition-Elimination Mechanism.

Advantages:

  • Mild Conditions: Often proceeds under milder conditions than the Balz-Schiemann reaction.

  • High Efficiency for Activated Systems: Very effective for substrates with appropriate electronic activation.

  • Radiochemistry: The method of choice for introducing ¹⁸F for PET tracers due to the availability of nucleophilic [¹⁸F]fluoride.[7]

Limitations:

  • Substrate Scope: Generally limited to electron-poor aromatic systems. Electron-neutral or electron-rich fluoroarenes are typically unreactive under classical SNAr conditions.[9]

Recent Advances:

  • Hypervalent Iodine Reagents: 1-Arylbenziodoxolones have emerged as effective precursors for the nucleophilic fluorination of benzoic acids. The presence of an electron-withdrawing nitro group on the benziodoxolone ring dramatically increases the rate of substitution.[7][10]

  • Photoredox Catalysis: Organic photoredox catalysis has recently enabled the SNAr of unactivated and even electron-rich fluoroarenes, significantly expanding the scope of this reaction.[9]

General Protocol: Nucleophilic Fluorination using 1-Arylbenziodoxolones

This protocol is based on the method developed for the synthesis of 2-fluoro-5-nitrobenzoic acid.[7]

Materials:

  • 1-Aryl-5-nitrobenziodoxolone precursor (e.g., 1-(mesityl)-5-nitrobenziodoxolone) (1 equiv.)

  • Cesium Fluoride (CsF) (3 equiv.)

  • Dry Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an argon atmosphere, add the 1-aryl-5-nitrobenziodoxolone precursor.

  • Add dry CsF to the flask.

  • Add anhydrous DMF (or another suitable polar aprotic solvent).

  • Heat the reaction mixture to 150°C for a specified time (e.g., 30 minutes for radiolabeling, or longer for cold synthesis, monitor by TLC/LC-MS).[7]

  • After cooling to room temperature, perform an aqueous work-up. Quench the reaction with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure fluorinated benzoic acid.

Electrophilic and Catalytic C-H Fluorination

Directly converting a C-H bond to a C-F bond is an attractive and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials required in the Balz-Schiemann (amines) or SNAr (halides, nitro groups) reactions.

Principle & Mechanism

This method uses an electrophilic fluorinating reagent ("F⁺" source), such as Selectfluor®, which attacks the electron-rich aromatic ring in a classical electrophilic aromatic substitution. However, direct fluorination is often plagued by a lack of regioselectivity and can lead to complex product mixtures.[11]

To overcome this, modern methods employ transition-metal catalysis (e.g., Palladium) with a directing group. The directing group (often an amide derived from the benzoic acid) coordinates to the metal center, bringing the catalyst into close proximity to a specific C-H bond (usually ortho), enabling highly regioselective fluorination.[11][12]

Advantages:

  • Direct C-H Functionalization: Offers a more direct and potentially shorter synthetic route.

  • High Regioselectivity (Directed): The use of directing groups allows for precise control over the position of fluorination.[12]

Limitations:

  • Poor Selectivity (Undirected): Direct electrophilic fluorination without a directing group is often unselective.[11]

  • Directing Group Required: Catalytic methods necessitate additional synthetic steps to install and later remove the directing group.[12]

  • Reagent Cost: Electrophilic fluorine sources and transition metal catalysts can be expensive.

Decarboxylative Fluorination: A Paradigm Shift

One of the most innovative recent developments is the direct replacement of a carboxylic acid group with fluorine. This method uses the native functionality of the starting material as a synthetic handle.

Principle & Mechanism

The reaction is typically a copper-mediated process initiated by visible light.[13][14] A photoinduced ligand-to-metal charge transfer (LMCT) activates the copper carboxylate complex. This generates an oxygen-centered aryl carboxylate radical, which rapidly extrudes CO₂ to form an aryl radical. This radical intermediate is then trapped by a copper(II) species, leading to a high-valent arylcopper(III) fluoride complex. Facile reductive elimination from this complex affords the final aryl fluoride product.[14]

Synthesis_Strategies Target Fluorobenzoic Acid (Ar-F) Amino Amino Amino->Target Balz-Schiemann (Diazotization/Decomposition) Activated Activated Activated->Target Nucleophilic Substitution (SNAr) (Displacement of LG) Benzoic Benzoic Benzoic->Target C-H Fluorination (Electrophilic Attack) Benzoic->Target Decarboxylative Fluorination (Replacement of COOH) caption Conceptual Approaches to Fluorobenzoic Acid Synthesis

Advantages:

  • Novel Reactivity: Utilizes the carboxylic acid group directly, opening new retrosynthetic pathways.

  • Mild Conditions: The reaction proceeds under visible light irradiation, often at room temperature.[14]

  • Promising for Radiochemistry: Shows potential for the direct ¹⁸F-fluorination of abundant benzoic acid precursors.[13][15]

Limitations:

  • Emerging Technology: As a newer method, its substrate scope and scalability are still under active investigation.

  • Moderate Yields: Reported radiochemical yields (RCY) are currently in the 16–40% range, which may require optimization for routine use.[13][16]

Comparative Summary of Synthesis Methods

Parameter Balz-Schiemann Reaction Nucleophilic Aromatic Substitution (SNAr) Electrophilic C-H Fluorination Decarboxylative Fluorination
Starting Material Aminobenzoic AcidActivated Halo- or Nitro-Benzoic AcidBenzoic Acid or DerivativeBenzoic Acid
Key Reagents NaNO₂, HBF₄Nucleophilic F⁻ (KF, CsF), BaseElectrophilic F⁺ (e.g., Selectfluor®), Pd/Cu CatalystCu Catalyst, Photoredox Catalyst, Light
Regioselectivity High (Defined by amine position)High (Defined by leaving group & EWG)Poor (direct) to High (directed)High (Defined by carboxyl group)
Reaction Conditions Often harsh (high temp.)Mild to moderateVaries (mild to moderate)Mild (visible light, room temp.)
Key Advantages Well-established, reliable for certain substrates.[3][4]Excellent for activated systems and ¹⁸F radiolabeling.[7]Direct C-H functionalization, atom-economical.[12]Uses native functional group, novel reactivity, mild conditions.[13][14]
Key Disadvantages Safety hazards (explosive intermediates), harsh conditions, moderate yields.[4][5]Limited to electron-poor substrates (classical).[8][9]Regioselectivity issues; directing groups often required.[11][12]Newer method, yields can be moderate, scope still developing.[13][16]

Conclusion

The synthesis of fluorinated benzoic acids is a mature field that continues to evolve with remarkable innovation. The classical Balz-Schiemann reaction , while burdened by safety and condition severity, remains a valid and historically important route. For electronically activated systems, Nucleophilic Aromatic Substitution (SNAr) offers a milder and highly efficient alternative, and it is the undisputed champion for ¹⁸F PET tracer synthesis. The advent of C-H fluorination provides the allure of direct functionalization, with transition-metal catalysis solving the long-standing challenge of regioselectivity, albeit at the cost of requiring directing groups. Most recently, decarboxylative fluorination has emerged as a disruptive technology, offering a fundamentally new and mild approach by using the carboxylic acid itself as the linchpin for transformation.

The choice of method is not a matter of "best" but "most appropriate." It requires a careful analysis of the target molecule's structure, the required regiochemistry, scale, cost, safety considerations, and the available starting materials. This guide serves as a framework for making that informed decision, empowering chemists to navigate the synthetic landscape and efficiently access these invaluable fluorinated building blocks.

References

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • BenchChem. (2025). Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Org. Synth. Coll. Vol. 2, p.299 (1943); Vol. 16, p.40 (1936).
  • RSC Publishing. (2025).
  • Vrije Universiteit Amsterdam. (2025).
  • Science Info. (2022).
  • ResearchGate. (2025).
  • Wikiwand. (n.d.). Balz–Schiemann reaction.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 0-0.
  • BenchChem. (2025). Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry.
  • ResearchGate. (2019).
  • TCI Chemicals. (n.d.).
  • Daken Chemical. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • YouTube. (2025).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • ResearchGate. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
  • Scientific Update. (2019). The Balz-Schiemann Reaction.
  • Chemistry Steps. (n.d.).
  • PubMed Central (PMC). (2020).

Sources

A Comparative Guide to 4-amino-3-(trifluoromethoxy)benzoic acid and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and functional groups is paramount to achieving desired therapeutic outcomes. Among the myriad of building blocks available to medicinal chemists, 4-amino-3-(trifluoromethoxy)benzoic acid stands out as a compound of significant interest. Its unique trifluoromethoxy (-OCF3) substitution offers a compelling profile of lipophilicity and metabolic stability, properties highly sought after in the optimization of drug candidates.[1][2][3]

This guide provides a comprehensive comparison of this compound with its structural analogs, focusing on their performance in preclinical in vitro and in vivo studies. While direct experimental data for the parent compound remains limited in publicly accessible literature, a robust comparative analysis can be constructed by examining derivatives and structurally related molecules. This approach allows for an evidence-based extrapolation of its potential efficacy and provides a framework for future research and development.

The Physicochemical Advantage: Trifluoromethoxy vs. Trifluoromethyl and Chloro Substitutions

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethoxy group, in particular, is increasingly utilized as a bioisostere for other functionalities, such as the trifluoromethyl (-CF3) and chloro (-Cl) groups.[1][2][3]

The trifluoromethoxy group is more lipophilic than the trifluoromethyl group, which can lead to improved cell membrane permeability and bioavailability.[1][2] Furthermore, the -OCF3 group is generally more resistant to metabolic degradation compared to the -CF3 group, potentially leading to a longer in vivo half-life.[1][3] These characteristics make this compound a promising scaffold for the development of novel therapeutics with enhanced drug-like properties.

Comparative In Vitro Efficacy

Table 1: Comparative In Vitro Cytotoxicity of 4-amino-3-substituted Benzoic Acid Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4-amino-3-chlorobenzoic acid derivative Hydrazine-1-carbothioamide (N5a)A549 (Lung)1.23 ± 0.11[4][5][6]
HepG2 (Liver)2.45 ± 0.18[4][5][6]
HCT-116 (Colon)3.12 ± 0.25[4][5][6]
Reference EGFR Inhibitor ErlotinibA549 (Lung)4.56 ± 0.32[4][5][6]
HepG2 (Liver)6.78 ± 0.51[4][5][6]
HCT-116 (Colon)8.12 ± 0.63[4][5][6]
4-aminobenzoic acid derivative 2-(4-Aminophenyl)-1-benzoyl benzimidazoleEhrlich Ascites Carcinoma (in vivo)LD50 = 250 mg/kg[7]
4-aminobenzoic acid Schiff base 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver)≥ 15.0[8][9]

The data suggests that derivatives of 4-aminobenzoic acid with a halogen substitution at the 3-position exhibit potent cytotoxic activity against various cancer cell lines. The hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoic acid (N5a) demonstrated significantly lower IC50 values compared to the established EGFR inhibitor, Erlotinib, indicating its potential as a promising anticancer agent.[4][5][6]

Comparative In Vivo Efficacy

In vivo studies provide crucial information on the therapeutic potential of a compound in a whole-organism context. The following table summarizes the in vivo anti-inflammatory activity of a p-aminobenzoic acid derivative in a rat model of bladder cancer.

Table 2: In Vivo Anti-inflammatory and Anti-tumor Activity of a p-Aminobenzoic Acid Derivative

CompoundAnimal ModelDosageEfficacyReference
DAB-1 (p-aminobenzoic acid derivative)Human bladder cancer xenograft in miceNot specified90% tumor size reduction in 25 days[10]

This study highlights the potential of p-aminobenzoic acid derivatives to exert significant anti-tumor effects in vivo.[10] While direct in vivo data for this compound is not yet available, the promising results from its structural analogs warrant further investigation into its therapeutic potential in various disease models.

Mechanistic Insights: Potential Signaling Pathways

The biological activities of aminobenzoic acid derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation and inflammation. Two such pathways of significant interest are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Cyclooxygenase-2 (COX-2) inflammatory pathway.

EGFR Signaling Pathway

The EGFR signaling cascade plays a critical role in regulating cell growth, survival, and differentiation.[11][12][13][14][15] Aberrant activation of this pathway is a hallmark of many cancers. The cytotoxic effects of 4-amino-3-chlorobenzoic acid derivatives, such as N5a, are hypothesized to be mediated through the inhibition of EGFR tyrosine kinase activity.[4][5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2_Sos Grb2/Sos P->Grb2_Sos PI3K PI3K P->PI3K PLCg PLCγ P->PLCg STAT STAT P->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 4-amino-3-substituted benzoic acid derivatives Inhibitor->P Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

COX-2 Inflammatory Pathway

The COX-2 enzyme is a key mediator of inflammation through the production of prostaglandins.[4][16][17][18][19] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The anti-inflammatory properties observed in some benzoic acid derivatives suggest a potential role in modulating the COX-2 pathway.

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivatives Inhibitor->COX2 Inhibition

Caption: COX-2 Inflammatory Pathway and Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 24-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan crystals Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible method for screening the acute anti-inflammatory activity of compounds.[5][23][24][25][26]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize animals Start->Animal_Acclimatization Compound_Administration Administer test compound/vehicle Animal_Acclimatization->Compound_Administration Carrageenan_Injection Inject carrageenan into paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume over time Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, this comparative guide, based on its structural analogs, provides a strong rationale for its further investigation as a promising therapeutic scaffold. The unique physicochemical properties conferred by the trifluoromethoxy group, combined with the demonstrated in vitro and in vivo activities of related aminobenzoic acid derivatives, highlight its potential in oncology and inflammatory diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Head-to-head comparative studies with its trifluoromethyl and chloro-substituted counterparts will be crucial to definitively establish its therapeutic advantages. Elucidation of its precise mechanism of action and evaluation in a broader range of preclinical disease models will be essential steps toward realizing its full clinical potential.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wisdomlib. (2025). COX 2 pathway: Significance and symbolism.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
  • Harris, S. G., Padilla, J., Koumas, L., Ray, D., & Phipps, R. P. (2002). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 13(9), 2397-2405. [Link]
  • Gilroy, D. W., & Colville-Nash, P. R. (2000). New insights into the role of COX 2 in inflammation. Journal of molecular medicine, 78(3), 121-129. [Link]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Anderson, M. O., Pae, K., La, J., Lee, S. H., Frankowski, K. J., Schoenen, F. J., & Auld, D. S. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1207-1212. [Link]
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1147-1156. [Link]
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Haroon, M., Bano, S., & Khan, S. A. (2023).
  • Basso, A. M., & Malfair, T. L. (2000). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Current Protocols in Pharmacology (Vol. 10, pp. 5.4.1-5.4.7). John Wiley & Sons, Inc. [Link]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Gouverneur, V. (2017). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • de Oliveira, C. F., de Azevêdo, J. W. V., da Silva, F. D. L., da Silva, A. L. M., de Farias, E. H. C., de Moura, M. C., ... & da Silva, T. G. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4301. [Link]
  • Haroon, M., Bano, S., & Khan, S. A. (2023).
  • Goetchius, G. R., & Lawrence, C. A. (1944). The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of bacteriology, 48(6), 683-687. [Link]
  • Goetchius, G. R., & Lawrence, C. A. (1944). The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of bacteriology, 48(6), 683-687. [Link]
  • Mishra, A., & Mishra, A. K. (2023).
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Samanta, A., Maji, H. S., De, A., & Kar, S. K. (2019). Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice.
  • Bradshaw, T. D., Stevens, M. F. G., Westwell, A. D., & Britton, R. G. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 86(8), 1348-1354. [Link]
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
  • Bradshaw, T. D., Stevens, M. F. G., Westwell, A. D., & Britton, R. G. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 86(8), 1348-1354. [Link]
  • Haroon, M., Bano, S., & Khan, S. A. (2023).
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • Cloutier, F., Paquin, A., Cloutier, M., Oufqir, Y., & Bérubé, G. (2025).
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of synthetic building blocks is a critical decision that dictates the physicochemical properties, metabolic stability, and ultimately, the biological efficacy of a drug candidate. Among the panoply of available reagents, substituted aminobenzoic acids serve as foundational scaffolds for a multitude of therapeutic agents, particularly in the domain of kinase inhibitors. This guide provides an in-depth comparison of 4-amino-3-(trifluoromethoxy)benzoic acid against two structurally related and commercially available analogs: 4-amino-3-(trifluoromethyl)benzoic acid and 4-amino-3-methoxybenzoic acid .

Our analysis moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to illuminate the causal relationships between chemical structure and functional outcomes. We will explore the nuanced effects of the trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methoxy (-OCH3) groups on key drug-like properties, supported by physicochemical data and established synthetic protocols. This guide is structured to empower researchers to make informed, data-driven decisions when selecting the optimal building block for their specific drug discovery program.

The Strategic Importance of Fluorination in Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone strategy in medicinal chemistry.[1] The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, offer a suite of advantages over traditional hydrocarbon moieties like the methoxy group (-OCH3). Understanding these advantages is fundamental to appreciating the value proposition of this compound.

The primary drivers for utilizing these fluorinated groups are:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the -CF3 and -OCF3 groups highly resistant to oxidative metabolism by enzymes such as cytochrome P450s, which can readily demethylate a methoxy group.[2] This increased stability can lead to a longer drug half-life and improved pharmacokinetic profiles.[2]

  • Increased Lipophilicity : Lipophilicity, often measured as LogP or LogD, is a critical parameter for cell membrane permeability and, consequently, oral bioavailability. Both -CF3 and -OCF3 groups are significantly more lipophilic than an -OCH3 group, which can enhance a compound's ability to reach its intracellular target.[2]

  • Modulation of Electronic Properties : The strong electron-withdrawing nature of fluorine atoms alters the electronic distribution of the aromatic ring. This can profoundly influence a molecule's binding affinity to its biological target by modifying pKa and the strength of hydrogen bonding or other non-covalent interactions.[1]

The key distinction between the -OCF3 and -CF3 groups lies in their electronic and steric profiles. While both are strongly electron-withdrawing through inductive effects, the oxygen atom in the -OCF3 group can also exert a weak electron-donating resonance effect, creating a unique electronic signature.[3]

Physicochemical Property Showdown: A Data-Driven Comparison

Property4-amino-3-methoxybenzoic acid4-amino-3-(trifluoromethyl)benzoic acidThis compoundCausality and Implication
Molecular Weight 167.16 g/mol [4]205.13 g/mol [5]221.13 g/mol The addition of fluorine significantly increases molecular weight, a factor to consider in the context of "rule of five" guidelines.
Predicted Lipophilicity (XLogP3) ~1.1 (PubChem CID 602411 for methyl ester)[6]1.7 (PubChem CID 3254286)[5]1.9 (PubChemLite)[7]A clear trend of increasing lipophilicity is observed: -OCH3 < -CF3 < -OCF3. This is a primary reason for selecting the -OCF3 variant to enhance membrane permeability.
Metabolic Stability Low (Susceptible to O-demethylation)[2]High (Resistant to oxidation)[1]High (Resistant to oxidation)[2]The high strength of the C-F bond confers metabolic stability to the fluorinated analogs, reducing the risk of rapid clearance and the formation of reactive metabolites.[1][2]
Electronic Effect of Substituent Electron-donating (Resonance)Strongly Electron-withdrawing (Inductive)Strongly Electron-withdrawing (Inductive) with weak resonance donationThe differing electronic nature of these groups will alter the acidity of the carboxylic acid and the nucleophilicity of the amine, potentially affecting reaction kinetics and the binding mode of the final molecule.

Application Focus: Synthesis of Kinase Inhibitors

Substituted anilinopyrimidines and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors. The 4-amino group of our benzoic acid building blocks is perfectly positioned to serve as the nucleophile in coupling reactions to form these core structures. The choice of substituent at the 3-position can then be used to probe a specific region of the kinase binding pocket, influencing both potency and selectivity.

The diagram below illustrates the general synthetic logic. The aminobenzoic acid core is coupled with a heterocyclic partner (like a dichloropyrimidine) to generate a key intermediate, which can be further elaborated into a final inhibitor.

G cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Drug Candidate A 4-amino-3-(R)benzoic acid (R = -OCH3, -CF3, -OCF3) C Amide / Amine Formation A->C Nucleophilic Attack B Heterocyclic Partner (e.g., Dichloropyrimidine) B->C D Kinase Inhibitor Scaffold C->D Forms Core Structure E Further Functionalization D->E F Final Inhibitor E->F

Caption: Synthetic workflow for kinase inhibitor development.

The choice between -OCH3, -CF3, and -OCF3 is a critical Structure-Activity Relationship (SAR) decision. For example, in the development of Proline-rich Tyrosine Kinase 2 (PYK2) inhibitors, trifluoromethylpyrimidine-based compounds were extensively studied to enhance potency and selectivity.[3][8] The increased lipophilicity of the -OCF3 group might be leveraged to access deep, greasy pockets within the ATP binding site of a target kinase, potentially increasing binding affinity. Conversely, the less lipophilic -OCH3 group might be preferred if the final compound's solubility is a concern.

Experimental Protocols: A Validated Approach to Amide Coupling

To provide a tangible and reproducible benchmark, we describe a standard, robust protocol for the amide coupling of a 4-aminobenzoic acid derivative. This protocol, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), is widely applicable and serves as a reliable baseline for comparing the reactivity of the three building blocks.

Rationale for Reagent Choice:

  • EDC/HOBt: This is a classic and cost-effective carbodiimide coupling system.[9] EDC activates the carboxylic acid, and HOBt is added to form an active ester, which suppresses side reactions and minimizes racemization if chiral centers are present.[9] The primary byproduct, an isourea, is water-soluble, simplifying purification.[9]

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the coupling.

  • DMF: Dimethylformamide is an excellent polar aprotic solvent for this type of reaction, capable of dissolving a wide range of reactants.

Step-by-Step Protocol: Amidation of 4-aminobenzoic acid derivatives

G start Start step1 1. Dissolve carboxylic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF. start->step1 step2 2. Stir at room temperature for 15-30 minutes. step1->step2 Activation step3 3. Add the amine coupling partner (1.1 eq) to the reaction mixture. step2->step3 step4 4. Stir at room temperature for 12-24 hours. step3->step4 Coupling step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Quench with water and extract with an organic solvent (e.g., EtOAc). step5->step6 Work-up step7 7. Wash organic layer with brine, dry over Na2SO4, and concentrate. step6->step7 step8 8. Purify the crude product by column chromatography. step7->step8 Purification end_node End step8->end_node

Caption: Standard EDC/HOBt amide coupling workflow.

Expected Performance Differences:

While a dedicated head-to-head study is not available in the literature, we can predict the relative performance based on the electronic properties of the substituents:

  • 4-amino-3-methoxybenzoic acid: The electron-donating methoxy group slightly increases the electron density on the aromatic ring, making the amino group a more potent nucleophile. However, the carboxylic acid is slightly less acidic. This may lead to faster reaction times in some coupling reactions.

  • 4-amino-3-(trifluoromethyl)benzoic acid & this compound: The strongly electron-withdrawing nature of the -CF3 and -OCF3 groups decreases the nucleophilicity of the amino group while increasing the acidity of the carboxylic acid. The reduced nucleophilicity can make these substrates more challenging to couple, potentially requiring more forcing conditions or more efficient coupling reagents like HATU.[9] However, the increased acidity can facilitate the initial activation step. In practice, these effects can balance out, but researchers should be prepared to optimize conditions when working with these electron-deficient anilines.

Conclusion and Future Perspectives

The choice between this compound, 4-amino-3-(trifluoromethyl)benzoic acid, and 4-amino-3-methoxybenzoic acid is a strategic decision guided by the specific goals of the drug discovery program.

  • Choose 4-amino-3-methoxybenzoic acid when metabolic stability is less of a concern, higher polarity/solubility is desired, and a more nucleophilic amine is advantageous for synthesis.

  • Choose 4-amino-3-(trifluoromethyl)benzoic acid as a robust choice for introducing metabolic stability and moderate lipophilicity, representing a well-trodden path in medicinal chemistry.[1]

  • Choose this compound when the primary goal is to maximize lipophilicity and metabolic stability. The unique electronic properties of the -OCF3 group offer a distinct avenue for SAR exploration that is less common than the -CF3 group, providing an opportunity to discover novel intellectual property.[1]

This guide provides the foundational logic and data to benchmark these critical building blocks. The provided protocols offer a validated starting point for synthesis, and the physicochemical comparison illuminates the trade-offs inherent in each choice. By understanding the causality behind these differences, researchers can more efficiently navigate the complex path of drug design, leveraging the subtle yet powerful effects of fluorine chemistry to develop the next generation of therapeutic agents.

References

  • Witter, D. J., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(24), 7878–7893.
  • Witter, D. J., et al. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information (n.d.). 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid. PubChem.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • National Center for Biotechnology Information (n.d.). 4-amino-2-(trifluoromethyl)benzoic Acid. PubChem.
  • National Center for Biotechnology Information (n.d.). 4-Amino-2-fluoro-3-(trifluoromethoxy)benzoic acid. PubChem.
  • El-Sayed, M. T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • National Center for Biotechnology Information (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. PubChem.
  • National Center for Biotechnology Information (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem.
  • PubChemLite. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Chakraborty, A., et al. (2010). Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Journal of Chemical Sciences, 122(2), 195-203.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.

Sources

A Spectroscopic Deep Dive: Distinguishing 4-amino-3-(trifluoromethoxy)benzoic acid from its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Subtle changes in the substitution pattern of an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of 4-amino-3-(trifluoromethoxy)benzoic acid, a molecule of growing interest, with its structurally similar counterparts. By examining their distinct features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to unambiguously identify and characterize these compounds.

The Importance of Context: Why Compare These Structures?

The electronic interplay between the electron-donating amino group (-NH₂) and various electron-withdrawing groups on the benzoic acid scaffold provides a rich field of study. The trifluoromethoxy (-OCF₃) group is a particularly intriguing substituent. It is more lipophilic and generally more metabolically stable than a methoxy (-OCH₃) group.[1][2] Its strong electron-withdrawing nature, which is more pronounced than that of a methoxy group, significantly influences the electronic environment of the aromatic ring.[1] Understanding how these differences manifest spectroscopically is crucial for quality control, reaction monitoring, and structural elucidation.

This guide will focus on a comparative analysis of:

  • This compound (the target compound)

  • 4-aminobenzoic acid (the parent amine)

  • 3-(trifluoromethoxy)benzoic acid (lacking the amino group)

  • 4-amino-3-methoxybenzoic acid (the methoxy analog)

  • 4-amino-3-(trifluoromethyl)benzoic acid (a related fluorinated analog)

A This compound B 4-aminobenzoic acid A->B Remove -OCF3 C 3-(trifluoromethoxy)benzoic acid A->C Remove -NH2 D 4-amino-3-methoxybenzoic acid A->D Replace -OCF3 with -OCH3 E 4-amino-3-(trifluoromethyl)benzoic acid A->E Replace -OCF3 with -CF3

Caption: Structural relationships between the compared benzoic acid derivatives.

Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups. The key regions of interest for these benzoic acid derivatives are the O-H and N-H stretching regions (2500-3500 cm⁻¹), the C=O stretching region (1650-1750 cm⁻¹), and the C-O and C-F stretching regions in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by accumulating multiple scans to improve the signal-to-noise ratio. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

CompoundKey IR Absorptions (cm⁻¹)
4-aminobenzoic acid ~3400-3200 (N-H str.), ~3300-2500 (broad, O-H str.), ~1680 (C=O str.)[3][4]
3-(trifluoromethoxy)benzoic acid ~3300-2500 (broad, O-H str.), ~1700 (C=O str.), Strong C-F and C-O stretches in fingerprint region.
4-amino-3-methoxybenzoic acid ~3400-3200 (N-H str.), ~3300-2500 (broad, O-H str.), ~1670 (C=O str.)
4-amino-3-(trifluoromethyl)benzoic acid ~3400-3200 (N-H str.), ~3300-2500 (broad, O-H str.), ~1690 (C=O str.), Strong C-F stretches in fingerprint region.[5]
This compound (Predicted) ~3400-3200 (N-H str.), ~3300-2500 (broad, O-H str.), ~1700 (C=O str.), Strong C-F and C-O stretches in fingerprint region.

Analysis:

The presence of the amino group in 4-aminobenzoic acid and its substituted analogs is clearly indicated by the N-H stretching vibrations around 3200-3400 cm⁻¹. All the benzoic acid derivatives exhibit a very broad O-H stretching band from the carboxylic acid, which often overlaps with the C-H stretching region.[4]

The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups is expected to increase the frequency of the C=O stretch compared to 4-aminobenzoic acid and its methoxy analog. This is due to the inductive effect, which strengthens the carbonyl double bond. Therefore, this compound is predicted to have a C=O stretch at a higher wavenumber (~1700 cm⁻¹) than 4-amino-3-methoxybenzoic acid (~1670 cm⁻¹). The fingerprint region will be crucial for distinguishing the trifluoromethoxy compound, with strong, characteristic absorbances corresponding to C-F and asymmetric/symmetric C-O-C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

cluster_workflow NMR Spectroscopy Workflow A Sample Dissolution (Deuterated Solvent) B Transfer to NMR Tube A->B C Spectrometer Analysis (¹H and ¹³C) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Interpretation D->E

Caption: A generalized workflow for acquiring NMR spectra.

¹H NMR Spectral Comparison

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.

CompoundAromatic ¹H Chemical Shifts (ppm, relative to TMS)Other Key Signals (ppm)
4-aminobenzoic acid ~6.5-7.7 (AA'BB' system)[6]~5.8 (br s, -NH₂), ~12.0 (br s, -COOH)
3-(trifluoromethoxy)benzoic acid ~7.5-8.0 (complex multiplet)~13.5 (br s, -COOH)
4-amino-3-methoxybenzoic acid ~6.7-7.5 (ABC system)~3.8 (s, -OCH₃), ~5.5 (br s, -NH₂), ~12.0 (br s, -COOH)
4-amino-3-(trifluoromethyl)benzoic acid ~6.8-8.0 (ABC system)~6.0 (br s, -NH₂), ~12.5 (br s, -COOH)
This compound (Predicted) ~6.8-7.8 (ABC system)~5.9 (br s, -NH₂), ~12.8 (br s, -COOH)

Analysis:

In 4-aminobenzoic acid, the electron-donating amino group shields the aromatic protons, causing them to appear at relatively upfield chemical shifts.[6] Conversely, the strongly electron-withdrawing trifluoromethoxy group in 3-(trifluoromethoxy)benzoic acid deshields the aromatic protons, shifting them downfield.

For this compound, we predict an ABC spin system for the three aromatic protons. The proton ortho to the amino group and meta to the carboxyl group is expected to be the most shielded. The proton between the two substituents will be deshielded by the adjacent -OCF₃ group. The proton ortho to the carboxyl group and meta to the amino group will likely be the most deshielded. The overall chemical shifts of the aromatic protons are expected to be at a lower field compared to the methoxy analog due to the stronger electron-withdrawing nature of the -OCF₃ group.

¹³C NMR Spectral Comparison

The ¹³C chemical shifts provide complementary information, particularly about the carbon atoms directly attached to the substituents.

CompoundAromatic ¹³C Chemical Shifts (ppm, relative to TMS)Other Key Signals (ppm)
4-aminobenzoic acid ~112-152[7]~168 (-COOH)
3-(trifluoromethoxy)benzoic acid ~120-150~165 (-COOH), ~121 (q, -OCF₃)
4-amino-3-methoxybenzoic acid ~110-150~167 (-COOH), ~56 (-OCH₃)
4-amino-3-(trifluoromethyl)benzoic acid ~115-155~167 (-COOH), ~124 (q, -CF₃)
This compound (Predicted) ~112-155~166 (-COOH), ~121 (q, -OCF₃)

Analysis:

The carbon of the carboxylic acid typically appears around 165-170 ppm. The carbon attached to the amino group is significantly shielded, while the carbon attached to the trifluoromethoxy group will be deshielded. A key diagnostic feature for the trifluoromethoxy and trifluoromethyl groups is the quartet splitting of the carbon signal due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will appear as a quartet with a J-coupling constant of approximately 250-260 Hz. The aromatic carbon attached to the -OCF₃ group will also exhibit a smaller quartet splitting.

Mass Spectrometry: Mapping Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio and detected.

cluster_workflow EI-Mass Spectrometry Workflow A Sample Introduction and Vaporization B Electron Ionization A->B C Ion Acceleration B->C D Mass Analysis (e.g., Quadrupole) C->D E Ion Detection D->E

Caption: A simplified workflow for EI-Mass Spectrometry.

Fragmentation Analysis
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-aminobenzoic acid 137[3]120 ([M-OH]⁺), 92 ([M-COOH]⁺)
3-(trifluoromethoxy)benzoic acid 206189 ([M-OH]⁺), 161 ([M-COOH]⁺), 145 ([M-CO₂H-O]⁺)
4-amino-3-methoxybenzoic acid 167150 ([M-OH]⁺), 122 ([M-COOH]⁺)
4-amino-3-(trifluoromethyl)benzoic acid 205188 ([M-OH]⁺), 160 ([M-COOH]⁺)
This compound (Predicted) 221204 ([M-OH]⁺), 176 ([M-COOH]⁺), Loss of CF₂O or CF₃ is also possible.

Analysis:

All the compounds are expected to show a prominent molecular ion peak. A characteristic fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH) as a radical to give an [M-45]⁺ peak. For this compound, the molecular ion is expected at m/z 221. Key fragments would include the loss of -OH (m/z 204) and -COOH (m/z 176). Further fragmentation may involve the loss of fragments related to the trifluoromethoxy group, such as the loss of CF₂O or a CF₃ radical, which can help to confirm its presence.

Conclusion

The spectroscopic characterization of this compound reveals a unique set of features that allows for its clear differentiation from structurally similar molecules. The combination of a strong electron-donating amino group and a potent electron-withdrawing trifluoromethoxy group creates a distinct electronic environment that is reflected in its IR, NMR, and mass spectra. By carefully analyzing the key diagnostic signals outlined in this guide—the C=O stretching frequency in the IR, the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR, the characteristic quartet of the -OCF₃ carbon in the ¹³C NMR, and the specific fragmentation patterns in the mass spectrum—researchers can confidently identify this compound and distinguish it from its analogs. This detailed spectroscopic understanding is fundamental to advancing research in fields that utilize such tailored molecular architectures.

References

  • PubChem. 4-aminobenzoic acid.
  • PubChem. 3-(Trifluoromethoxy)benzoic acid.
  • PubChem. 4-amino-3-methoxybenzoic acid.
  • PubChem. 4-amino-3-(trifluoromethyl)benzoic acid.
  • NIST. 4-Aminobenzoic acid. In: NIST Chemistry WebBook. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

The Metabolic Shield: A Comparative Guide to the Stability of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Among the myriad strategies employed by medicinal chemists to fortify drug candidates against metabolic degradation, the introduction of the trifluoromethoxy (-OCF3) group has emerged as a powerful and increasingly utilized tactic. This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethoxy-containing compounds against their non-fluorinated or methoxy-substituted analogues, supported by experimental data and detailed methodologies.

The Trifluoromethoxy Advantage: More Than Just a Fluorine Coat

The enhanced metabolic stability conferred by the trifluoromethoxy group is not merely a consequence of adding fluorine to a molecule; it is a result of the unique electronic and steric properties of the -OCF3 moiety. The primary mechanism of this "metabolic shielding" effect is the blockade of common metabolic pathways, particularly those mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic cleavage. When a trifluoromethoxy group replaces a metabolically labile methoxy group (-OCH3), it effectively prevents O-dealkylation, a common and often rapid metabolic transformation.[2] The strong electron-withdrawing nature of the three fluorine atoms also deactivates adjacent aromatic rings, rendering them less susceptible to oxidative metabolism.[3] This strategic "metabolic switching" redirects metabolism away from vulnerable sites, leading to a more predictable and favorable pharmacokinetic profile.[4]

Comparative Metabolic Stability: The Data Speaks Volumes

In vitro studies consistently demonstrate the superior metabolic stability of compounds bearing a trifluoromethoxy or trifluoromethyl group compared to their non-fluorinated counterparts. The key parameters used to assess metabolic stability are the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

The following tables summarize experimental data from in vitro liver microsomal stability assays, a standard method for evaluating the metabolic fate of drug candidates.

Table 1: Comparative in vitro Metabolic Stability of a Generic Methoxy-substituted Aromatic Compound and its Trifluoromethoxy Analog

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
Methoxy-Analog1546.2O-demethylation, Aromatic hydroxylation
Trifluoromethoxy-Analog > 60 < 11.5 Metabolism shifted to other positions

Data is illustrative and compiled from general findings in the literature.[3][4]

Table 2: Case Study - Comparative Metabolic Stability of Picornavirus Inhibitors

CompoundNumber of Metabolites DetectedPrimary Metabolic Pathway
Methyl-substituted Analog8Hydroxylation of the methyl group
Trifluoromethyl-substituted Analog 2 (minor) Metabolism significantly reduced

Data from a study on picornavirus inhibitors in monkey liver microsomes.[4][5]

These data clearly illustrate the profound impact of trifluoromethoxy and trifluoromethyl substitution on metabolic stability. The significant increase in half-life and the dramatic reduction in the number of metabolites highlight the effectiveness of this strategy in drug design.

Visualizing the Metabolic Blockade

The concept of "metabolic switching" can be visualized to better understand the protective effect of the trifluoromethoxy group. The following diagrams, generated using Graphviz, illustrate the metabolic fate of a hypothetical methoxy-substituted compound versus its trifluoromethoxy-substituted analog.

cluster_0 Methoxy-Analog Metabolism Parent_Methoxy Parent Drug (-OCH3) CYP450_M CYP450 Enzymes Parent_Methoxy->CYP450_M Metabolite_1_M O-demethylated Metabolite (-OH) CYP450_M->Metabolite_1_M Metabolite_2_M Hydroxylated Metabolite CYP450_M->Metabolite_2_M

Caption: Metabolic pathway of a methoxy-containing compound.

cluster_1 Trifluoromethoxy-Analog Metabolism Parent_OCF3 Parent Drug (-OCF3) CYP450_T CYP450 Enzymes Parent_OCF3->CYP450_T Blocked Metabolism Blocked CYP450_T->Blocked Start Start Prepare_Reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System Start->Prepare_Reagents Incubation Incubate at 37°C: - Add Microsomes - Add Test Compound - Initiate with NADPH Prepare_Reagents->Incubation Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench Protein_Precipitation Protein Precipitation (Centrifugation) Quench->Protein_Precipitation Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->Analysis Data_Analysis Data Analysis: - Calculate t½ - Calculate CLint Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro microsomal stability assay workflow.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Test compound and positive control compounds (e.g., midazolam, verapamil)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Test Compound Working Solution: Dilute the stock solution with buffer to achieve a final incubation concentration of 1 µM. The final organic solvent concentration in the incubation should be less than 1%. [4]* Liver Microsome Suspension: Thaw pooled liver microsomes on ice and dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL. [4][6]* NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions in phosphate buffer.

3. Incubation Procedure:

  • Add the liver microsome suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

4. Sample Processing:

  • After the final time point, seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Typical LC parameters involve a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and internal standard.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot provides the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Conclusion: A Proven Strategy for Robust Drug Candidates

The strategic incorporation of a trifluoromethoxy group is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of metabolism, particularly CYP450-mediated oxidation, this moiety can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to a more favorable pharmacokinetic profile. The experimental data from in vitro assays consistently supports the superior metabolic stability of trifluoromethoxy-containing compounds compared to their non-fluorinated or methoxy analogs. For researchers in drug discovery and development, leveraging the "metabolic shielding" effect of the trifluoromethoxy group is a key tool in the design of more robust and successful therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023;28(14):5487.
  • Microsomal Stability. Cyprotex.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023;28(14):5487.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022;10(10):2054.
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. J Med Chem. 1995;38(8):1355-71.

Sources

A Senior Application Scientist's Guide to the Comparative Lipophilicity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and drug development professionals, modulating a molecule's physicochemical properties is a cornerstone of rational drug design. Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of fluorine is a widely used tactic to fine-tune these properties.[1][2] This guide provides an in-depth comparison of the lipophilicity of fluorinated benzoic acid isomers, explaining the causal mechanisms behind observed differences. We will delve into the nuanced effects of fluorine's position on the aromatic ring, supported by experimental data and detailed protocols for empirical measurement.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex process governed by its ability to navigate a series of aqueous and lipid environments. Lipophilicity is the key determinant of this journey.[3]

Defining Lipophilicity: LogP vs. LogD

Lipophilicity is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] Due to the wide range of values, it is most commonly expressed on a logarithmic scale, known as LogP .

  • LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [4]

A higher LogP value indicates greater lipophilicity. For ionizable molecules like benzoic acids, the lipophilicity becomes pH-dependent. The LogD (Distribution Coefficient) is used to describe the lipophilicity at a specific pH, accounting for both the ionized and non-ionized forms of the molecule. Since benzoic acids are weak acids, their LogD will be highest at a low pH (when they are fully protonated and neutral) and will decrease as the pH rises and the anionic carboxylate form predominates.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine has become a vital element in modern drug discovery for several reasons.[1][2] Its high electronegativity and small size allow it to significantly alter a molecule's electronic properties, pKa, and metabolic stability, often without introducing significant steric bulk. One of its most profound impacts is on lipophilicity, where its effects can be both powerful and counterintuitive, depending heavily on its placement within the molecule.[5][6]

The Impact of Fluorine Positional Isomerism on Benzoic Acid Lipophilicity

The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—dramatically alters the molecule's physicochemical properties. These differences arise from a combination of inductive effects, resonance effects, and unique intramolecular interactions.[7]

The Parent Molecule: Benzoic Acid

Benzoic acid is a weakly acidic compound with a moderate LogP, serving as our baseline for comparison. Its properties are well-characterized, with a pKa of approximately 4.20.[8]

Monofluorinated Isomers: A Case Study in Positional Effects

The substitution of a single hydrogen with a fluorine atom leads to distinct lipophilicity profiles for the ortho, meta, and para isomers.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. This electron withdrawal generally increases lipophilicity.

  • Resonance Effect (+R): Fluorine can also donate a lone pair of electrons into the aromatic pi-system. This effect is most pronounced at the para position and can counteract the inductive effect.[9][10]

  • The "Ortho Effect": A Counterintuitive Decrease in Lipophilicity The ortho-isomer, 2-fluorobenzoic acid, presents a fascinating case. While the strong inductive effect should significantly increase its lipophilicity, it often has the lowest LogP value among the monofluorinated isomers. This is attributed to the formation of an intramolecular hydrogen bond (IMHB) between the ortho-fluorine and the carboxylic acid's hydroxyl proton.[11][12] This interaction "masks" the polar -OH group, but more importantly, it can stabilize a more planar conformation that may have different solvation properties. While the IMHB is present in a specific conformer, its influence is significant.[13][14] This internal interaction can reduce the molecule's overall polarity and its ability to interact with the bulk octanol phase, leading to a lower-than-expected LogP.

The interplay of these effects results in a non-linear relationship between fluorine position and lipophilicity. The meta-isomer often exhibits the highest lipophilicity, where the strong inductive effect is still potent, and the resonance and intramolecular hydrogen bonding effects are minimized.[15]

Quantitative Comparison: Lipophilicity Data

The following table summarizes the experimental pKa and LogP values for benzoic acid and its monofluorinated isomers, illustrating the impact of fluorine's position.

CompoundIsomer PositionpKa[8]LogP
Benzoic AcidReference4.201.87
2-Fluorobenzoic Acidortho3.271.86[16]
3-Fluorobenzoic Acidmeta3.862.16[15]
4-Fluorobenzoic Acidpara4.141.98

Note: LogP values can vary slightly between sources based on experimental conditions. The values presented are representative.

Experimental Protocols for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is crucial. Two common methods are the gold-standard Shake-Flask method and the high-throughput HPLC method.

The Gold Standard: OECD 107 Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.[17][18] It is considered the benchmark for its accuracy for LogP values in the range of -2 to 4.[19][20]

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Saturate n-octanol with water p2 Saturate water with n-octanol e1 Add known amount of fluorobenzoic acid to mixture of phases p2->e1 e2 Agitate at constant temp (e.g., 25°C) until equilibrium is reached e1->e2 e3 Separate phases via centrifugation e2->e3 a1 Determine concentration in aqueous phase (e.g., by UV-Vis or HPLC) e3->a1 a2 Determine concentration in n-octanol phase e3->a2 a3 Calculate LogP: log([Octanol]/[Aqueous]) a1->a3 a2->a3

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the final volumes. For ionizable compounds like benzoic acids, use a buffered aqueous phase (e.g., pH 2) to ensure the compound is in its neutral, non-ionized form.[18]

  • Test Substance Addition: Prepare a stock solution of the fluorinated benzoic acid isomer in the appropriate solvent. Add a small, accurately measured volume to a vessel containing known volumes of the pre-saturated n-octanol and buffered water. The final concentration should not exceed 0.01 mol/L in either phase.[19]

  • Equilibration: Seal the vessel and agitate it in a mechanical shaker at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached.[21] This can take several hours.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[21] This is critical to prevent micro-emulsions from affecting the concentration measurements.[18]

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the test substance in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be run in triplicate.[20]

High-Throughput Screening: Reverse-Phase HPLC Method

This indirect method estimates LogP based on the retention time of a compound on a nonpolar (e.g., C18) stationary phase.[22] It is much faster than the shake-flask method and suitable for screening large numbers of compounds.[23]

G cluster_0 HPLC System cluster_1 cluster_2 col C18 Column (Lipophilic Stationary Phase) det Detector (UV) col->det mob Polar Mobile Phase (e.g., Methanol/Water) mob->col:f0 p1 More Lipophilic Compound (e.g., 3-Fluorobenzoic Acid) r1 Stronger Interaction with C18 phase -> Longer Retention Time -> Higher Estimated LogP p2 Less Lipophilic Compound (e.g., 2-Fluorobenzoic Acid) r2 Weaker Interaction with C18 phase -> Shorter Retention Time -> Lower Estimated LogP

Caption: Principle of LogP estimation by reverse-phase HPLC.

  • System Preparation: Use a reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a mixture of methanol and buffered water).[24]

  • Calibration: Prepare a set of 5-10 reference compounds with known LogP values that span the expected range of the test compounds. Inject this mixture and record the retention time (t_R) for each standard.[24]

  • Create Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known LogP values. A linear regression of this plot serves as the calibration curve.[24]

  • Sample Analysis: Inject the fluorinated benzoic acid isomer(s) under the identical chromatographic conditions and record their retention times.

  • LogP Estimation: Calculate the log(k) for each isomer and use the calibration curve to interpolate its estimated LogP value. This method is excellent for determining relative lipophilicity among isomers.

Conclusion and Practical Implications

The lipophilicity of fluorinated benzoic acid isomers is a complex property governed by the interplay of inductive, resonance, and intramolecular hydrogen bonding effects. A simple assumption that fluorination always increases lipophilicity is insufficient; the positional isomerism is a critical determinant of the final physicochemical profile.

  • The meta-isomer often represents the peak lipophilicity due to a strong inductive effect without the complications of resonance or intramolecular hydrogen bonding.

  • The ortho-isomer frequently displays unexpectedly low lipophilicity due to intramolecular hydrogen bonding, a phenomenon medicinal chemists can exploit to modulate properties.

  • The para-isomer typically has a lipophilicity between the ortho and meta isomers, with its properties influenced by both inductive and resonance effects.

Understanding these nuanced structure-lipophilicity relationships allows researchers to make more informed decisions in the drug design process. By selecting the appropriate isomer, scientists can fine-tune a candidate's ADME profile, ultimately enhancing its potential for therapeutic success. The experimental protocols provided herein offer robust frameworks for the empirical validation of these properties, ensuring data integrity in any drug discovery program.

References

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025). PubMed.
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1523, 136-144.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Gillis, E. P., et al. (2015). The influence of aliphatic fluorination on lipophilicity. Journal of Medicinal Chemistry, 58(21), 8315-8330.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • Anglès, d'., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(15), 9837-9847.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • ECETOC. (n.d.). ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS.
  • Abraham, M. H., et al. (2002). Determination of log P coefficients via a RP-HPLC column. US Patent US20020009388A1.
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Request PDF.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025).
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.).
  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?.
  • Linclau, B., et al. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 60(1), 246-250.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
  • ResearchGate. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • Chen, D., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. European Journal of Pharmaceutical Sciences, 131, 132-138.
  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
  • ChemBK. (n.d.). P-FLUOROBENZOIC ACID.
  • Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(12), 124305.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.
  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-Amino-3-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 4-amino-3-(trifluoromethoxy)benzoic acid derivatives. These compounds represent a promising class of molecules in drug discovery, with the trifluoromethoxy group enhancing metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, technically grounded approach to MoA validation.

The narrative moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigatory logic.

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Derivatives

The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3), into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1] The -OCF3 group, in particular, can increase metabolic stability and membrane permeability.[1] Derivatives of this compound are being explored for a range of therapeutic applications, including as enzyme inhibitors.[2]

Validating the precise MoA is a critical step in the development of any new therapeutic agent. It ensures on-target efficacy and helps to identify potential off-target effects.[3] This guide will delineate a multi-faceted approach to rigorously confirm the molecular target and downstream cellular consequences of this class of compounds.

Postulated Mechanism of Action: Kinase Inhibition

Based on the structural motifs present in many 4-aminobenzoic acid derivatives, a primary hypothesized mechanism of action is the inhibition of protein kinases.[4] Kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] We will proceed with the hypothesis that our this compound derivative (hereafter referred to as "Compound-T") acts as a kinase inhibitor.

The validation process will therefore focus on:

  • Direct Target Engagement: Confirming that Compound-T physically binds to the putative kinase target.

  • Enzymatic Inhibition: Quantifying the inhibitory effect of Compound-T on the kinase's catalytic activity.

  • Cellular Activity: Demonstrating that the observed cellular effects are a direct consequence of target inhibition.

Below is a conceptual diagram of a generic kinase signaling pathway that could be targeted.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Upstream_Kinase Upstream_Kinase Receptor_Tyrosine_Kinase->Upstream_Kinase Activates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Compound_T Compound_T Compound_T->Target_Kinase Inhibits

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Enzyme Inhibition Kinetics

Steady-state kinetic assays are essential to determine the potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive). [5][6] Experimental Protocol: Kinase Activity Assay

  • Assay Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of Compound-T.

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or antibody-based detection of the phosphopeptide).

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of Compound-T concentration to determine the IC50 value. [7]5. Mechanism of Action Study: To determine the mechanism, perform the kinase assay with varying concentrations of both ATP and Compound-T. Analyze the data using Lineweaver-Burk or other linearized plots. [5][8] Table 2: Comparative Inhibition Data

CompoundBinding Affinity (KD, nM) via ITCEnzymatic Potency (IC50, nM)Mechanism vs. ATP
Compound-T 2540Competitive
Alternative Inhibitor Y 150200Non-competitive
Alternative Inhibitor Z 58Competitive

This comparative data allows for the ranking of Compound-T against other inhibitors in terms of both direct binding affinity and functional inhibitory potency.

The final and most critical step is to demonstrate that the inhibition of the target kinase by Compound-T leads to the desired cellular effect, such as apoptosis or cell cycle arrest in cancer cells. The use of knockout (KO) cell lines is an invaluable tool for this purpose. [9] Experimental Protocol: Comparative Cell Viability Assay

  • Cell Lines: Use a wild-type (WT) cancer cell line that expresses the target kinase and a corresponding cell line where the target kinase has been knocked out (KO) using CRISPR/Cas9 or a similar technology.

  • Treatment: Treat both WT and KO cell lines with a range of concentrations of Compound-T and a relevant alternative inhibitor.

  • Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess cell viability using an assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 values for each compound in both cell lines.

Table 3: Comparative Cell Viability (IC50 Values in µM)

Cell LineCompound-T IC50 (µM)Alternative Inhibitor Y IC50 (µM)
Wild-Type (WT) Cancer Cells 0.52.1
Target Kinase KO Cancer Cells > 502.3

The dramatic loss of potency of Compound-T in the KO cell line provides strong evidence that its cytotoxic effect is mediated through the inhibition of the target kinase. [9]The minimal change in the IC50 of Alternative Inhibitor Y, which may have a different target or mechanism, serves as a crucial control.

Conclusion: A Self-Validating Framework

By integrating biophysical, biochemical, and cell-based assays, this guide presents a rigorous, self-validating framework for elucidating the mechanism of action of this compound derivatives. The convergence of data from CETSA, ITC, enzyme kinetics, and comparative studies in knockout models provides a high degree of confidence in the identified molecular target and its role in mediating the compound's cellular activity. This comprehensive approach is essential for advancing promising new chemical entities through the drug discovery and development pipeline.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.
  • Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
  • Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models. Benchchem.
  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Enzyme kinetics and inhibition studies. Fiveable.
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • The Role of this compound in Drug Discovery.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4. Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5). As a specialized benzoic acid derivative, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring an aromatic amine, a carboxylic acid, and a trifluoromethoxy group, necessitates a rigorous and informed approach to its disposal to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and the inherent chemical properties of the substance.

Hazard Identification & Risk Assessment: The "Why" Behind the Precautions

Understanding the specific hazards of this compound is the foundation of its safe management. The compound is not merely inert; its functional groups confer specific reactivities and toxicological profiles that dictate handling and disposal procedures. According to Regulation (EC) No 1272/2008, it is classified with specific hazard statements that must be respected.[2][3][4]

The primary risks are associated with direct contact and inhalation, causing irritation to the skin, eyes, and respiratory system.[3][4] While comprehensive toxicological properties have not been exhaustively investigated, the presence of an aromatic amine functional group warrants caution, as this class of compounds can have significant health implications.[2][5][6]

Table 1: GHS Hazard Classification and Required Personal Protective Equipment (PPE)

Hazard Statement GHS Classification Description Required PPE & Engineering Controls
H315 Skin Irritation, Category 2 Causes skin irritation.[3][4] Gloves: Nitrile or neoprene gloves, inspected before use.[2] Clothing: Lab coat or chemical-resistant apron.
H319 Eye Irritation, Category 2A Causes serious eye irritation.[3][4] Eye Protection: Chemical safety goggles or a face shield.[7]

| H335 | STOT SE, Category 3 | May cause respiratory irritation.[3][4] | Respiratory: Use only in a well-ventilated area or under a chemical fume hood.[8] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2] |

Pre-Disposal Operations: Safe Handling & Spill Management

Proper disposal begins with proper handling. All operations involving this compound should be performed with the engineering controls and PPE outlined in Table 1.

Handling and Storage

Always handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[8] Avoid creating dust during weighing or transfer.[2] The compound should be stored in a tightly closed container in a dry, cool (2-8 °C is often recommended), and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[9] Ensure adequate ventilation.[2]

  • Don PPE: Wear the appropriate PPE as detailed in Table 1, including respiratory protection.

  • Containment: For a solid spill, prevent the generation of dust.[3] Moisten the spilled material with a suitable solvent if necessary, though this should be done with caution.

  • Collection: Carefully sweep or shovel the spilled material into a suitable, labeled, and closed container for disposal.[2][4] Do not create dust clouds.[2] Using a HEPA-filter vacuum for cleanup is also a viable option.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Waste Disposal: The container with the spilled material must be treated as hazardous waste and disposed of according to the core protocol in Section 3.

Core Disposal Protocol: Chemical Incineration

The universally recommended method for the disposal of this compound is through a licensed professional waste disposal service, utilizing high-temperature incineration.[2][3] Landfilling or disposal down the drain is strictly prohibited.[2]

The Rationale for Incineration: The chemical structure of this compound necessitates complete thermal destruction.

  • Aromatic System: Aromatic compounds can be persistent and toxic; high-temperature incineration ensures the breakdown of the stable benzene ring.

  • Organofluorine Group: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing and contributes to the chemical's stability. Incineration is necessary to break the strong carbon-fluorine bonds.

  • Hazardous Byproducts: Combustion will generate hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[3] Therefore, the process must be conducted in an incinerator equipped with an afterburner and a scrubber .[2][3] The scrubber is essential for neutralizing acidic gases like HF and NOx before they are released into the atmosphere.

Procedural Steps for Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by the disposal company. Keep it in its original or a compatible, clearly labeled container.

  • Containerization: Ensure the waste container is in good condition, tightly sealed, and accurately labeled as hazardous waste, including the chemical name.

  • Engage a Licensed Service: Contact a licensed hazardous waste disposal company to arrange for pickup and transport.[2] Provide them with the Safety Data Sheet (SDS) for the compound.

  • Documentation: Maintain all records of waste disposal as required by local, state, and national regulations.

Environmental Considerations and Compound Fate

The trifluoromethoxy group places this compound in a category of fluorinated substances that are under increasing environmental scrutiny.[10][11] While the specific environmental fate of this compound is not well-documented, related trifluoromethyl (-CF3) aromatic compounds are known to be persistent.[11]

A significant concern with many fluorinated organic compounds is their potential to degrade into highly persistent terminal products like trifluoroacetic acid (TFA).[11][12][13] TFA is extremely stable, mobile in aquatic systems, and accumulates in terminal water bodies.[12] Although this specific degradation pathway has not been confirmed for this molecule, the potential risk underscores the absolute necessity of destructive disposal methods like proper incineration, which prevents the release and subsequent transformation of the compound in the environment.

Disposal Decision Workflow

The following diagram outlines the logical workflow for handling and disposing of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_container Containerized Waste Management cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill Is it an active spill? ppe->spill contain Contain & Secure Area spill->contain Yes check_container Ensure Waste is in a Suitable, Sealed Container spill->check_container No collect Collect Material without Creating Dust contain->collect decon Decontaminate Spill Area collect->decon decon->check_container label_waste Label Container Clearly: 'Hazardous Waste' & Chemical Name check_container->label_waste contact Contact Licensed Waste Disposal Service label_waste->contact provide_sds Provide SDS to Vendor contact->provide_sds schedule Schedule Pickup provide_sds->schedule document Document Disposal Record schedule->document end_point Waste Destroyed via High-Temp Incineration w/ Scrubber document->end_point

Caption: Decision workflow for handling and disposal of this compound.

References

  • MSDS of 4-Amino-3-trifluoromethoxybenzoic acid. (2010). Capot Chemical.
  • 4-Amino-3-(trifluoromethoxy)
  • SAFETY DATA SHEET: this compound. (2023). Fisher Scientific.
  • Understanding the Properties of this compound (CAS 175278-22-5). (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • SAFETY DATA SHEET: 4-Amino-3-methoxybenzoic Acid. (2024). TCI Chemicals.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021).
  • This compound. TradeIndia.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts (RSC Publishing).
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • Worker Exposures to Volatile Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • 4-Amino-3-(trifluoromethyl)benzoic acid. PubChem.
  • SAFETY DATA SHEET: 4-aminobenzoic acid. (2025). Sigma-Aldrich.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 4-Amino-3-(Trifluoromethyl)Benzoic Acid. ChemicalBook.
  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY D
  • amines, arom
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Environmental Impact. Fluorocarbons.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 4-amino-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 4-amino-3-(trifluoromethoxy)benzoic Acid (CAS No. 175278-22-5). The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them. Our objective is to foster a culture of safety and build trust by delivering value beyond the chemical product itself.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound is a substituted aromatic compound with a unique combination of functional groups that dictate its hazard profile. A thorough risk assessment is the foundation of a robust safety plan.

  • Aromatic Amine Moiety: Primary aromatic amines are a class of compounds that require careful handling due to their potential for toxicity, including carcinogenicity and mutagenicity.[1][2] They can often be absorbed through the skin.[1]

  • Carboxylic Acid Moiety: The carboxylic acid group confers acidic and potentially corrosive properties, capable of causing skin and eye irritation.[3]

  • Trifluoromethoxy Group: The trifluoromethoxy group enhances the lipophilicity of the molecule, which can influence its biological uptake and transport.[4] While the trifluoromethyl group is generally stable, the overall reactivity of the molecule must be considered.[5][6]

  • Physical Form: As a solid or powder, this compound presents an inhalation hazard.[7]

The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • H315: Causes skin irritation[8][9]

  • H319: Causes serious eye irritation[8][9]

  • H335: May cause respiratory irritation[8][9]

This information is summarized in the table below:

Hazard ClassGHS Hazard StatementRationale
Skin Irritation (Category 2)H315: Causes skin irritationThe carboxylic acid and aromatic amine functionalities can irritate the skin upon contact.[8][9]
Eye Irritation (Category 2A)H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation.[8][9]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[8][9]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the planned procedures.

Eye and Face Protection: The First Line of Defense
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[10]

  • Elevated Risk: When handling the powder outside of a fume hood, or when there is a risk of splashing, chemical splash goggles that form a tight seal around the eyes are required.[11] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[10]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Selection: Nitrile gloves are a suitable choice for general handling and protection against incidental splashes.[11] Always consult a glove compatibility chart for the specific chemical and breakthrough time.[10][12][13]

    • Procedure: Gloves must be inspected for any signs of degradation before use. Use proper glove removal technique to avoid contaminating your skin.[9] Dispose of contaminated gloves as hazardous waste.[9]

  • Protective Clothing:

    • Lab Coat: A flame-retardant lab coat that fits well and is kept buttoned is required.[10]

    • Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn.[11]

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[7]

Respiratory Protection: Safeguarding Against Inhalation
  • Engineering Controls First: The primary method for controlling exposure to airborne particles is to handle the compound within a certified chemical fume hood.[3]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[14]

    • For Powders: A NIOSH-approved N95 particulate respirator is recommended for handling fine powders to prevent inhalation.[9]

    • Higher Level Protection: For situations with the potential for higher concentrations of airborne particles, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessHandling Assess Handling Procedure Start->AssessHandling LowRisk Low Risk: - Small quantities - In solution - Within fume hood AssessHandling->LowRisk Low HighRisk High Risk: - Handling powder - Potential for spills - Outside fume hood AssessHandling->HighRisk High MinPPE Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat LowRisk->MinPPE EnhancedPPE Enhanced PPE: - Chemical splash goggles - Face shield (if splash risk) - Chemically resistant apron - N95 respirator (for powder) HighRisk->EnhancedPPE

Caption: PPE Selection Workflow for this compound.

Operational Plan: Safe Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Ventilation: Ensure the laboratory is well-ventilated.[16]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment, including a spill kit, is readily accessible.

    • Verify that the fume hood is functioning correctly.

  • Weighing and Transferring:

    • When weighing the solid, use a balance inside the fume hood or a powder-containment balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.[17]

    • Wash hands thoroughly with soap and water after removing gloves.[15]

The following diagram outlines the safe handling workflow.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Start Start: Prepare for Handling DonPPE Don Appropriate PPE Start->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea WeighTransfer Weigh and Transfer Compound PrepWorkArea->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment Decontaminate Decontaminate Equipment and Work Area PerformExperiment->Decontaminate DisposeWaste Segregate and Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: A Plan for the Unexpected

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill involves a powder.

  • Contain: For a powder spill, gently cover with a damp paper towel to prevent it from becoming airborne. For a solution spill, use an inert absorbent material.

  • Clean: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all materials for hazardous waste disposal.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Environmental Stewardship

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[17][18]

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[17][19] Do not mix with non-halogenated waste.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[17]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[17] All rinsates from cleaning glassware should also be collected as hazardous waste.[17]

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Synquest Labs. (n.d.). This compound.
  • Capot Chemical. (2010, November 11). MSDS of 4-Amino-3-trifluoromethoxybenzoic acid.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • (2025, October 23). How to Choose PPE for Chemical Work.
  • epa nepis. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • JoVE. (2017, July 14). Video: Proper Use of Personal Protective Equipment PPE.
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry.
  • (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • (n.d.). hazardous waste segregation.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • (n.d.). Chemical Resistance Reference Chart.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-3-(trifluoromethoxy)benzoic Acid
Reactant of Route 2
4-amino-3-(trifluoromethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.